molecular formula C8H7Cl2N3 B577902 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1275608-17-7

2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B577902
CAS No.: 1275608-17-7
M. Wt: 216.065
InChI Key: DAIHJEKQJWHQEZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1275608-17-7) is a high-value pyrrolo[2,3-d]pyrimidine scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C8H7Cl2N3 and a molecular weight of 216.07 g/mol . The two chlorine atoms on the pyrimidine ring make it a versatile synthetic intermediate, amenable to further functionalization via nucleophilic substitution reactions to create diverse libraries of derivatives for biological evaluation. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in the design of targeted therapeutic agents. Research highlights its application as a key precursor in the synthesis of potent small-molecule inhibitors of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibiting VEGFR-2 is a validated strategy for developing antiangiogenic and antitumor agents, as it disrupts the blood supply necessary for tumor growth and metastasis . Furthermore, recent advances demonstrate that innovative synthetic strategies applied to the pyrrolo[2,3-d]pyrimidine scaffold have yielded novel derivatives with promising broad-spectrum antimicrobial activities, positioning it as a crucial starting point in the fight against antimicrobial resistance (AMR) . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use. Proper storage conditions should be followed to ensure product stability .

Properties

IUPAC Name

2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-4-3-5-6(9)12-8(10)13-7(5)11-4/h3H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIHJEKQJWHQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857305
Record name 2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275608-17-7
Record name 2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant agents, particularly kinase inhibitors.[1][2][3] The title compound, 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine, is a highly versatile intermediate, prized for the differential reactivity of its two chlorine atoms, which allows for sequential and site-selective nucleophilic substitutions. This guide provides an in-depth, technically-focused protocol for its synthesis, emphasizing the critical process parameters, mechanistic underpinnings, and practical insights necessary for successful execution in a research and development setting.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7-deazapurine core is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor modification imparts significant changes in the molecule's electronic properties and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][4] Derivatives of this scaffold are known to inhibit a wide range of enzymes, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[5][6][7]

The 2,4-dichloro substituted variant is particularly valuable as it serves as a common precursor for creating diverse libraries of compounds.[5][8][9] The chlorine at the C4 position is significantly more reactive towards nucleophilic displacement than the chlorine at C2, enabling chemists to introduce a variety of functional groups in a controlled, stepwise manner. This guide details a robust and scalable two-step synthesis commencing from the corresponding dihydroxy precursor.

Retrosynthetic Analysis & Strategy

The most direct and widely adopted strategy for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidines involves the dichlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (a diketo tautomer). This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the industry standard due to its efficacy and cost-effectiveness.[10][11]

The synthesis, therefore, logically breaks down into two primary stages:

  • Formation of the Heterocyclic Core: Synthesis of the precursor, 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione.

  • Dichlorination: Conversion of the dione to the target 2,4-dichloro derivative.

This guide will focus primarily on the critical dichlorination step, as the synthesis of the precursor dione is well-established via several routes, often starting from substituted pyrimidines or through multi-component reactions.[6][12]

Key Transformation: Dichlorination of the Pyrrolo[2,3-d]pyrimidine Core

The conversion of the stable, high-melting dione to the reactive dichloro product is the cornerstone of this synthesis. The reaction leverages phosphorus oxychloride (POCl₃) to replace the hydroxyl groups of the enol tautomer (or the carbonyl oxygens of the keto tautomer) with chlorine atoms.

Mechanistic Considerations

The chlorination mechanism is initiated by the attack of the nucleophilic carbonyl oxygen of the dione on the electrophilic phosphorus atom of POCl₃. This forms a complex intermediate. An amine base or a phase-transfer catalyst is often added to facilitate the reaction. The base serves two critical functions: it neutralizes the HCl gas generated during the reaction, preventing unwanted side reactions and driving the equilibrium forward, and it can also act as a catalyst to activate the substrate.[13] Subsequent attack by chloride ions, liberated from POCl₃, displaces the phosphate ester intermediates, yielding the final dichlorinated product.

G Dione Pyrrolo[2,3-d]pyrimidine -2,4-dione POCl3 POCl₃ Dione->POCl3 Nucleophilic Attack Intermediate1 Activated Phosphate Ester Intermediate POCl3->Intermediate1 Chloride Cl⁻ Intermediate1->Chloride Product 2,4-Dichloro Product Chloride->Product HCl HCl byproduct Product->HCl Base Tertiary Amine Base (e.g., DIPEA) HCl->Base Neutralization

Caption: Generalized mechanism for POCl₃-mediated dichlorination.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established literature procedures.[14] Researchers should perform their own risk assessment before proceeding.

Materials and Reagents
ReagentCAS No.Molecular WeightPurpose
6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dioneN/A~179.17 g/mol Starting Material
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol Chlorinating Agent
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol HCl Scavenger/Base
Toluene108-88-392.14 g/mol Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01 g/mol Aqueous Quench/Wash
Brine (Saturated NaCl Solution)7647-14-558.44 g/mol Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying Agent
Step-by-Step Procedure
  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, add 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).

  • Solvent and Reagent Addition: Add toluene (approx. 3 mL per gram of starting material). Begin stirring to form a slurry. Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the slurry via the dropping funnel at room temperature.

  • Heating and Base Addition: Heat the reaction mixture to 70 °C. Once the temperature has stabilized, add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise via the dropping funnel over a period of 2-3 hours.

    • Expert Insight: The slow addition of DIPEA is crucial to control the exotherm of the reaction and prevent dangerous pressure buildup from the evolution of HCl gas.[14]

  • Reaction Progression: After the addition of DIPEA is complete, increase the temperature to 105-110 °C and maintain for 16-20 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature.

    • CRITICAL STEP: Slowly and carefully pour the reaction mixture into a separate beaker containing crushed ice and ethyl acetate (approx. 12 mL and 10 mL respectively, per gram of starting material). This quenching step is highly exothermic and must be done with caution in a well-ventilated fume hood.

    • Stir the resulting biphasic mixture vigorously overnight to ensure complete hydrolysis of any remaining POCl₃.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an off-white to yellow solid, can be purified by silica gel column chromatography or recrystallization to afford this compound.[14]

Sources

A Technical Guide to 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents, most notably kinase inhibitors. This technical guide provides an in-depth analysis of the physical and chemical properties of this heterocyclic system, with a specific focus on the 2,4-dichloro-substituted variant. While detailed experimental data for the 6-ethyl derivative (CAS 1275608-17-7) is not extensively available in public literature, this guide will establish a robust scientific foundation by examining the well-characterized parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4). We will dissect its physicochemical properties, reactivity, and synthesis, providing researchers, scientists, and drug development professionals with the critical insights needed for its application. The influence of the 6-ethyl substituent will be discussed based on established chemical principles.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is an isostere of purine. This structural similarity allows it to interact with biological targets typically addressed by purine-based molecules, such as protein kinases.[1] The introduction of dichloro-substituents at the 2- and 4-positions dramatically enhances the scaffold's utility, transforming it into a versatile intermediate for creating diverse molecular libraries. These two chlorine atoms serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, enabling the strategic introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2]

This scaffold is a key intermediate in the synthesis of several approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib, which underscores its industrial and pharmaceutical relevance.[2][3] The 6-substituted derivatives, such as the target of this guide, represent next-generation analogs designed to explore further structure-activity relationships (SAR).

Physicochemical Properties: A Comparative Analysis

Direct, experimentally verified data for 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine is sparse. However, we can establish a highly reliable baseline by examining the parent compound. The addition of a small, non-polar ethyl group at the C6 position is expected to have a modest impact on the core physical properties, primarily by slightly increasing the molecular weight and lipophilicity.

Table 1: Physicochemical Properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and Predicted Influence of 6-Ethyl Substitution

Property2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4)This compound (CAS 1275608-17-7)Data Source / Rationale
Molecular Formula C₆H₃Cl₂N₃C₈H₇Cl₂N₃Calculated
Molecular Weight 188.01 g/mol [4]216.06 g/mol Calculated
Appearance Off-white to yellow crystalline solid[5][6]Expected to be a similar crystalline solidAnalogy
Melting Point 247-250 °C[5][7]Expected to be in a similar range, potentially slightly different due to crystal packing[5][7]
Boiling Point 312.0 ± 52.0 °C (Predicted)[5][8]Expected to be slightly higher due to increased massPredicted
Density 1.79 ± 0.1 g/cm³ (Predicted)[2][5]Expected to be similarPredicted
Solubility Soluble in DMSO, ethyl acetate, methanol; Slightly soluble in water[5][8]Solubility in organic solvents likely similar or slightly enhanced; water solubility may decrease slightly[5][8]
pKa 9.18 ± 0.20 (Predicted)[5]Expected to be very similar, as the ethyl group has a minimal electronic effect on the pyrrole N-HPredicted

Chemical Reactivity and Mechanistic Insights

The chemical behavior of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is dominated by the reactivity of the chlorine atoms towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The chlorine atoms at the C2 and C4 positions are excellent leaving groups, making this scaffold an ideal substrate for SNAr reactions.

  • Causality of Reactivity: The C4 position is generally more reactive towards nucleophilic substitution than the C2 position. This regioselectivity is attributed to the greater activation provided by the adjacent nitrogen atom (N3) and the ability of the pyrrole ring to help stabilize the negative charge in the Meisenheimer intermediate. This allows for sequential and selective functionalization, which is a critical advantage in multi-step synthesis.[1][9]

  • Experimental Insight: Reactions are typically performed with amine, alcohol, or thiol nucleophiles in the presence of a base (e.g., DIPEA, K₂CO₃) in a polar aprotic solvent like DMF, THF, or acetonitrile. The reaction temperature can be adjusted to control the rate and selectivity.

  • Influence of the 6-Ethyl Group: The ethyl group at C6 is on the pyrrole ring and is not expected to exert a significant electronic influence on the reactivity of the C2/C4 positions on the pyrimidine ring. Its primary effect would be steric, although given its distance from the reaction centers, this is likely to be minimal for most small-to-medium-sized nucleophiles.

N-H Reactivity of the Pyrrole Ring

The nitrogen at the 7-position (N7) of the pyrrole ring is weakly acidic and can be deprotonated with a suitable base (e.g., NaH).[10] This allows for N-alkylation or the installation of a protecting group. Protecting the N7 position is a common strategy to prevent side reactions and improve the solubility of the starting material before proceeding with substitutions at the C2 or C4 positions.[1]

Synthesis and Purification Workflow

The synthesis of 6-substituted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidines generally follows a convergent strategy involving the construction of a substituted pyrrolopyrimidinone intermediate, followed by chlorination.

General Synthesis Pathway

A plausible and field-proven approach starts from a substituted ketone which is used to construct the pyrrole ring fused to a pyrimidine precursor. The final key step is the chlorination of the resulting dihydroxy-pyrrolopyrimidine.

Caption: Generalized synthetic workflow for 6-substituted pyrrolo[2,3-d]pyrimidines.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established methods for synthesizing the core scaffold and its analogs.[5][11] It serves as a self-validating system, where successful synthesis relies on careful control of reaction conditions.

Step 1: Synthesis of 6-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

  • Rationale: This step involves the construction of the fused bicyclic system via a condensation reaction. The choice of an α-haloketone determines the substituent at the C6 position.

  • To a stirred solution of 2,6-diamino-4-hydroxypyrimidine (1.0 eq) in dimethylformamide (DMF), add 1-chlorobutan-2-one (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 150-155 °C) for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the mixture to room temperature. The intermediate product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • The resulting 2-amino-6-ethyl intermediate is then subjected to acidic hydrolysis (e.g., refluxing in aqueous HCl) to convert the C2-amino group to a hydroxyl group, yielding the diol.

Step 2: Chlorination to Yield this compound

  • Rationale: The critical chlorination step converts the hydroxyl groups into reactive chlorine atoms. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation. The addition of a high-boiling amine base like N,N-diisopropylethylamine (DIPEA) can catalyze the reaction and neutralize the HCl byproduct.[5]

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Slowly add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the suspension. The reaction can be exothermic.

  • Heat the mixture to 100-110 °C and stir for 4-16 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • The crude product will precipitate. Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product.

Conclusion

This compound is a valuable, functionalized heterocyclic compound with significant potential in drug discovery. While specific experimental data for this analog is limited, a comprehensive understanding of its properties and reactivity can be derived from the extensive knowledge base of its parent scaffold, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Its key chemical feature is the presence of two differentially reactive chlorine atoms, enabling selective and sequential nucleophilic substitutions to build complex molecular architectures. The synthetic protocols are well-established and robust, allowing for the reliable production of this important intermediate. This guide provides the foundational knowledge for researchers to confidently incorporate this scaffold into their synthetic and medicinal chemistry programs.

References

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871. PubChem. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. ChemBK. [Link]

  • 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4. Home Sunshine Pharma. [Link]

  • 1275608-17-7 2,4-dichloro-6-ethyl-7Hpyrrolo[2,3-d]pyrimidine. CASNU.COM. [Link]

  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC - NIH. [Link]

  • The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

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2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Properties, and Therapeutic Potential

Foreword

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold

The 7-deazapurine structure of pyrrolo[2,3-d]pyrimidines has established them as "privileged scaffolds" in drug development. Their ability to mimic purines allows them to interact with a wide array of biological targets, most notably protein kinases. The strategic placement of substituents on this core structure enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. The dichloro substitution at the 2 and 4 positions, in particular, serves as a versatile chemical handle for introducing further complexity and diversity into the molecule, making it a key intermediate in the synthesis of targeted therapeutics.

Structural Elucidation

The structure of this compound is defined by a fused ring system of a pyrimidine and a pyrrole, with chlorine atoms at positions 2 and 4, and an ethyl group at position 6. The "7H" designation indicates the position of the hydrogen atom on the pyrrole ring.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached by first constructing the core pyrrolo[2,3-d]pyrimidine ring system, followed by the chlorination and subsequent introduction of the ethyl group. The following protocol is a synthesized methodology based on established procedures for similar compounds.

Synthesis of the Pyrrolo[2,3-d]pyrimidin-2,4-dione Core

A common starting point for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold is the condensation of a substituted pyrrole with a urea or a related derivative. This cyclization reaction forms the pyrimidine ring fused to the pyrrole.

Chlorination of the Core

The resulting 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione is then subjected to chlorination to introduce the reactive chloro groups at the 2 and 4 positions. This is a critical step that transforms the stable dione into a versatile intermediate.

  • Protocol:

    • Suspend the 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • The crude product is then extracted with an organic solvent, dried, and purified by column chromatography.

  • Causality: Phosphorus oxychloride is a powerful chlorinating agent for converting carbonyls in heterocyclic systems to chlorides. The addition of N,N-dimethylaniline acts as a catalyst to facilitate the reaction.

Introduction of the Ethyl Group

The introduction of the ethyl group at the 6-position can be achieved through various methods, often involving the use of a precursor that already contains the ethyl substituent prior to the formation of the pyrimidine ring. For instance, starting with a 3-amino-4-ethyl-pyrrole derivative would lead to the desired 6-ethyl-pyrrolo[2,3-d]pyrimidine core after condensation.

G A Substituted Pyrrole Precursor B Cyclization with Urea A->B C 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione B->C D Chlorination (POCl3) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Chemical Properties and Reactivity

The this compound is expected to be a crystalline solid with poor solubility in water but good solubility in common organic solvents. The key to its utility lies in the differential reactivity of the two chlorine atoms.

  • Position 4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols. This high reactivity allows for the selective introduction of various functional groups at this position.

  • Position 2-Chloro Group: The chlorine atom at the 2-position is less reactive than the one at the 4-position. This difference in reactivity allows for sequential functionalization of the molecule, which is a powerful strategy in combinatorial chemistry and the synthesis of compound libraries for drug screening.

This differential reactivity is a cornerstone of the synthetic utility of this class of compounds, enabling the creation of diverse molecular architectures from a single intermediate.

Potential Applications in Drug Development

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in a number of approved drugs and clinical candidates, particularly in oncology. The structural similarity of this compound to known kinase inhibitors suggests its primary application will be in this area.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrrolo[2,3-d]pyrimidine core can act as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases and blocking their activity. The substituents at the 2, 4, and 6 positions play a crucial role in determining the selectivity and potency of the inhibitor for specific kinases. The 6-ethyl group, in this case, would be expected to probe a specific hydrophobic pocket within the kinase active site.

Other Therapeutic Areas

Beyond kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold has shown promise in a variety of other therapeutic areas, including:

  • Antiviral agents

  • Anti-inflammatory drugs

  • Central nervous system disorders

The versatility of the 2,4-dichloro intermediate allows for the exploration of a wide chemical space and the potential discovery of novel therapeutics for a range of diseases.

Conclusion

While this compound may not be a widely cataloged compound, its synthesis is readily achievable through established chemical methodologies. Its true value lies in its potential as a key intermediate for the synthesis of a diverse range of biologically active molecules. The differential reactivity of the two chloro groups provides a flexible platform for the introduction of various functional groups, making it an attractive starting point for the development of novel therapeutics, particularly in the field of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant promise for the discovery of new medicines.

References

  • Messer, J. A., & Fa-Xiang, D. (2008). U.S. Patent No. 7,361,661 B2. Washington, DC: U.S. Patent and Trademark Office.

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine ring system, a purine isostere often referred to as 7-deazapurine, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility have made it a cornerstone in the development of a diverse array of therapeutics, from pioneering antibiotics to modern targeted cancer therapies. This in-depth technical guide charts the historical trajectory of this remarkable heterocycle, from its initial synthesis to its current status as a key pharmacophore. We will delve into the foundational synthetic methodologies, explore the discovery of the first biologically active derivatives, and trace the evolution of synthetic strategies that have enabled the creation of complex and potent drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and enduring significance of the pyrrolo[2,3-d]pyrimidine core.

The Genesis of a Scaffold: Early Synthesis and Foundational Work

The story of the pyrrolo[2,3-d]pyrimidine scaffold is a compelling narrative of fundamental organic synthesis intersecting with the study of natural products. The timeline reveals a synergistic relationship where the discovery of potent natural products spurred synthetic efforts, which in turn enabled the exploration of novel biological activities.

The Pioneering Synthesis of the Parent Ring System

The first definitive synthesis of the parent pyrrolo[2,3-d]pyrimidine heterocycle was reported by J. Davoll in 1960 .[1][2][3] This seminal work laid the groundwork for all subsequent explorations of this scaffold. Davoll's approach centered on the construction of the pyrimidine ring onto a pre-formed pyrrole precursor.

A key strategy involved the reaction of a 2-amino-3-cyanopyrrole with formamide to construct the fused pyrimidine ring. This foundational method provided the first access to the core scaffold, opening the door for further chemical exploration.

The Influence of Natural Products: Tubercidin and Toyocamycin

Contemporaneously with the development of the first synthetic routes, the discovery of naturally occurring pyrrolo[2,3-d]pyrimidine nucleosides with potent biological activity provided a major impetus for research in this area. Tubercidin (4-amino-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) and Toyocamycin (4-amino-5-cyano-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) were isolated from Streptomyces species and found to exhibit significant antibiotic and antitumor properties.[1][4]

These natural products demonstrated the therapeutic potential of the 7-deazapurine core and catalyzed a wave of research aimed at their total synthesis and the preparation of novel analogues. The work of Roland K. Robins and his collaborators was particularly influential during this period, with significant contributions to the synthesis of tubercidin and a wide range of other 7-deazapurine derivatives.[1]

Foundational Synthetic Methodologies

The early synthetic strategies for the pyrrolo[2,3-d]pyrimidine core can be broadly classified into two main approaches, a dichotomy that often still frames modern synthetic planning.

Strategy A: Building the Pyrimidine Ring onto a Pyrrole Precursor

This approach, exemplified by Davoll's initial synthesis, remains a cornerstone of pyrrolo[2,3-d]pyrimidine chemistry. It typically involves the use of a suitably substituted 2-aminopyrrole derivative which is then cyclized to form the fused pyrimidine ring.

Illustrative Workflow: Davoll's Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine

G A 2-Amino-3-ethoxycarbonylpyrrole D Fusion at High Temperature A->D B Urea B->D C Sodium Ethoxide C->D Catalyst E 4-Hydroxypyrrolo[2,3-d]pyrimidine D->E Cyclization

Caption: General workflow for the construction of the pyrimidine ring.

Detailed Protocol: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine

  • A mixture of 2-amino-3-ethoxycarbonylpyrrole and urea is prepared.

  • Sodium ethoxide is added as a catalyst.

  • The mixture is heated at a high temperature (fusion conditions) to effect cyclization.

  • Upon cooling and workup, 4-hydroxypyrrolo[2,3-d]pyrimidine is obtained.

Strategy B: Constructing the Pyrrole Ring onto a Pyrimidine Moiety

The alternative strategy involves starting with a substituted pyrimidine and constructing the fused pyrrole ring. This approach often utilizes a 4,5-disubstituted pyrimidine as the starting material.

Illustrative Workflow: Synthesis from a 4-Amino-5-(substituted)pyrimidine

G A 4-Amino-5-(2,2-diethoxyethyl)pyrimidine B Acidic Hydrolysis A->B C Intermediate Aldehyde B->C D Intramolecular Cyclization C->D E Pyrrolo[2,3-d]pyrimidine D->E

Caption: General workflow for the construction of the pyrrole ring.

Detailed Protocol: Synthesis of the Parent Pyrrolo[2,3-d]pyrimidine

  • 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol is treated with aqueous acid (e.g., 1N HCl).[5]

  • The acidic conditions hydrolyze the diethyl acetal to the corresponding aldehyde.

  • The intermediate aldehyde undergoes spontaneous intramolecular cyclization.

  • The resulting product is the parent 4-hydroxypyrrolo[2,3-d]pyrimidine.[5]

The Emergence of a Privileged Scaffold: Key Derivatives and Biological Discoveries

The initial synthetic and natural product discoveries laid the foundation for the explosion of research into the medicinal applications of pyrrolo[2,3-d]pyrimidines. The amenability of the core to substitution at various positions allowed for the rapid generation of diverse libraries of compounds for biological screening.

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Versatile Intermediate

A critical development in the field was the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This compound serves as a highly versatile intermediate, as the chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, enabling the synthesis of a vast array of 4-substituted derivatives.[6][7]

Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Hydroxypyrrolo[2,3-d]pyrimidine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][8]

  • The reaction mixture is typically heated to drive the conversion.

  • After the reaction is complete, excess phosphorus oxychloride is removed, and the product is isolated after careful quenching with ice water and neutralization.[6]

Early Biological Investigations: Antitumor and Antiviral Activity

The early pyrrolo[2,3-d]pyrimidine nucleoside analogues, including the natural products and their synthetic derivatives, were primarily investigated for their anticancer and antiviral properties.

CompoundBiological ActivityMechanism of Action (where known)
Tubercidin Antitumor, AntiviralIncorporated into DNA and RNA, disrupting nucleic acid synthesis and function.
Toyocamycin Antitumor, AntiviralInhibits RNA synthesis. More recently found to be a potent inhibitor of ER stress-induced XBP1 mRNA splicing.[5][9][10][11][12]
Sangivamycin AntitumorInhibitor of protein kinase C.

These early findings solidified the potential of the pyrrolo[2,3-d]pyrimidine scaffold in drug discovery and spurred further research into developing more selective and potent agents.

Evolution of Synthetic Strategies and Modern Applications

Building upon the foundational work of Davoll and Robins, synthetic chemists have continued to develop more efficient and versatile methods for the construction and derivatization of the pyrrolo[2,3-d]pyrimidine core.

Modern Synthetic Innovations

Modern synthetic approaches often focus on improving reaction efficiency, reducing the number of synthetic steps, and enabling the synthesis of more complex and diverse compound libraries. Key advancements include:

  • One-Pot, Multi-Component Reactions: These elegant strategies allow for the construction of the pyrrolo[2,3-d]pyrimidine core from simple starting materials in a single reaction vessel, significantly improving efficiency.[13]

  • Palladium-Catalyzed Cross-Coupling Reactions: The use of reactions such as Suzuki and Sonogashira couplings has enabled the facile introduction of a wide variety of substituents at different positions of the pyrrolo[2,3-d]pyrimidine ring, particularly at the 5- and 7-positions.[14]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in many pyrrolo[2,3-d]pyrimidine syntheses.

Workflow: Modern One-Pot Synthesis

G A Aryl Aldehyde D One-Pot Reaction (e.g., with catalyst) A->D B Malononitrile B->D C 6-Aminouracil C->D E Substituted Pyrrolo[2,3-d]pyrimidine D->E Cascade Reaction

Caption: A generalized modern one-pot synthesis of a pyrrolo[2,3-d]pyrimidine derivative.

Current Therapeutic Landscape

The legacy of the early discoveries is evident in the numerous pyrrolo[2,3-d]pyrimidine-based drugs that are now in clinical use or advanced development. A prime example is Tofacitinib , a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. The synthesis of Tofacitinib relies on the versatile chemistry of the pyrrolo[2,3-d]pyrimidine core.

The journey of the pyrrolo[2,3-d]pyrimidine scaffold from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of fundamental synthetic research and the inspiration drawn from the natural world. Its story continues to unfold as researchers discover new biological targets and develop innovative synthetic methodologies, ensuring that this "privileged scaffold" will remain a vital tool in the development of new medicines for years to come.

References

  • Seela F, Zulauf M, Chen SF. Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. Nucleosides Nucleotides Nucleic Acids. 2000 Jan-Feb;19(1-2):237-51.
  • Gerster JF, Carpenter JW, Robins RK, Townsend LB. Pyrrolopyrimidine Nucleosides. I. The Synthesis of 4-Substituted 7-(β-D-Ribofuranosyl)pyrrolo[2,3-d]pyrimidines from Tubercidin. J Med Chem. 1967 May;10(3):326-31.
  • Davoll J. 26. Pyrrolo[2,3-d]pyrimidines. J. Chem. Soc., 1960, 131-138.
  • Gupta SV, Sako M, Chien JY, et al. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. J Med Chem. 1988 Sep;31(9):1792-7.
  • Zhang YL, Xu CT, Liu T, Zhu Y, Luo Y. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chem Heterocycl Comp. 2018;54(6):638-642.
  • Davoll J. 26. Pyrrolo[2,3-d]pyrimidines. Sci-Hub. Available at: [Link].

  • Zhang Y, Liu F, Wang Y, et al. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Res Chem Intermed. 2014;40(8):2791-2798.
  • Chang W, Ciszewski G, Chen Y, et al. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallogr Sect E Struct Rep Online. 2011 May 1;67(Pt 5):o1135.
  • Rashad AE, El Malah T, Shamroukh AH. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Curr Org Chem. 2024;28(16):1244-1264.
  • Rashad AE, El Malah T, Shamroukh AH. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. OUCi. Available at: [Link].

  • Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link].

  • Karapetyan G, Starkov P, Jarvi K, et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2022 Oct 10;27(19):6717.
  • Riou M, Lee Y, Le Nagard L, et al. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. Blood Cancer J. 2012 Jul 20;2(7):e81.
  • Riou M, Lee Y, Le Nagard L, et al. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. CiteAb. Available at: [Link].

  • Riou M, Lee Y, Le Nagard L, et al. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. PMC. Available at: [Link].

  • ResearchGate. Toyocamycin inhibits constitutive activation of XBP1 in MM cells, and... Available at: [Link].

  • ResearchGate. Toyocamycin selectively inhibits ER stress-induced activation of the... Available at: [Link].

  • Riou M, Lee Y, Le Nagard L, et al. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. PubMed. Available at: [Link].

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Spectroscopic Characterization of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine. Due to the absence of published experimental spectra for this specific compound, this document leverages empirical data from structurally similar analogs, including the parent scaffold 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its 6-methyl derivative, to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for the identification and characterization of this and related compounds in research and development settings.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized as a "deazapurine" analog. This core structure is present in numerous compounds with a wide range of biological activities, including potent inhibitors of various kinases.[1][2] The functionalization of this scaffold at different positions allows for the fine-tuning of a compound's pharmacological profile. The title compound, this compound, is a functionalized derivative with reactive chloro-substituents at the 2- and 4-positions, making it a versatile intermediate for the synthesis of more complex molecules.[3] Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds during their synthesis and development.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The spectroscopic data will be dictated by the unique electronic environment of the bicyclic aromatic system and the influence of the ethyl and dichloro substituents.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for the title compound are based on the known data for its parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple. The key signals will arise from the pyrrole proton, the ethyl group protons, and the N-H proton of the pyrrole ring.

  • Pyrrole N-H: A broad singlet is anticipated in the downfield region, typically around δ 12.0-13.0 ppm, due to the acidic nature of the N-H proton in the aromatic pyrrole ring.

  • Aromatic C-H: A singlet corresponding to the C5-H of the pyrrole ring is expected. In the parent compound, this appears at ~6.7 ppm. The presence of the C6-ethyl group may induce a slight shift.

  • Ethyl Group: The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7.5 Hz. The methylene quartet is expected around δ 2.8-3.0 ppm, and the methyl triplet around δ 1.2-1.4 ppm.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N7-H12.0 - 13.0br s-
C5-H~6.7s-
-CH₂-2.8 - 3.0q~7.5
-CH₃1.2 - 1.4t~7.5
Table 1. Predicted ¹H NMR data for this compound.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromaticity of the rings.

Carbon Predicted Chemical Shift (δ, ppm)
C2~151
C4~152
C4a~117
C5~100
C6~130
C7a~152
-CH₂-~20
-CH₃~15
Table 2. Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR spectrum of this compound will show characteristic bands for the N-H, C-H, C=C, C=N, and C-Cl bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C and C=N Stretches1500 - 1600Strong
C-Cl Stretch600 - 800Strong
Table 3. Predicted IR absorption bands for this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

The predicted molecular weight of this compound is approximately 216.06 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of two chlorine atoms. The major fragmentation pathway is expected to be the loss of a methyl radical from the ethyl group to form a stable benzylic-type cation.

fragmentation M [M]⁺˙ m/z = 216/218/220 M_minus_CH3 [M-CH₃]⁺ m/z = 201/203/205 M->M_minus_CH3 - •CH₃

Figure 2. Predicted primary fragmentation pathway in mass spectrometry.

Experimental Protocols: A General Approach

While specific data for the title compound is unavailable, the following are general, industry-standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples or prepare a KBr pellet.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Ionization Method: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system for volatile compounds or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Conclusion

This guide provides a predictive but scientifically grounded overview of the expected spectroscopic data for this compound. By drawing on the established data of close structural analogs, researchers can gain valuable insights for the synthesis, identification, and purification of this and related compounds. The provided methodologies represent standard practices that will be crucial for the empirical validation of these predictions.

References

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. National Institutes of Health. [Link]

  • The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Unraveling the Intricacies of Pyrrolo[2,3-d]pyrimidine Compounds: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically successful kinase inhibitors. Its intrinsic ability to mimic the purine core of ATP allows for potent and selective targeting of various protein kinases, enzymes that play a pivotal role in a vast array of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and autoimmune diseases. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of pyrrolo[2,3-d]pyrimidine compounds. We will delve into their primary molecular targets, with a significant focus on the Janus kinase (JAK) family, and elucidate the downstream consequences of their inhibitory action on crucial signaling cascades like the JAK-STAT pathway. Furthermore, this guide will equip researchers with a thorough understanding of the experimental methodologies employed to characterize these inhibitors, from initial biochemical assays to cellular and biophysical techniques that confirm target engagement and elucidate binding kinetics. By synthesizing technical accuracy with field-proven insights, this document aims to be an invaluable resource for professionals engaged in the discovery and development of next-generation therapeutics based on this privileged scaffold.

The Pyrrolo[2,3-d]pyrimidine Scaffold: An ATP-Mimetic Powerhouse

The remarkable success of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors stems from their structural resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP).[1] This deazapurine core provides an adaptable platform for the design of potent and selective ATP-competitive inhibitors.[1] By occupying the ATP-binding pocket of a target kinase, these compounds prevent the phosphorylation of substrate proteins, thereby disrupting the downstream signaling cascade. The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for chemical modifications at several positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2][3] This has led to the development of a diverse array of inhibitors targeting different kinase families, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.[2][4][5][6][7][8]

Primary Target Family: The Janus Kinases (JAKs)

A significant number of clinically approved and investigational pyrrolo[2,3-d]pyrimidine compounds are potent inhibitors of the Janus kinase (JAK) family, which comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are integral components of the JAK-STAT signaling pathway, a critical communication route for numerous cytokines, interferons, and hormones that regulate immune function, hematopoiesis, and inflammation.

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action

The JAK-STAT pathway provides a direct mechanism for transmitting extracellular signals to the nucleus to modulate gene expression. The process is initiated when a cytokine binds to its cognate receptor on the cell surface, leading to the dimerization or oligomerization of receptor subunits. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1: The JAK-STAT signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine compounds.
Mechanism of Inhibition by Pyrrolo[2,3-d]pyrimidine JAK Inhibitors

Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as the FDA-approved drugs Tofacitinib and Ruxolitinib, function as ATP-competitive inhibitors.[9][10] They bind to the ATP-binding pocket of the JAK kinase domain, preventing the binding of ATP and subsequent phosphorylation events. This blockade of JAK activity effectively halts the entire downstream signaling cascade, leading to reduced STAT phosphorylation, dimerization, and nuclear translocation. Consequently, the transcription of pro-inflammatory cytokine genes is suppressed, resulting in the therapeutic effects observed in inflammatory and autoimmune diseases.

The selectivity of these inhibitors for different JAK isoforms varies. For instance, Tofacitinib exhibits a preference for JAK1 and JAK3 over JAK2 and TYK2, while Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[9][11][12][13] This differential selectivity can influence the therapeutic applications and side-effect profiles of these drugs.

Expanding Horizons: Targeting Other Kinase Families

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has enabled the development of inhibitors targeting a range of other kinase families implicated in diseases such as cancer.

  • Epidermal Growth Factor Receptor (EGFR): Several pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of EGFR, a key driver in non-small cell lung cancer (NSCLC).[4][14] Some of these compounds have shown potent activity against EGFR mutants that confer resistance to first- and second-generation inhibitors.[4][14]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): The pyrrolo[2,3-d]pyrimidine core has also been utilized to develop inhibitors of VEGFR, a critical regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2][3]

  • Rearranged during Transfection (RET) Kinase: Fusions and mutations in the RET proto-oncogene are oncogenic drivers in various cancers. Pyrrolo[2,3-d]pyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of RET kinase.[5][6][7][8]

  • Multi-Kinase Inhibitors: The scaffold has also been employed to create multi-targeted kinase inhibitors, which can be advantageous in treating complex diseases driven by multiple signaling pathways.[15][16]

Data Presentation: Kinase Inhibitory Profiles

The potency and selectivity of pyrrolo[2,3-d]pyrimidine compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values against a panel of kinases. Lower values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Reference(s)
Tofacitinib JAK16.1[13]
JAK212[13]
JAK38.0[13]
TYK2176[13]
Ruxolitinib JAK13.3[9][11][17][18]
JAK22.8[9][11][17][18]
TYK219[9]
JAK3428[9]
Compound 12i EGFR (T790M mutant)0.21[4][14]
EGFR (wild-type)22[4][14]
Compound 59 RET (wild-type)Low nanomolar[5]
RET (V804M mutant)Low nanomolar[5]
Compound 7 Multi-kinasePotent (specific values in source)[15]
Compound 5k EGFR79[16]
Her240[16]
VEGFR2136[16]
CDK2204[16]

Table 1: Representative Kinase Inhibitory Activities of Pyrrolo[2,3-d]pyrimidine Compounds.

Visualizing the Mechanism: Structural Insights into Kinase Inhibition

X-ray crystallography provides invaluable atomic-level insights into how pyrrolo[2,3-d]pyrimidine inhibitors bind to the ATP-binding pocket of their target kinases. These structures reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's potency and selectivity. For example, the crystal structure of Tofacitinib in complex with JAK3 (PDB ID: 3LXK) shows the pyrrolo[2,3-d]pyrimidine core forming crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.[19] Similarly, the structure of Ruxolitinib bound to JAK1 (PDB ID: 6N7A) and JAK2 (PDB ID: 4YTH) elucidates the molecular basis for its dual inhibitory activity.[20]

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of pyrrolo[2,3-d]pyrimidine kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a primary screen to determine the potency of a compound against a purified kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; lower ATP levels correlate with higher kinase activity.

  • Causality: This initial biochemical screen directly measures the compound's ability to inhibit the catalytic activity of the target kinase, providing a quantitative measure of potency (IC50).

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine compound in an appropriate solvent (e.g., DMSO).

    • Kinase Reaction Setup: In a 384-well plate, add the purified kinase, a suitable substrate peptide, and the serially diluted compound or vehicle control.

    • Initiation of Reaction: Add a solution of ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-STAT

This assay assesses the ability of the inhibitor to block the JAK-STAT pathway in a cellular context.

  • Causality: By measuring the phosphorylation status of a key downstream effector (STAT), this assay validates that the compound's in vitro kinase inhibition translates to the intended biological effect within a living cell.

  • Protocol:

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cytokine-dependent cell line) and treat with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor for a specified time.

    • Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes).

    • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-p-STAT3) and a primary antibody for total STAT as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT at different inhibitor concentrations.

Biophysical Assays for Target Engagement and Binding Kinetics

These assays provide direct evidence of the inhibitor binding to its target and can determine the kinetics of the interaction.

  • Surface Plasmon Resonance (SPR):

    • Causality: SPR provides real-time, label-free measurement of the association (kon) and dissociation (koff) rates of the inhibitor-kinase interaction, allowing for the determination of the binding affinity (KD).

    • Protocol:

      • Immobilize the purified kinase onto a sensor chip.

      • Flow a series of concentrations of the pyrrolo[2,3-d]pyrimidine compound over the sensor surface.

      • Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the kinase.

      • Analyze the resulting sensorgrams to determine the kinetic parameters.

  • Isothermal Titration Calorimetry (ITC):

    • Causality: ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

    • Protocol:

      • Place the purified kinase in the sample cell of the calorimeter.

      • Titrate the pyrrolo[2,3-d]pyrimidine compound into the sample cell in a series of small injections.

      • Measure the heat change associated with each injection.

      • Integrate the heat signals and plot them against the molar ratio of the inhibitor to the kinase to determine the thermodynamic parameters.

Experimental_Workflow A Compound Synthesis (Pyrrolo[2,3-d]pyrimidine derivative) B In Vitro Kinase Assay (Biochemical Potency - IC50) A->B Primary Screen C Cellular Assay (Western Blot for p-STAT) B->C Cellular Validation D Biophysical Assays (SPR, ITC) C->D Direct Target Engagement & Binding Kinetics E Mechanism of Action (ATP-Competitive Inhibition) D->E Mechanistic Confirmation

Figure 2: A typical experimental workflow for characterizing the mechanism of action of a pyrrolo[2,3-d]pyrimidine kinase inhibitor.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold represents a remarkable success story in the field of kinase inhibitor drug discovery. Its ability to effectively mimic ATP has led to the development of potent and selective inhibitors for a range of kinases, most notably the JAK family. A thorough understanding of their mechanism of action, from their direct interaction with the target kinase to their downstream effects on cellular signaling pathways, is paramount for the rational design of new and improved therapeutics. The experimental methodologies outlined in this guide provide a robust framework for researchers to elucidate the intricate details of how these powerful compounds exert their therapeutic effects. As our understanding of the kinome and its role in disease continues to expand, the versatile pyrrolo[2,3-d]pyrimidine scaffold is poised to remain a central player in the development of targeted therapies for years to come.

References

  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science Publishers. [Link]

  • Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Semantic Scholar. [Link]

  • Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. PMC. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC - PubMed Central. [Link]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Publications. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Ruxolitinib for the Treatment of Essential Thrombocythemia. PMC - PubMed Central. [Link]

  • Jakavi. Novartis. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. MDPI. [Link]

  • 3FUP: Crystal structures of JAK1 and JAK2 inhibitor complexes. RCSB PDB. [Link]

  • style. Graphviz. [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. NIH. [Link]

  • Edge Attributes. Graphviz. [Link]

  • Node Attributes. Graphviz. [Link]

  • User Guide. graphviz 0.21 documentation. [Link]

  • 3fup - Crystal structures of JAK1 and JAK2 inhibitor complexes - Summary. RCSB PDB. [Link]

  • Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. MDPI. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. [Link]

  • An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. ACR abstract. [Link]

  • Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. MDPI. [Link]

  • Graphviz/Dot. Gist. [Link]

  • Comparison of the crystal structures of the JAK1/2 inhibitor ruxolitinib and its hydrate and phosphate. PubMed. [Link]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. [Link]

  • Structures of Tofacitinib 1, Lead Compound 2, and Novel JAK3 Inhibitors... ResearchGate. [Link]

  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

  • Antitarget selectivity and tolerability of novel pyrrolo[2,3-d]pyrimidine RET inhibitors. OAK. [Link]

  • Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7). Cambridge Core. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • Schematic 2D representation of the binding mode of tofacitinib to JAK3... ResearchGate. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Dot Language (graph based diagrams). Medium. [Link]

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Unlocking the Therapeutic Potential of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in modern medicinal chemistry, recognized for its structural resemblance to adenine, the cornerstone of adenosine triphosphate (ATP). This structural mimicry allows derivatives of this scaffold to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases. This guide delves into the potential biological targets of a specific, yet under-characterized derivative, 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine. By dissecting the structure-activity relationships of analogous compounds and the broader family of pyrrolo[2,3-d]pyrimidines, we will illuminate the most probable kinase families and signaling pathways modulated by this compound. Furthermore, we will provide a comprehensive roadmap for the experimental validation of these putative targets, equipping researchers with the necessary protocols to propel this promising molecule from a chemical entity to a potential therapeutic lead.

The Privileged Scaffold: Understanding the 7H-pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery, owing to its remarkable versatility and proven success in yielding potent and selective inhibitors of various enzyme classes. Its fundamental characteristic lies in being a deaza-isostere of adenine, the nitrogenous base of ATP.[1][2][3] This bioisosteric relationship enables pyrrolo[2,3-d]pyrimidine derivatives to effectively compete with ATP for binding to the catalytic site of numerous kinases, thereby modulating their activity.[2][3]

The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] The compound of interest, this compound, possesses key structural features that suggest a strong potential as a kinase inhibitor:

  • Dichloro Substitution at Positions 2 and 4: The chlorine atoms at these positions are crucial for its biological activity and chemical reactivity.[4][5] They serve as reactive handles for nucleophilic substitution, enabling the synthesis of a diverse library of analogues with modified target profiles.[5]

  • Ethyl Group at Position 6: This alkyl substitution will influence the compound's interaction with the hydrophobic regions of the ATP-binding pocket of target kinases, contributing to its selectivity and potency.

Predicted Biological Targets: A Focus on the Kinome

Based on extensive research into the broader family of pyrrolo[2,3-d]pyrimidine derivatives, the primary biological targets of this compound are predicted to be within the protein kinase superfamily. Several key kinase families have been identified as being susceptible to inhibition by compounds bearing this scaffold.

Receptor Tyrosine Kinases (RTKs)

RTKs are critical regulators of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

  • Epidermal Growth Factor Receptor (EGFR): Several pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR.[1][6] Given that specific substitutions on the scaffold can confer potent EGFR inhibition, it is plausible that this compound could interact with the ATP-binding site of EGFR.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy in anti-angiogenic cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold is present in known VEGFR inhibitors.[1][6]

  • RET Kinase: Gene fusions and mutations in the RET kinase are oncogenic drivers in various cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed as potent RET inhibitors.[7]

Non-Receptor Tyrosine Kinases

These intracellular kinases play crucial roles in signal transduction downstream of various receptors.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune response and cell growth. The pyrrolo[2,3-d]pyrimidine core is famously found in tofacitinib, a potent JAK inhibitor used in the treatment of autoimmune diseases.[8][9]

  • Focal Adhesion Kinase (FAK): FAK is a key player in cell adhesion, migration, and proliferation. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent FAK inhibitors with anti-cancer properties.[10]

Serine/Threonine Kinases

This class of kinases is involved in a wide array of cellular functions.

  • Monopolar Spindle Kinase 1 (Mps1): As a crucial component of the spindle assembly checkpoint, Mps1 is an attractive target in oncology. Recently, 7H-pyrrolo[2,3-d]pyrimidine-based Mps1 inhibitors have been designed for the treatment of breast cancer.[11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as CDK inhibitors.[12]

Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential to definitively identify and validate the biological targets of this compound. The following experimental workflow provides a robust framework for this endeavor.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation affinity_chromatography Affinity Chromatography-Mass Spectrometry biochemical_assays Biochemical Assays (IC50 Determination) affinity_chromatography->biochemical_assays Identified Proteins kinase_profiling Broad Kinase Panel Screening kinase_profiling->biochemical_assays Hits cellular_assays Cellular Target Engagement Assays (e.g., CETSA) biochemical_assays->cellular_assays Confirmed Targets downstream_signaling Analysis of Downstream Signaling Pathways cellular_assays->downstream_signaling Validated Cellular Targets phenotypic_assays Cell-Based Phenotypic Assays downstream_signaling->phenotypic_assays Mechanistic Link

Sources

An In-depth Technical Guide on the Solubility and Stability of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies used to determine the aqueous and organic solubility, as well as the chemical stability, of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine. As a key intermediate and potential active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. This document outlines theoretical considerations, detailed experimental protocols for solubility assessment and forced degradation studies, and best practices for data interpretation and presentation. The insights provided herein are intended to equip researchers with the necessary tools to effectively characterize this and similar pyrrolo[2,3-d]pyrimidine derivatives, ensuring robust and reliable data for formulation development, analytical method development, and regulatory submissions.

Introduction: The Significance of this compound

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific derivative, this compound, with its reactive dichloro substituents, serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The ethyl group at the 6-position can modulate the compound's lipophilicity and interaction with biological targets. Given its potential role in drug discovery and development, a comprehensive characterization of its fundamental physicochemical properties, namely solubility and stability, is a critical first step.

Why are Solubility and Stability Paramount?

  • Solubility directly impacts a drug's bioavailability. A compound must dissolve to be absorbed and exert its therapeutic effect. Poor solubility can lead to low and variable absorption, hindering clinical development.

  • Stability determines a drug's shelf-life and ensures that the patient receives the intended dose of the active substance, free from potentially harmful degradation products. Understanding a compound's degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.

This guide will provide a robust framework for elucidating these critical parameters for this compound.

Solubility Characterization

The solubility of an API is a key determinant of its oral bioavailability. For preclinical and formulation development, it is essential to determine its solubility in a range of aqueous and organic media.

Theoretical Considerations

While experimental determination is the gold standard, theoretical predictions can provide initial estimates. The calculated octanol-water partition coefficient (cLogP) is a useful parameter for predicting a compound's lipophilicity and, consequently, its likely solubility profile. Pyrrolo[2,3-d]pyrimidine derivatives with halogen substituents are generally expected to have low aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents, including:

    • Purified water (e.g., Milli-Q or equivalent)

    • pH 1.2 buffer (simulated gastric fluid)

    • pH 4.5 buffer (acetate buffer)

    • pH 6.8 buffer (simulated intestinal fluid)

    • Phosphate-buffered saline (PBS) pH 7.4

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • Methanol[1]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvents Prepare Solvent Panel (Aqueous & Organic) prep_sample Add Excess Compound to Solvents prep_solvents->prep_sample agitate Agitate at Constant Temperature (e.g., 24-48h) prep_sample->agitate phase_sep Phase Separation (Centrifugation) agitate->phase_sep sampling Sample Supernatant phase_sep->sampling dilution Dilute Sample sampling->dilution quantify Quantify by HPLC dilution->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for equilibrium solubility determination.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table.

SolventpHTemperature (°C)Solubility (µg/mL)
Water~7.025TBD
0.1 N HCl1.225TBD
Acetate Buffer4.525TBD
Phosphate Buffer6.825TBD
PBS7.425TBD
EthanolN/A25TBD
DMSON/A25TBD
MethanolN/A25TBD

TBD: To Be Determined

Interpretation: The solubility of pyrrolo[2,3-d]pyrimidine derivatives is often pH-dependent. The protonation or deprotonation of the nitrogen atoms in the heterocyclic ring system can significantly influence aqueous solubility. Generally, these compounds exhibit low solubility in water.[1][3] They are typically soluble in organic solvents such as DMSO, ethyl acetate, and methanol.[1][3][4]

Stability Assessment and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

General Considerations for Pyrrolo[2,3-d]pyrimidines

Pyrrolopyrimidine derivatives are generally stable under normal storage conditions. However, they can be susceptible to degradation under harsh conditions such as strong acids, bases, or prolonged exposure to moisture.[5] The dichloro substituents on the pyrimidine ring are potential sites for nucleophilic substitution, which could be a primary degradation pathway, especially under hydrolytic conditions.

Experimental Protocol: Forced Degradation Studies

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80 °C) for a specified duration.

  • Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature for a specified duration.

  • Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80 °C) for a specified duration.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified duration.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the samples under the specified conditions for a defined period. A control sample (un-stressed) should be prepared and stored under normal conditions.

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation: Calculate the percentage degradation of the parent compound and determine the relative amounts of the degradation products.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result prep_solution Prepare Stock Solution of Compound acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base neutral Neutral Hydrolysis prep_solution->neutral oxidation Oxidation prep_solution->oxidation photo Photolysis prep_solution->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize neutral->neutralize oxidation->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc evaluate Evaluate Degradation Profile hplc->evaluate

Caption: Workflow for forced degradation studies.

Analytical Method: Stability-Indicating HPLC

A robust, stability-indicating HPLC method is the cornerstone of a successful forced degradation study.

  • Column: A C18 reversed-phase column is typically a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a table.

Stress ConditionDurationTemperature (°C)% Assay of Parent% Total ImpuritiesRemarks (e.g., Major Degradant RRT)
0.1 N HCl24 h60TBDTBDTBD
0.1 N NaOH8 h25TBDTBDTBD
Water24 h60TBDTBDTBD
3% H₂O₂24 h25TBDTBDTBD
Photolytic1.2 M lux h25TBDTBDTBD

TBD: To Be Determined

Interpretation: Significant degradation under specific conditions points to the liable functional groups. For instance, degradation in acidic or basic media suggests hydrolysis. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, which could be a primary degradation pathway.[3] The formation of new peaks in the chromatogram indicates the presence of degradation products, which should be further characterized, especially if they are present at levels greater than 0.1%.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in the drug development pipeline. This guide has provided a comprehensive framework, from theoretical underpinnings to detailed, actionable experimental protocols for the systematic characterization of these critical physicochemical properties. By adhering to these methodologies, researchers can generate high-quality, reliable data that will inform formulation strategies, guide analytical method development, and ultimately, de-risk the development of new therapeutics based on this promising scaffold.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14116871, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • National Center for Biotechnology Information. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. Available from: [Link]

Sources

starting materials for 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, represents a privileged core structure in modern medicinal chemistry, forming the basis of numerous targeted therapies, including highly successful Janus kinase (JAK) inhibitors. The synthesis of specifically substituted analogs, such as this compound, is of significant interest to researchers in drug discovery and development. This guide provides a detailed examination of the strategic selection of starting materials and the underlying chemical principles for an efficient synthesis of this target molecule. We will explore a robust and widely adopted synthetic pathway, focusing on the rationale behind the choice of precursors and the key transformations involved. This document serves as a technical resource for scientists, offering field-proven insights into the practical execution of this synthesis.

Strategic Retrosynthetic Analysis

To logically derive the optimal starting materials, we begin with a retrosynthetic analysis of the target molecule. The structure of this compound presents two key features for disconnection: the dichloro-substituted pyrimidine ring and the ethyl-substituted, fused pyrrole ring.

The chloro groups at the C2 and C4 positions are classic indicators of a chlorination reaction, typically performed on a more stable precursor containing hydroxyl or amino functionalities. The most common and effective method involves the use of phosphorus oxychloride (POCl₃) on a pyrimidine-2,4-dione or a related amino-hydroxy pyrimidine intermediate.

The fused pyrrole ring, bearing a C6-ethyl group, is commonly constructed via a condensation and cyclization sequence. A well-established method is the reaction of a suitably substituted 6-aminopyrimidine with an α-haloketone. This disconnection strategy points to two primary building blocks: a pyrimidine core and a C4 synthon that will form the pyrrole ring.

G TM Target Molecule 2,4-dichloro-6-ethyl- 7H-pyrrolo[2,3-d]pyrimidine INT Intermediate 2-Amino-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one TM->INT Dichlorination (e.g., POCl₃) SM1 Starting Material 1 2,6-Diamino-4-hydroxypyrimidine INT->SM1 Pyrrole Ring Formation (Condensation/Cyclization) SM2 Starting Material 2 1-Bromo-2-butanone INT->SM2

Caption: Retrosynthetic analysis of the target molecule.

Core Starting Materials: Selection and Rationale

Based on the retrosynthetic analysis, the synthesis hinges on two commercially available or readily prepared starting materials. The selection of these specific precursors is critical for ensuring high yields and regioselectivity.

The Pyrimidine Precursor: 2,6-Diamino-4-hydroxypyrimidine

This compound (or its dominant tautomer, 2,6-diaminopyrimidin-4(3H)-one) serves as the foundational scaffold upon which the pyrrole ring is constructed.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight
2,6-Diamino-4-hydroxypyrimidine56-06-4C₄H₆N₄O126.12 g/mol

Causality for Selection:

  • Nucleophilic Amines: The presence of two amino groups, particularly the one at the C6 position, provides the necessary nucleophilicity to react with the electrophilic C4 synthon, initiating the sequence of pyrrole ring formation.

  • Precursor for Chlorination: The hydroxyl group at C4 (in its tautomeric keto form) is an excellent leaving group after activation with a chlorinating agent like POCl₃, facilitating its conversion to the C4-chloro substituent.

  • C2 Functionality: The C2-amino group can also be converted to a chloro group under the forceful conditions of POCl₃ reflux, allowing for a one-pot dichlorination of the heterocyclic intermediate. This dual functionality makes it a highly efficient precursor.

The C4 Synthon: 1-Bromo-2-butanone

This α-haloketone is the key reagent for introducing the ethyl group at the desired C6 position and for completing the five-membered pyrrole ring.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight
1-Bromo-2-butanone816-40-0C₄H₇BrO151.00 g/mol

Causality for Selection:

  • Regiochemistry: The structure of 1-bromo-2-butanone is crucial. The reaction is believed to proceed via initial alkylation of a pyrimidine ring nitrogen or the exocyclic C6-amino group by the electrophilic carbon bearing the bromine atom. Subsequent intramolecular condensation between the ketone's carbonyl group and the other amino group leads to cyclization. This specific arrangement ensures the formation of a 6-substituted pyrrole ring with an ethyl group, as opposed to two methyl groups.

  • Reactive Sites: It possesses two distinct reactive sites: the electrophilic carbon attached to the bromine, which undergoes nucleophilic substitution, and the electrophilic carbonyl carbon, which participates in the final condensation/cyclization step. This dual reactivity is essential for forming the fused bicyclic system. Several published methods for synthesizing 6-substituted pyrrolo[2,3-d]pyrimidines utilize the reaction of α-halomethylketones with a diamino-pyrimidine precursor.[1]

Synthetic Workflow and Experimental Protocol

The forward synthesis is a logical progression from the starting materials to the final product, executed in two primary operational steps.

G cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Dichlorination SM1 2,6-Diamino-4- hydroxypyrimidine INT 2-Amino-6-ethyl-7H-pyrrolo [2,3-d]pyrimidin-4(3H)-one SM1->INT SM2 1-Bromo-2-butanone SM2->INT INT_Step2 Intermediate INT->INT_Step2 Enters Step 2 TM Target Product POCl3 POCl₃ POCl3->TM INT_Step2->TM

Caption: Forward synthesis workflow diagram.

Step 1: Synthesis of 2-Amino-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

This step involves the condensation and cyclization of the two primary starting materials to form the core heterocyclic system.

Protocol:

  • To a reaction vessel, add 2,6-diamino-4-hydroxypyrimidine (1.0 eq) and a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add 1-bromo-2-butanone (1.1 eq) to the suspension.

  • Heat the reaction mixture to approximately 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid, wash with a small amount of cold ethanol or diethyl ether to remove residual DMF and unreacted starting material.

  • Dry the resulting solid under vacuum to yield the intermediate, 2-amino-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, which can often be used in the next step without further purification.

Expert Insight: The choice of DMF as a solvent is strategic; its high boiling point allows for sufficient thermal energy to drive the condensation, and it effectively solubilizes the pyrimidine precursor. The regiospecific formation of 6-substituted pyrrolo[2,3-d]pyrimidines from this type of reaction is a well-documented and reliable transformation.[1]

Step 2: Dichlorination to Yield this compound

This is a vigorous chlorination step that converts the intermediate into the final product.

Protocol:

  • Caution: This procedure should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

  • Carefully add the intermediate from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq).

  • Optionally, a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) can be added dropwise to the mixture.[2] This acts as an acid scavenger and can help control the exothermic nature of the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 12-18 hours. The reaction should become a homogenous solution as it progresses.

  • After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃ in a controlled manner.

  • Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Expert Insight: The use of excess POCl₃ serves as both the reagent and the solvent. The high temperature is necessary to drive the chlorination of both the C4-oxo group and the less reactive C2-amino group. The workup procedure is critical for both safety and product isolation. The conversion of a 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol or its amino-hydroxy equivalent to the 2,4-dichloro derivative using POCl₃ is a standard and effective method in the synthesis of this class of compounds.[2][3]

Conclusion

The synthesis of this compound is most efficiently approached through a two-step sequence starting from 2,6-diamino-4-hydroxypyrimidine and 1-bromo-2-butanone . The rationale for selecting these materials is grounded in their inherent chemical reactivity, which allows for a regioselective and high-yielding construction of the fused pyrrolo[2,3-d]pyrimidine core, followed by a robust dichlorination. This strategic pathway provides a reliable and scalable method for accessing a key intermediate in the development of novel therapeutics, demonstrating how careful retrosynthetic analysis and an understanding of reaction mechanisms inform the logical selection of starting materials in complex organic synthesis.

References

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. (n.d.). Patsnap Eureka.
  • 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4. (n.d.). ChemicalBook.
  • Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563–1575.

Sources

A Guide to the Design and Synthesis of Structural Analogs of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine: A Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational drugs, particularly in the oncology and immunology space.[1] Its structural similarity to the ATP purine ring allows it to effectively compete for the ATP-binding site of various protein kinases, making it a fertile ground for the development of targeted inhibitors. This technical guide provides an in-depth exploration of the structural analogs of a specific, highly functionalized derivative, 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine. We will dissect the structure-activity relationships (SAR) around this core, propose strategic modifications to modulate potency, selectivity, and pharmacokinetic properties, and provide detailed, field-proven synthetic protocols for the creation of these novel chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and synthesis of next-generation kinase inhibitors.

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine system is a cornerstone in the development of kinase inhibitors. Its inherent ability to mimic adenine facilitates its entry into the ATP binding pocket of kinases, a large family of enzymes that regulate a vast array of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Several FDA-approved drugs, such as Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), feature this core structure, underscoring its clinical significance.[3]

The lead compound of interest, this compound, presents a highly versatile template for analog development. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups.[4] The ethyl group at the C6 position provides a lipophilic anchor and can be modified to explore steric and electronic effects within the binding pocket. The pyrrole nitrogen (N7) offers another site for substitution, which can be exploited to modulate solubility and target engagement.

This guide will systematically explore the design of structural analogs by considering modifications at these key positions.

Strategic Design of Structural Analogs

The design of effective structural analogs hinges on a thorough understanding of the structure-activity relationships (SAR) of the pyrrolo[2,3-d]pyrimidine scaffold. The following sections outline key modification strategies at each of the reactive positions of the lead compound.

Modifications at the C4 Position

The C4 position is often a critical determinant of a compound's selectivity and potency. The chlorine atom at this position is highly susceptible to nucleophilic displacement, typically by amines, anilines, or alcohols.

  • Introduction of Anilines: The introduction of substituted anilines at the C4 position is a well-established strategy for targeting a variety of kinases, including EGFR and VEGFR.[1][5][6] The phenyl ring can be decorated with a range of substituents to probe different regions of the ATP binding site. For instance, the presence of a 3-bromoanilino moiety has been shown to be important for potent EGFR inhibition in some series.[5]

  • Aliphatic and Heterocyclic Amines: The incorporation of aliphatic or heterocyclic amines can enhance solubility and provide vectors for interaction with solvent-exposed regions of the kinase. N-methylpiperazine, for example, is often used to improve pharmacokinetic properties.[3]

  • Oxygen and Sulfur Nucleophiles: The introduction of phenoxy or thiophenoxy groups can alter the electronic properties and binding mode of the inhibitor.

Modifications at the C2 Position

The C2 position offers another avenue for modulating the activity profile of the lead compound. While the C4 chlorine is generally more reactive, selective substitution at C2 can be achieved under controlled conditions.

  • Introduction of Amino Groups: The presence of a 2-amino group has been found to be crucial for potent VEGFR-2 inhibition in certain N4-phenylsubstituted-pyrrolo[2,3-d]pyrimidines.[5] This group can act as a hydrogen bond donor, forming key interactions within the hinge region of the kinase.

  • Small Alkyl or Aryl Groups: The introduction of small alkyl or aryl groups at this position can be used to probe steric tolerance and to potentially enhance van der Waals interactions.

Modifications at the C6 Position

The C6 position of the pyrrole ring provides an opportunity to influence the compound's interaction with the solvent front and to fine-tune its lipophilicity.

  • Varying Alkyl Chain Length and Branching: Modifying the ethyl group to other alkyl substituents (e.g., methyl, propyl, isopropyl) can impact the compound's fit within the binding pocket and its metabolic stability.

  • Introduction of Phenylmethyl Groups: The incorporation of substituted phenylmethyl groups at C6 has been explored in the context of VEGFR-2 and EGFR inhibitors.[5][6] For example, a 6-(2,4-dichlorophenyl)methyl substituent has been associated with potent EGFR inhibition.[5]

Modifications at the N7 Position

The pyrrole nitrogen (N7) is a key site for modification to improve physicochemical properties and to introduce functionalities that can form additional interactions with the target protein.

  • Alkylation and Acylation: The introduction of small alkyl groups or acyl groups at N7 can modulate the compound's solubility and membrane permeability.

  • Introduction of Side Chains with Functional Groups: Attaching side chains containing amides, esters, or other functional groups can provide handles for further derivatization or for forming specific interactions with the target. For instance, N7-phenylacetamide derivatives have been investigated as antibacterial agents targeting DNA Gyrase B.[7]

The following diagram illustrates the key strategic modification points on the core scaffold.

Caption: Key modification points on the pyrrolo[2,3-d]pyrimidine scaffold.

Synthetic Protocols

The synthesis of structural analogs of this compound generally begins with the construction of the core heterocyclic system, followed by functionalization at the C2, C4, C6, and N7 positions.

General Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

A common route to the 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-one core involves the cyclocondensation of an appropriately substituted α-haloketone with a 2,6-diamino-4-hydroxypyrimidine.[5][6]

Experimental Protocol: Synthesis of 2-amino-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Step 1: Preparation of 1-bromo-2-butanone. To a solution of 2-butanone (1.0 eq) in a suitable solvent such as methanol or diethyl ether, add bromine (1.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-bromo-2-butanone.

  • Step 2: Cyclocondensation. To a solution of 2,6-diamino-4-hydroxypyrimidine (1.0 eq) in DMF, add 1-bromo-2-butanone (1.1 eq). Heat the reaction mixture at 80-100 °C for 4-6 hours. After cooling to room temperature, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-amino-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Chlorination at C2 and C4 Positions

The pyrimidinone core can be converted to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

  • To a flask containing 2-amino-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (10-15 eq).

  • Reflux the mixture for 4-6 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Nucleophilic Substitution at the C4 Position

The C4 chlorine is readily displaced by various nucleophiles. The following is a general procedure for the introduction of an aniline.

Experimental Protocol: Synthesis of N-Aryl-2-chloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • To a solution of this compound (1.0 eq) in a solvent such as isopropanol or dioxane, add the desired substituted aniline (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

The following diagram outlines the general synthetic workflow.

Synthetic_Workflow start 2,6-diamino-4-hydroxypyrimidine + 1-bromo-2-butanone core 2-amino-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one start->core Cyclocondensation (DMF, heat) dichloro This compound core->dichloro Chlorination (POCl3, reflux) c4_sub N-Aryl-2-chloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dichloro->c4_sub Nucleophilic Substitution (C4) (Aniline, DIPEA, heat) c2_sub N4-Aryl-N2-Substituted-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine c4_sub->c2_sub Nucleophilic Substitution (C2) (Amine, heat/Pd-catalysis)

Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine analogs.

Biological Evaluation

The biological evaluation of the synthesized analogs is crucial to determine their potency, selectivity, and mechanism of action.

Kinase Inhibition Assays
  • Enzymatic Assays: The primary evaluation of the synthesized compounds should involve in vitro enzymatic assays against a panel of relevant kinases. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase. The results are typically expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cellular Assays: Compounds that show promising activity in enzymatic assays should be further evaluated in cell-based assays. These assays assess the ability of the compounds to inhibit kinase activity within a cellular context, for example, by measuring the phosphorylation of downstream signaling proteins.

In Vitro Cytotoxicity Assays

The cytotoxicity of the compounds against various cancer cell lines should be determined using assays such as the MTT or CellTiter-Glo assay. This provides an initial indication of their potential as anticancer agents.

Structure-Activity Relationship (SAR) Table

The following table provides a template for summarizing the SAR data for a series of synthesized analogs.

Compound IDR¹ (at C4)R² (at C2)R³ (at C6)R⁴ (at N7)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Cell Line X GI₅₀ (µM)
Lead ClClEthylH
Analog 1 3-BromoanilineClEthylH
Analog 2 4-FluoroanilineClEthylH
Analog 3 3-BromoanilineNH₂EthylH
Analog 4 3-BromoanilineClMethylH
Analog 5 3-BromoanilineClEthylCH₂CONHPh

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. Its versatile chemistry allows for systematic structural modifications at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. By applying the principles of rational drug design and leveraging the synthetic methodologies outlined in this guide, researchers can efficiently explore the chemical space around this privileged core to identify next-generation therapeutics for a range of diseases.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC - NIH.
  • The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. PubMed.
  • Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis Online.
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science Publishers.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2.
  • (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Taylor & Francis Online.

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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, most notably as the central framework for a class of targeted therapies known as Janus kinase (JAK) inhibitors.[1][2][3] Molecules such as Tofacitinib, which are built upon this heterocyclic system, have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[1][2] The synthetic linchpin for accessing a diverse array of these potent inhibitors is often a di-halogenated precursor, 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine. Its two reactive chlorine atoms serve as handles for sequential or selective nucleophilic aromatic substitution (SNAr), allowing for the precise installation of various functional groups critical for biological activity.[4]

This document provides a comprehensive guide to performing nucleophilic substitution on this key intermediate. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel kinase inhibitors and other biologically active compounds. We will delve into the underlying principles governing the reaction's regioselectivity, offer detailed, field-proven protocols, and provide troubleshooting guidance to ensure successful and reproducible outcomes.

Reaction Mechanism and Theory: The Nuances of Regioselectivity in SNAr Reactions

The functionalization of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In general, SNAr reactions on 2,4-dichloropyrimidines favor substitution at the C4 position.[5][6] However, the regioselectivity is highly sensitive to the electronic nature of other substituents on the pyrimidine ring.[7]

For the substrate , the presence of an electron-donating ethyl group at the C6 position alters the electronic landscape of the heterocyclic core. Quantum mechanics (QM) analyses on analogous systems reveal that electron-donating substituents at C6 can lead to a preference for nucleophilic attack at the C2 position.[7] This is attributed to changes in the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 carbon more electrophilic and stabilizing the corresponding Meisenheimer intermediate.

Therefore, while C4 substitution is common, a mixture of C2 and C4 substituted products, or even a preference for C2, can be anticipated depending on the nucleophile and reaction conditions. Controlling the regioselectivity is a key challenge and a primary focus of the protocols outlined below.

Diagram of the General SNAr Mechanism

SNAr_Mechanism cluster_c4 Path A: C4 Substitution cluster_c2 Path B: C2 Substitution reactant This compound Cl at C4 Cl at C2 meisenheimer_c4 Meisenheimer Intermediate (Attack at C4) reactant:f1->meisenheimer_c4 + Nu-H meisenheimer_c2 Meisenheimer Intermediate (Attack at C2) reactant:f2->meisenheimer_c2 + Nu-H nucleophile Nu-H nucleophile->reactant:f1 nucleophile->reactant:f2 product_c4 4-substituted-2-chloro Product meisenheimer_c4->product_c4 - Cl- product_c2 2-substituted-4-chloro Product meisenheimer_c2->product_c2 - Cl-

Caption: General mechanism for nucleophilic substitution at C2 and C4 positions.

General Protocol for Nucleophilic Substitution with Amines

This protocol provides a robust starting point for the monosubstitution of this compound with a primary or secondary amine. Optimization of temperature, solvent, and base may be required for specific nucleophiles.

Materials and Equipment
  • This compound

  • Amine nucleophile (1.0 - 1.5 equivalents)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 equivalents)

  • Solvent: Ethanol (EtOH), n-Butanol (n-BuOH), or N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

protocol_workflow start Start setup Combine Reactants: - Dichloropyrrolopyrimidine - Amine Nucleophile - Solvent (e.g., EtOH) start->setup add_base Add Base (TEA or DIPEA) under Inert Atmosphere setup->add_base heat Heat to Reflux (e.g., 80°C for EtOH) add_base->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up: - Quench - Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent and Nucleophile Addition: Add the chosen solvent (e.g., Ethanol) to dissolve or suspend the starting material. Add the amine nucleophile (1.1 eq.).

  • Base Addition: Add the base (e.g., Triethylamine, 2.0 eq.) to the mixture. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, this is approximately 78°C). The choice of temperature is critical; higher temperatures can sometimes alter the regioselectivity or lead to di-substitution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired monosubstituted isomer.

Quantitative Data: Reaction Conditions and Outcomes

The following table summarizes typical conditions for the amination of related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine systems, which serve as a strong predictive model for the 2,4-dichloro-6-ethyl variant.[8] The primary substitution is expected at the C4 position under these conditions.

EntryNucleophile (Amine)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
1AnilineHCl (0.1)Water803-2290
24-FluoroanilineHCl (0.1)Water803-2288
3CyclopentylamineK₂CO₃ (1.5)n-BuOH12012>90
4(R)-3-amino-piperidineDIPEA (2.0)EtOHReflux1885-95
5N-methylpiperazineTEA (2.0)DMF905~90

Note: Yields are indicative and may vary based on the specific substrate and scale.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Deactivated nucleophile. 3. Insufficient base.1. Increase reaction temperature or switch to a higher boiling point solvent (e.g., n-BuOH, DMF). 2. Use a more reactive nucleophile or consider a palladium-catalyzed cross-coupling reaction.[9] 3. Increase the equivalents of base.
Formation of Di-substituted Product 1. Excess nucleophile. 2. High reaction temperature or prolonged reaction time.1. Use stoichiometric amounts of the nucleophile (1.0-1.1 eq.). 2. Lower the reaction temperature and monitor carefully to stop the reaction after monosubstitution is complete.
Poor Regioselectivity (Mixture of Isomers) 1. Inherent electronic properties of the substrate. 2. Reaction conditions favoring both C2 and C4 attack.1. Carefully separate isomers using chromatography. 2. Screen different solvents and bases. Less polar solvents may favor one isomer over another. Consider protecting the N7-position of the pyrrole ring with a group like pivaloyloxymethyl (POM) to potentially influence regioselectivity.[10]
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Presence of water or other interfering substances.1. Lower the reaction temperature. 2. Ensure all glassware is dry and use anhydrous solvents.

References

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. [Link]

  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Thesis. [Link]

  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. PDF. [Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. ScienceDirect. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. PubMed. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]

  • The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. PubMed. [Link]

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The Emergence of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine in Oncology: A Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Scaffold in Cancer Therapy

The quest for targeted cancer therapies has led to the extensive exploration of small molecules that can selectively inhibit the drivers of oncogenesis. Among the most successful scaffolds in this endeavor is the pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine.[1] This structural mimicry of a key component of adenosine triphosphate (ATP) makes it an ideal framework for designing ATP-competitive inhibitors of protein kinases, enzymes that are frequently dysregulated in various cancers.[2] The 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate and a potential pharmacophore in its own right, offering a versatile platform for the synthesis of potent and selective kinase inhibitors.[3] The dichloro substitutions at the 2 and 4 positions serve as reactive handles for nucleophilic substitution, allowing for the strategic introduction of various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] The ethyl group at the 6-position contributes to the specific interactions within the ATP-binding pocket of target kinases. This guide provides a comprehensive overview of the applications of this compound in cancer research, with a focus on detailed protocols for its preclinical evaluation.

Mechanism of Action: Targeting the Engine of Cancer Proliferation

The primary mechanism of action for pyrrolo[2,3-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the active site of protein kinases.[2] By occupying the ATP-binding pocket, these compounds prevent the transfer of a phosphate group from ATP to their protein substrates, thereby blocking the downstream signaling pathways that drive cancer cell proliferation, survival, angiogenesis, and metastasis.[1] The specific kinase targets can be modulated by the substituents on the pyrrolo[2,3-d]pyrimidine core. Derivatives of this scaffold have shown potent inhibitory activity against a range of oncogenic kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR) [5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [6]

  • Rearranged during Transfection (RET) Kinase [7][8]

  • Focal Adhesion Kinase (FAK) [9]

  • Janus Kinases (JAKs) [10]

The this compound, as a foundational structure, is hypothesized to exhibit broad-spectrum kinase inhibitory activity. The subsequent protocols are designed to identify its specific targets and characterize its anticancer effects.

PART 1: In Vitro Evaluation of Anticancer Activity

Application Note 1.1: Assessment of Cytotoxicity in Cancer Cell Lines

The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on a panel of human cancer cell lines. The choice of cell lines should ideally include those known to be dependent on the activity of kinases that are potential targets of the pyrrolo[2,3-d]pyrimidine scaffold.

Featured Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[11]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon)[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.[14]

Parameter Description Typical Values
Cell Lines Panel of human cancer cell linesA549, MCF7, HCT116, PC3
Seeding Density Cells per well in a 96-well plate5,000 - 10,000
Compound Conc. Range of concentrations for IC50 determination0.01 µM - 100 µM
Incubation Time Duration of compound treatment48 - 72 hours
IC50 Value Concentration for 50% inhibition of cell growthVaries by cell line
Application Note 1.2: Target Engagement and Pathway Modulation

To confirm that this compound is acting on its intended kinase targets, it is essential to assess the phosphorylation status of the target kinase and its downstream effectors. Western blotting is a widely used technique for this purpose.[15]

Featured Protocol: Western Blot for Kinase Phosphorylation

This protocol describes the detection of the phosphorylation of a hypothetical target kinase (e.g., EGFR) and a downstream signaling protein (e.g., AKT) in cancer cells treated with this compound.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Kinase, anti-total-Kinase, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer membranes (PVDF)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-24 hours). Lyse the cells in ice-cold lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-Kinase) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total kinase and a housekeeping protein like β-actin.[16]

PART 2: In Vivo Evaluation of Antitumor Efficacy

Promising in vitro results should be followed by in vivo studies to assess the antitumor efficacy and tolerability of this compound in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.[17]

Application Note 2.1: Xenograft Tumor Growth Inhibition Study

This protocol outlines a study to evaluate the ability of this compound to inhibit the growth of human tumors in mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line that is sensitive to the compound in vitro

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound orally or via intraperitoneal injection at one or more dose levels daily or on an intermittent schedule. The control group receives the vehicle alone.[7]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and general health of the mice as indicators of toxicity.

  • Study Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size, or after a set duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).[7]

Parameter Description Typical Values
Animal Model Immunocompromised miceNude, SCID
Cell Line In vitro sensitive human cancer cells1-10 x 10^6 cells per mouse
Tumor Volume Initial size for treatment start100 - 150 mm³
Dosing Route Method of compound administrationOral (p.o.), Intraperitoneal (i.p.)
Endpoint Criteria for study terminationTumor volume, time

Visualizations

Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK 1. Ligand Binding ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream_Signaling 2. Autophosphorylation & Activation Compound 2,4-dichloro-6-ethyl-7H- pyrrolo[2,3-d]pyrimidine Compound->RTK Inhibition ATP ATP ATP->RTK Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cancer Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cellular_Response

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by this compound.

Experimental Workflow Diagram

Preclinical_Evaluation_Workflow Start Start: 2,4-dichloro-6-ethyl-7H- pyrrolo[2,3-d]pyrimidine In_Vitro_Screening In Vitro Screening: Cytotoxicity Assays (e.g., MTT) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies: Target Engagement (Western Blot) Determine_IC50->Mechanism_of_Action Potent Activity In_Vivo_Studies In Vivo Efficacy Studies: Xenograft Models Mechanism_of_Action->In_Vivo_Studies Target Modulation Confirmed Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacy & Tolerability Demonstrated

Caption: Workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. Its versatile chemical nature allows for extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and drug-like properties. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and its derivatives. Future research should focus on identifying the specific kinase targets of this compound through kinome-wide screening and elucidating the structural basis of its interactions with these targets to guide further drug design efforts.

References

  • Li, X., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]

  • Blake, J. F., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. [Link]

  • Havel, J. J., et al. (2021). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. NIH. [Link]

  • Gangjee, A., et al. (2011). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. NIH. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Springer. [Link]

  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Guda, S. K., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Zhao, L., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. PubMed. [Link]

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  • ResearchGate. (n.d.). The in vitro inhibitory activity of tested compounds against tumor cell.... ResearchGate. [Link]

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  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Kumar, C. C., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

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  • Shukla, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

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  • Henderson, J. L., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Publications. [Link]

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  • Google Patents. (n.d.). WO2018149231A1 - 7h-pyrrolo[2,3-d]pyrimidine derivative and anti-tumour use thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
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Sources

Application Notes and Protocols for the Development of Novel Therapeutics with 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the versatile scaffold, 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine, for the discovery and development of novel therapeutics, particularly kinase inhibitors.

Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a "deaza-isostere" of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[2] Numerous successful drugs, including the JAK inhibitor Tofacitinib, are built upon this heterocyclic system, highlighting its clinical significance.[3][4]

The specific compound, this compound, offers a unique opportunity for developing novel therapeutics. The dichloro substitutions at the 2 and 4 positions provide reactive handles for introducing diverse chemical moieties through nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The ethyl group at the 6-position provides an additional point for structural variation and can influence interactions with the target protein.

This guide will detail the synthetic strategy for this key intermediate, its derivatization, and a comprehensive workflow for screening, optimizing, and advancing lead compounds toward preclinical development.

Synthesis of the Core Scaffold: this compound

While a direct synthesis for the 6-ethyl derivative is not explicitly found in the searched literature, a plausible and efficient route can be extrapolated from the synthesis of analogous 6-substituted pyrrolo[2,3-d]pyrimidines.[6] The general strategy involves the cyclocondensation of a substituted pyrimidine with a component that forms the pyrrole ring.

A proposed synthetic route, based on established methodologies for similar compounds, is outlined below.[6][7]

Protocol 1: Synthesis of this compound

Causality: This multi-step synthesis builds the pyrrolo[2,3-d]pyrimidine core through a regioselective cyclization, followed by chlorination to install the reactive handles for further derivatization.

Materials:

  • Diethyl malonate

  • Urea

  • Sodium ethoxide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • An appropriate α-halo ketone precursor for the ethyl group at C6 (e.g., 1-bromo-2-butanone)

  • 2,6-diamino-4-hydroxypyrimidine

  • Toluene

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2,4,6-trihydroxypyrimidine (Barbituric Acid):

    • In a round-bottom flask, react diethyl malonate with urea in the presence of a strong base like sodium ethoxide.

    • Acidify the reaction mixture to precipitate barbituric acid. Filter, wash with cold water, and dry.

  • Synthesis of 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine (a 6-substituted analog):

    • A plausible approach involves the reaction of an appropriate α-halomethylketone with a substituted aminopyrimidine. For the 6-ethyl analog, one would start with a precursor that introduces the ethyl group. A general method involves the reaction of α-bromomethylketones with 2,6-diamino-4-oxopyrimidine in DMF, which leads to the regiospecific formation of 6-substituted pyrrolo[2,3-d]pyrimidines.[6]

  • Chlorination to this compound:

    • Suspend the 2,4-dihydroxy-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine in toluene in a reactor equipped with a stirrer.

    • Slowly add phosphorus oxychloride (POCl₃) while stirring.

    • Warm the reaction system to approximately 70°C.

    • Add diisopropylethylamine (DIPEA) dropwise over several hours to control the exothermic reaction.[8]

    • Increase the temperature to around 106°C and continue stirring for 16 hours.[8]

    • After completion, cool the mixture and slowly pour it into a flask containing water and ethyl acetate, followed by overnight stirring.[8]

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain this compound.

Lead Generation through Derivatization

The this compound scaffold is primed for derivatization via nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C4 and C2 positions are susceptible to displacement by various nucleophiles, with the C4 position generally being more reactive.[9][10]

Protocol 2: Library Synthesis via Nucleophilic Aromatic Substitution

Causality: This protocol enables the creation of a diverse library of compounds by systematically introducing different functional groups at the reactive chloro positions. This diversity is crucial for exploring the structure-activity relationship (SAR) and identifying initial "hit" compounds.

Materials:

  • This compound

  • A diverse library of primary and secondary amines, anilines, alcohols, and thiols

  • Anhydrous solvents (e.g., n-butanol, DMF, acetonitrile)

  • Base (e.g., DIPEA, K₂CO₃)

  • Reaction vials/plates for parallel synthesis

  • TLC or LC-MS for reaction monitoring

Procedure (General for Amination at C4):

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.) in an anhydrous solvent.[10]

  • Addition of Base: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).[10]

  • Reaction Conditions: Heat the mixture with stirring, typically between 100-120°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue using an appropriate method (e.g., column chromatography, preparative HPLC) to isolate the desired 4-substituted-2-chloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Note on Regioselectivity: Substitution generally occurs preferentially at the C4 position. To achieve substitution at the C2 position, the C4 position can be reacted first, followed by a second SNAr reaction at the C2 position, which may require more forcing conditions.

High-Throughput Screening (HTS) for Kinase Inhibitors

Once a library of derivatives is synthesized, the next step is to screen for biological activity. For kinase inhibitors, this involves both biochemical and cell-based assays.

Workflow for Kinase Inhibitor Screening

HTS_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screen: Single-concentration kinase assay against target of interest B Dose-Response Analysis: Determine IC50 values for active compounds A->B C Selectivity Profiling: Screen active compounds against a panel of other kinases B->C D Cellular Target Engagement: Confirm compound binds to the target in a cellular context (e.g., NanoBRET) C->D Advance Promising Hits E Functional Cellular Assays: Measure inhibition of downstream signaling pathways (e.g., Western blot for phospho-proteins) D->E F Cell Proliferation/Viability Assays: Determine the effect on cancer cell growth (e.g., MTT, CellTiter-Glo) E->F caption Fig. 1: High-Throughput Screening Workflow

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: This assay directly measures the activity of the target kinase by quantifying the amount of ADP produced. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase. The ADP-Glo™ assay is a robust, luminescence-based method suitable for HTS.[11]

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized compound library (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • In each well of a 384-well plate, add the test compound at the desired concentration. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the kinase, substrate, and ATP to initiate the reaction.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound relative to the controls.

Protocol 4: Cellular Target Engagement Assay (NanoBRET™)

Causality: It is crucial to confirm that a compound that inhibits a kinase in a biochemical assay can also bind to its target within the complex environment of a living cell.[12] The NanoBRET™ assay provides a quantitative measure of target engagement in intact cells.

Materials:

  • Cells engineered to express the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target kinase

  • Synthesized compound library

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well cell culture plates

  • Plate reader capable of measuring filtered luminescence (460 nm and >600 nm)

Procedure:

  • Cell Plating: Seed the engineered cells into the assay plate and incubate overnight.

  • Compound Treatment: Add the test compounds at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized time.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio in the presence of a test compound indicates displacement of the tracer and therefore, engagement with the target kinase.

Lead Optimization and Preclinical Development

Compounds that demonstrate potent and selective inhibition in primary screens are considered "leads" and enter the optimization phase. This iterative process involves synthesizing new analogs to improve potency, selectivity, and drug-like properties (ADME/Tox).

Medicinal Chemistry Optimization Cycle

Lead_Optimization A Synthesize New Analogs (Vary R-groups at C2, C4, etc.) B In Vitro Assays (Potency, Selectivity) A->B C ADME/Tox Assays (Solubility, Permeability, Metabolic Stability, Cytotoxicity) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Design Next Generation of Analogs D->E E->A Iterative Cycle caption Fig. 2: Lead Optimization Cycle

Caption: The Iterative Cycle of Medicinal Chemistry Lead Optimization.

Protocol 5: In Vitro ADME - Metabolic Stability Assay

Causality: A successful drug must be stable enough in the body to reach its target. This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Lead compounds

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with HLM in phosphate buffer.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Preclinical Development Workflow

Promising lead compounds with optimized properties will advance to preclinical development, which involves more extensive in vivo studies.

Stage Key Activities Purpose
Pharmacokinetics (PK) Administer the compound to animals (e.g., mice, rats) via different routes (IV, PO) and measure plasma concentrations over time.To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in a living organism.
Pharmacodynamics (PD) Measure target engagement and downstream biomarker modulation in tumor or relevant tissues after drug administration.To demonstrate that the drug is hitting its target in vivo and eliciting the desired biological response.
In Vivo Efficacy Evaluate the anti-tumor activity of the compound in animal models of cancer (e.g., xenografts, patient-derived organoids).[13][14]To assess the therapeutic potential of the drug in a disease model.
Toxicology Studies Administer the compound at various doses to determine potential toxicities and establish a safe dose range for first-in-human studies.To ensure the safety of the drug candidate before clinical trials.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established workflows for screening and optimization provide a clear path from a hit compound to a preclinical candidate. By following the detailed protocols and strategic guidance outlined in these application notes, researchers can effectively harness the potential of this versatile chemical entity to discover and develop next-generation medicines.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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  • Akondi, S. M., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]

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  • Mochizuki, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 23(1), 58-66. [Link]

  • Akondi, S. M., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]

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  • Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563-1574. [Link]

  • Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1143-1160. [Link]

  • Johnston, P. A. (Ed.). (2008). High throughput screening: methods and protocols. Humana Press. [Link]

  • Fre-gonara, G., & Moll, J. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Zhang, M., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Al-Warhi, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d]pyrimidine Derivatives. Molecules, 30(11), 2245. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. [Link]

  • Zhang, M., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Wang, Y., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]

  • Li, W., et al. (2012). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Pharmaceuticals, 43(8), 621-623. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

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Application Notes and Protocols for Reactions Involving 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for potent and selective interactions with a myriad of biological targets, including protein kinases. The strategic placement of reactive functional groups on this core structure is paramount for developing novel therapeutics. The subject of this guide, 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine , is a highly versatile intermediate engineered for sequential and regioselective functionalization. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring serve as excellent leaving groups for a variety of transformations, while the ethyl group at the C6 position provides a handle for modulating steric and electronic properties of the final compounds.

This document provides detailed experimental setups for three fundamental classes of reactions pivotal for the derivatization of this scaffold:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Palladium-Catalyzed Buchwald-Hartwig Amination

These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel compound libraries based on the this compound core. The methodologies are grounded in established chemical principles and supported by authoritative literature to ensure reliability and reproducibility.

Safety & Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and all other reagents used.

  • Hazard Profile : 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention if irritation persists.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place to maintain its quality.

Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the 2,4-dichloro-pyrrolo[2,3-d]pyrimidine scaffold highly susceptible to nucleophilic aromatic substitution. The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position. This inherent regioselectivity allows for the sequential introduction of different nucleophiles.

Causality of Regioselectivity

The preferential substitution at the C4 position is a result of the superior stabilization of the Meisenheimer intermediate formed during the reaction. When a nucleophile attacks the C4 carbon, the negative charge can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring. While substituents at other positions can influence this selectivity, for the unsubstituted or alkyl-substituted pyrrolo[2,3-d]pyrimidine core, C4-selectivity is the general rule under kinetic control.

Protocol 1: Mono-amination at the C4-Position with an Aniline Derivative

This protocol describes the selective substitution of the C4-chloro group with an aniline nucleophile, a common transformation in the synthesis of kinase inhibitors. The procedure is adapted from established methods for similar 4-chloropyrrolopyrimidines.[1][2]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound216.071.01.0
Aniline (or substituted aniline)93.131.11.1
Hydrochloric acid (0.6 M aqueous solution)36.460.10.1
Water (deionized)18.02--
Ethyl acetate (EtOAc)88.11--
Saturated sodium bicarbonate (NaHCO₃) solution---
Brine---
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Step-by-Step Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Reagent Addition : Add the aniline derivative (1.1 mmol, 1.1 eq.), followed by deionized water to form a stirrable suspension (approximately 20-30 mL).

  • Acid Catalyst : Add the hydrochloric acid solution (0.1 mmol, 0.1 eq.). The use of a catalytic amount of acid protonates the pyrimidine ring, further activating it towards nucleophilic attack, and has been shown to accelerate the reaction in aqueous media.[1]

  • Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction mixture to room temperature. A solid product may precipitate.

  • Neutralization : Carefully add saturated aqueous NaHCO₃ solution until the pH of the mixture is neutral (pH 7-8).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 4-anilino-2-chloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Aniline, and Water B Add Catalytic HCl A->B Form Suspension C Heat to 80-100 °C B->C D Monitor by TLC/LC-MS C->D Stir 4-12h E Cool & Neutralize (NaHCO₃) F Extract with EtOAc E->F G Wash, Dry, Concentrate F->G H Silica Gel Chromatography G->H I Isolated Product H->I

Workflow for SNAr Amination

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. For the this compound scaffold, this reaction allows for the introduction of aryl or heteroaryl groups, typically at the more reactive C4 position. Microwave-assisted protocols have been shown to be highly efficient for this transformation on dichloropyrimidine systems, offering significantly reduced reaction times.[3][4]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at the C4-Position

This protocol details a microwave-assisted Suzuki coupling of an arylboronic acid at the C4 position, adapted from highly efficient procedures developed for 2,4-dichloropyrimidines.[3][5]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound216.070.51.0
Arylboronic acid-0.51.0
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.00250.005 (0.5 mol%)
Potassium carbonate (K₂CO₃)138.211.53.0
1,4-Dioxane88.114 mL-
Water (deionized)18.022 mL-
Ethyl acetate (EtOAc)88.11--
Brine---
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Step-by-Step Procedure:

  • Reaction Setup : To a microwave reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 eq.), the arylboronic acid (0.5 mmol, 1.0 eq.), K₂CO₃ (1.5 mmol, 3.0 eq.), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Solvent Addition : Add 1,4-dioxane (4 mL) and deionized water (2 mL).

  • Inert Atmosphere : Seal the vial and purge with argon or nitrogen for 5-10 minutes. The catalytic cycle of the Suzuki reaction involves a Pd(0) species which is sensitive to oxidation.[6]

  • Microwave Irradiation : Place the vial in a microwave reactor and heat to 100 °C for 15-20 minutes.

  • Reaction Monitoring : After the reaction, check for completion by TLC or LC-MS.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography to afford the desired 2-chloro-6-ethyl-4-aryl-7H-pyrrolo[2,3-d]pyrimidine.

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, K₂CO₃, and Pd(PPh₃)₄ in vial B Add Dioxane/Water A->B C Seal and Purge with Argon B->C D Heat to 100 °C for 15-20 min C->D E Cool & Dilute D->E F Extract with EtOAc E->F G Wash, Dry, Concentrate F->G H Silica Gel Chromatography G->H I Isolated Product H->I

Workflow for Microwave-Assisted Suzuki Coupling

Part 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, offering a broader substrate scope and milder conditions compared to classical methods.[7] This reaction is instrumental in synthesizing anilino-substituted heterocycles. Similar to the Suzuki coupling, this reaction generally proceeds with high regioselectivity at the C4 position of the 2,4-dichloropyrrolo[2,3-d]pyrimidine core.

Causality of the Catalytic Cycle

The Buchwald-Hartwig reaction proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond.

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination : The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]

Protocol 3: Buchwald-Hartwig C4-Amination

This protocol outlines the coupling of an amine with the C4-chloro position, adapted from general procedures for Buchwald-Hartwig amination of aryl halides.[9]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound216.071.01.0
Amine (primary or secondary)-1.21.2
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]915.720.020.02 (2 mol% Pd)
Xantphos578.680.040.04 (4 mol%)
Cesium Carbonate (Cs₂CO₃)325.821.41.4
Toluene (anhydrous)92.1410 mL-
Ethyl acetate (EtOAc)88.11--
Water18.02--
Brine---
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask, add Cs₂CO₃ (1.4 mmol, 1.4 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Reagent Addition : Add this compound (1.0 mmol, 1.0 eq.), followed by anhydrous toluene (10 mL) and the amine (1.2 mmol, 1.2 eq.) via syringe.

  • Heating : Heat the reaction mixture to 100-110 °C with stirring.

  • Reaction Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up : Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography to yield the desired C4-aminated product.

Conclusion

The this compound core is a powerful building block for the synthesis of diverse chemical entities. The protocols outlined in this application note provide robust and reproducible methods for its regioselective functionalization via nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By understanding the underlying principles of reactivity and carefully controlling the reaction conditions, researchers can efficiently access a wide array of novel derivatives for applications in drug discovery and materials science.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 449. [Link]

  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • Kavalenka, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2015). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Lam, K., & Lindsley, C. W. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 14(12), 3044–3047. [Link]

  • Ruano, J. L. G., & de la Herrán, G. (2020). The Buchwald–Hartwig Amination After 25 Years. Israel Journal of Chemistry, 60(3-4), 220-233. [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Future Medicinal Chemistry, 14(14), 1029-1051. [Link]

  • ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18046–18060. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Frank, É., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1936–1945. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236–2248. [Link]

  • Google Patents. (2020). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Larhed, M., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(21), 19168–19174. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

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Application Notes & Protocols: In Vitro Profiling of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, renowned for its utility in designing potent and selective ATP-competitive kinase inhibitors.[1][2][3][4] Its structural resemblance to adenine allows it to effectively target the ATP-binding pocket of a wide range of protein kinases. This has led to the development of numerous clinical candidates and approved drugs.[3][4]

A paramount example of this scaffold's success is in the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[5][6] The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine and growth factor signaling.[7][8] They orchestrate the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is critical for regulating hematopoiesis and immune responses.[8][9][10] Dysregulation of JAK-STAT signaling is a key driver in various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[8][9]

Consequently, compounds derived from the 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine core are frequently optimized to target JAKs. Ruxolitinib, a potent JAK1/JAK2 inhibitor, exemplifies the therapeutic potential of this chemical class.[5][6] This guide provides detailed, field-proven protocols for the comprehensive in vitro characterization of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives, focusing on their biochemical potency against JAK enzymes and their ability to engage and inhibit the JAK-STAT pathway in a cellular context.

Part 1: Biochemical Potency and Selectivity Profiling

Objective: To quantitatively determine the direct inhibitory activity (IC50) of test compounds against isolated recombinant JAK enzymes. This biochemical assay is the foundational step for understanding a compound's intrinsic potency and its selectivity across the JAK family.

Principle of the Assay: We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[11][12] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which serves as a substrate for luciferase, producing a light signal directly proportional to the amount of ADP and, therefore, to the kinase activity.[11][12] Inhibitor potency is determined by the concentration-dependent reduction of this luminescent signal.

Diagram: Biochemical Assay Workflow

The following diagram illustrates the sequential steps of the ADP-Glo™ kinase inhibition assay.

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 Signal Detection K_Rxn 1. Set up Kinase Reaction: Recombinant JAK Enzyme + Peptide Substrate + Test Compound (Inhibitor) Start_Rxn 2. Initiate Reaction: Add ATP Solution Incubate_1 3. Incubate: (e.g., 60 min at Room Temp) Stop_Rxn 4. Stop & Deplete ATP: Add ADP-Glo™ Reagent Incubate_1->Stop_Rxn Reaction Produces ADP Incubate_2 5. Incubate: (40 min at Room Temp) Detect 6. Convert ADP to ATP & Detect: Add Kinase Detection Reagent Incubate_3 7. Incubate & Stabilize: (30-60 min at Room Temp) Read 8. Measure Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol 1: In Vitro JAK2 Inhibition Assay

This protocol is optimized for a 384-well plate format. Volumes can be scaled for other formats, maintaining a 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[13]

Materials:

  • Recombinant Human JAK2 enzyme

  • Tyrosine Kinase Substrate Peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Ultra-Pure ATP

  • Test Compounds (solubilized in 100% DMSO)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Create a serial dilution series of your test compounds in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

    • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of the assay plate.

    • For controls, dispense 50 nL of 100% DMSO into "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.

  • Enzyme & Substrate Preparation:

    • Prepare a 2X working solution of JAK2 enzyme and substrate peptide in Kinase Buffer. The final concentration of the enzyme should be determined empirically to yield a robust signal (typically low nM range).

    • Add 5 µL of this 2X Enzyme/Substrate solution to each well containing the test compound or DMSO.

    • To the "No Enzyme" control wells, add 5 µL of a solution containing only the 2X substrate in Kinase Buffer.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP working solution in Kinase Buffer. The final concentration should be at or near the Km of the enzyme for ATP (typically 10-100 µM for JAKs) to ensure competitive inhibitors are fairly evaluated.

    • Start the reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Briefly centrifuge the plate to mix and incubate for 60 minutes at room temperature.

  • Termination and Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.[14]

    • Incubate for 40 minutes at room temperature to allow for the complete depletion of unconsumed ATP.[12][13]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin for the detection reaction.[11]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

  • IC50 Determination: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Data Presentation: Illustrative Selectivity Profile

The true value of a kinase inhibitor lies not just in its potency but also in its selectivity. This assay should be run in parallel against all four JAK family members to generate a selectivity profile.

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
DERIV-001 5.24.8150.798.4
DERIV-002 89.1112.51,240875.0
Ruxolitinib 3.32.8401.019.0
Note: Data are for illustrative purposes only.

Part 2: Cellular Target Engagement and Pathway Inhibition

Objective: To verify that the test compounds can penetrate the cell membrane and inhibit the JAK-STAT signaling pathway in a biologically relevant context. This step is crucial to bridge the gap between biochemical potency and cellular efficacy.

Principle of the Assay: We will use a phospho-flow cytometry assay to measure the inhibition of cytokine-induced STAT phosphorylation.[15][16] In a suitable hematopoietic cell line, a specific cytokine (e.g., IL-3 or EPO) will be used to activate a specific JAK/STAT axis.[10] Compound efficacy is measured by its ability to reduce the level of phosphorylated STAT (pSTAT) protein, which is quantified on a single-cell basis using a fluorescently-labeled, phospho-specific antibody.[16][17]

Diagram: The JAK-STAT Signaling Pathway

The diagram below outlines the canonical JAK-STAT signaling cascade and highlights the point of inhibition by the 7H-pyrrolo[2,3-d]pyrimidine derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation & Autophosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 5. STAT Phosphorylation STAT_inactive->Receptor 4. STAT Recruitment STAT_active pSTAT (active) STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 8. Target Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK INHIBITS

Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Detailed Protocol 2: Phospho-STAT3 Flow Cytometry Assay

Cell Line: TF-1 cells (a human erythroleukemic cell line) are suitable as they are dependent on GM-CSF or IL-3 for proliferation, which signals through JAK2/STAT5. For JAK1/STAT3, a cell line like U-266 stimulated with IL-6 could be used. This protocol uses TF-1 cells as an example.

Materials:

  • TF-1 cells

  • Culture Medium: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 2 ng/mL human GM-CSF

  • Starvation Medium: RPMI-1640 + 0.5% FBS

  • Recombinant human GM-CSF

  • Test Compounds (solubilized in 100% DMSO)

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., ice-cold 90% Methanol)

  • Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody

  • Flow Cytometer

Procedure:

  • Cell Culture and Starvation:

    • Culture TF-1 cells according to standard protocols.

    • To reduce basal signaling, wash the cells twice with PBS and resuspend them in Starvation Medium. Incubate for 4-6 hours at 37°C.

  • Compound Treatment:

    • Adjust cell density to 1 x 10^6 cells/mL in Starvation Medium.

    • Aliquot 100 µL of the cell suspension into a 96-well U-bottom plate.

    • Add 1 µL of serially diluted test compounds to the appropriate wells (final DMSO concentration should be ≤ 0.2%). Include DMSO-only wells for controls.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Prepare a stock of GM-CSF to deliver a final concentration of 10 ng/mL (this should be optimized to give a robust pSTAT5 signal).

    • Add the GM-CSF solution to all wells except the "Unstimulated" control wells.

    • Incubate for 15 minutes at 37°C. This is a rapid process, so timing is critical.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by adding 100 µL of pre-warmed Fixation Buffer to each well.

    • Incubate for 10 minutes at 37°C.

    • Pellet the cells by centrifugation (500 x g, 5 min) and discard the supernatant.

    • To permeabilize, gently vortex the cell pellets while adding 200 µL of ice-cold 90% Methanol. Incubate on ice for at least 20 minutes.[18]

  • Antibody Staining:

    • Wash the cells twice with FACS Buffer (PBS + 2% FBS).

    • Resuspend the cell pellets in 50 µL of FACS Buffer containing the anti-pSTAT5 antibody at the manufacturer's recommended dilution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells once more with FACS Buffer.

    • Resuspend in 200 µL of FACS Buffer and acquire data on a flow cytometer, recording the median fluorescence intensity (MFI) for the pSTAT5 channel.

Data Analysis:

  • Normalization: Calculate the percent inhibition of pSTAT5 signaling for each compound concentration: % Inhibition = 100 * (1 - (MFI_Compound - MFI_Unstimulated) / (MFI_Stimulated - MFI_Unstimulated))

  • IC50 Determination: As with the biochemical assay, plot the % Inhibition versus the log[inhibitor] and fit to a 4PL curve to determine the cellular IC50.

Trustworthiness & Scientific Integrity: Expert Insights

  • Causality of ATP Concentration: In the biochemical assay, using an ATP concentration near the enzyme's Michaelis constant (Km) provides a balanced condition to assess ATP-competitive inhibitors.[6][19] Excessively high ATP levels can make inhibitors appear less potent, while very low levels can exaggerate their potency.

  • DMSO Control is Critical: High concentrations of DMSO can inhibit kinase activity and affect cell viability. It is imperative to maintain a consistent, low final concentration of DMSO (typically ≤ 0.5%) across all wells, including controls, to ensure observed effects are due to the compound itself.

  • Self-Validating Protocols: Each protocol includes essential controls that validate the experiment. The "No Enzyme" control in the biochemical assay defines the background signal, while the "Unstimulated" and "Stimulated" controls in the cellular assay define the dynamic range of the signaling pathway. Without these, the data cannot be properly normalized or interpreted.

  • Cellular vs. Biochemical Potency: It is common for cellular IC50 values to be higher than biochemical IC50 values. This discrepancy can be attributed to factors such as cell membrane permeability, compound binding to plasma proteins in the media, cellular efflux pumps, and competition with high intracellular ATP concentrations. Analyzing this "potency drop-off" is a key part of lead optimization.

References

  • Ruxolitinib - Wikipedia. Wikipedia. [Link]

  • Ruxolitinib - StatPearls. NCBI Bookshelf. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). Jakafi. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? Patsnap Synapse. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. PathWhiz. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. [Link]

  • The JAK/STAT signaling pathway. Journal of Cell Science. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. [Link]

  • ADP Glo Protocol. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • JAK-STAT signaling pathway - Wikipedia. Wikipedia. [Link]

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PMC - PubMed Central. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]

  • Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]

  • Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. Protocols.io. [Link]

  • Video: The JAK-STAT Signaling Pathway. JoVE. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • Protocol for Phospho-Flow Cytometry Preparation. [Link]

  • Flow cytometry–based STAT phosphorylation assay. Bio-protocol. [Link]

  • Flow Cytometric Analysis of STAT Phosphorylation. Springer Nature Experiments. [Link]

  • In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. ResearchGate. [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]

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Application Notes & Protocols for the Synthesis of N4-Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, the core of ATP, allows it to competitively bind to the ATP-binding sites of numerous kinases, making it a powerful framework for designing potent and selective inhibitors.[1] This structural feature has been masterfully exploited in the development of targeted therapeutics for a host of diseases, most notably cancer.[1][2]

Derivatives of this scaffold have shown remarkable efficacy as inhibitors of critical signaling proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[2][3][4][5] The strategic introduction of various substituents, particularly at the N4-position, is a key tactic for modulating potency, selectivity, and pharmacokinetic properties.[1]

This guide provides an in-depth examination of the predominant synthetic strategy for creating N4-substituted pyrrolo[2,3-d]pyrimidines. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Synthetic Paradigm: A Two-Stage Approach

The most versatile and widely adopted strategy for synthesizing a diverse library of N4-substituted pyrrolo[2,3-d]pyrimidines hinges on a convergent, two-stage approach. This methodology relies on the initial synthesis of a highly reactive, key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which is subsequently functionalized.

  • Stage 1: Construction of the Activated Core. Synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. This step creates the foundational heterocyclic system and installs a reactive handle (the chlorine atom) at the C4 position.

  • Stage 2: Nucleophilic Aromatic Substitution (SNAr). Displacement of the C4-chloro group with a desired amine nucleophile to forge the target N4-substituted product.

This approach is powerful because a single batch of the key chloro-intermediate can be used to generate a multitude of analogs simply by varying the amine coupling partner in the second stage.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diversification Pyrim_Precursor Pyrimidine Precursor (e.g., 4-Amino-6-hydroxypyrimidine) Pyrrolo_ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol Pyrim_Precursor->Pyrrolo_ol Ring Cyclization Chloro_Inter Key Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo_ol->Chloro_Inter Chlorination (e.g., POCl₃) Final_Product Target Molecule N4-Substituted Pyrrolo[2,3-d]pyrimidine Chloro_Inter->Final_Product Nucleophilic Aromatic Substitution (SNAr) Amine Desired Amine (R-NH₂) Amine->Final_Product

Caption: General two-stage synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The reliability of the entire synthetic campaign rests on the efficient production of this crucial intermediate. While numerous routes have been published, a common and effective method involves building the pyrrole ring onto a pre-existing pyrimidine.[4][6][7][8] The final step is invariably a chlorination reaction to activate the C4 position.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol details a representative synthesis starting from 4-amino-6-hydroxypyrimidine.

Step 1a: Cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Rationale: This step constructs the fused bicyclic core. The reaction of 4-amino-6-hydroxypyrimidine with 2-chloroacetaldehyde forms the pyrrole ring via a condensation and cyclization sequence.[6]

  • Procedure:

    • To a stirred solution of water, add 4-amino-6-hydroxypyrimidine (1.0 eq.) and sodium acetate (3.0 to 5.0 eq.).

    • Heat the mixture to 60–80 °C to achieve dissolution.

    • Slowly add an aqueous solution of 2-chloroacetaldehyde (2.0 to 5.0 eq.) dropwise over 30 minutes.

    • Maintain the temperature and continue stirring for 4–6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product will precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 1b: Chlorination to form 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Rationale: The hydroxyl group at C4 is a poor leaving group. Converting it to a chloro group with a strong chlorinating agent like phosphorus oxychloride (POCl₃) renders the C4 position highly electrophilic and susceptible to nucleophilic attack.[6][9]

  • Procedure:

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to 80–100 °C and stir for 2–4 hours. The reaction should become a clear solution.

    • After completion, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

    • Very slowly and carefully, quench the residue by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by adjusting the pH to 9–10 with a cold aqueous solution of sodium hydroxide (NaOH).

    • The product will precipitate as a solid. Stir for 20–30 minutes in the ice bath.

    • Collect the solid by filtration, wash with cold water, and dry. The crude 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine can be purified by recrystallization from a suitable solvent like toluene.[6]

Part 2: The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

With the activated chloro-intermediate in hand, the path is open to introduce a vast array of functionalities at the N4-position. The cornerstone of this diversification is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Insight

The SNAr reaction at the C4 position is highly efficient due to the electronic properties of the heterocyclic system. The nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, polarizing the C4-Cl bond and making the carbon atom highly electrophilic.[9] The reaction proceeds through a two-step addition-elimination mechanism.

  • Addition: The amine nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final N4-substituted product.

Caption: Mechanism of the SNAr reaction.

Protocol 2: General SNAr Amination

This protocol provides a robust starting point for the coupling of various amines. Optimization of solvent, catalyst, and temperature may be required based on the specific amine's reactivity.

  • Materials:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.)

    • Desired amine (e.g., 3-bromoaniline, 1.1–1.5 eq.)[10]

    • Solvent (e.g., n-Butanol, DMF, or Water)[11][12]

    • Catalyst/Base (e.g., DIPEA, K₂CO₃, or catalytic HCl)[11][12]

  • Procedure (Base-Mediated in Organic Solvent):

    • In a round-bottom flask, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the desired amine (1.2 eq.) in n-butanol (n-BuOH).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0–3.0 eq.). The base neutralizes the HCl formed during the reaction, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.

    • Heat the reaction mixture to 100–120 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4–16 hours.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Perform an extractive work-up: dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N4-substituted derivative.[11]

Field-Proven Insights: Optimizing the SNAr Reaction

The choice of reaction conditions can dramatically impact the success of the SNAr coupling.

ParameterChoice & RationaleReferences
Solvent Organic (n-BuOH, DMF): High boiling points allow for elevated temperatures, which is often necessary for less reactive amines. Polar aprotic solvents like DMF can stabilize the charged Meisenheimer intermediate.[11]
Aqueous (Water): A surprising and highly effective "green" alternative. Under acidic catalysis, water has been shown to provide higher reaction rates than many organic solvents.[12][12]
Catalyst Base (DIPEA, K₂CO₃): The traditional choice in organic solvents. It acts as an acid scavenger to neutralize the HCl byproduct. Essential for preventing the deactivation of the amine nucleophile.[11]
Acid (HCl, catalytic): The preferred method in aqueous media. A small amount of acid protonates a pyrimidine nitrogen, further activating the ring system towards nucleophilic attack. A delicate balance is needed, as too much acid will fully protonate and deactivate the amine nucleophile.[12][12]
Nucleophile Electronic Effects: Electron-donating groups on an aniline nucleophile increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups slow it down.[11]
Steric Effects: Sterically hindered amines, such as ortho-substituted anilines, react significantly slower than their meta or para counterparts due to hindered approach to the C4 carbon. Higher temperatures or longer reaction times may be necessary.[11][12][11][12]

Part 3: The Final Touch: Pyrrole N-H Deprotection

In many multi-step syntheses, the pyrrole nitrogen (N7) is protected to enhance solubility or prevent undesired side reactions. The p-toluenesulfonyl (tosyl) group is a common choice.[13] The final step is its removal to yield the free N-H, which is often crucial for biological activity.

Protocol 3: Tosyl Group Deprotection
  • Rationale: The tosyl group is typically removed via basic hydrolysis.

  • Procedure:

    • Dissolve the N7-tosyl protected pyrrolo[2,3-d]pyrimidine in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 3-5 eq.).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the reaction, neutralize with an acid (e.g., 1M HCl) to pH ~7.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry.
  • What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?. Guidechem.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors. Current Medicinal Chemistry.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Bioactive Compounds.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.
  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. ChemicalBook.
  • Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry.
  • 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem.

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Application Notes and Protocols for Structure-Activity Relationship Studies Using 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable success in targeting a multitude of protein kinases.[1][2][3] This is largely attributed to its structural resemblance to adenine, enabling it to function as an ATP-competitive inhibitor.[1][2] This application note provides a comprehensive guide for researchers on leveraging a key intermediate, 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine , for the systematic exploration of structure-activity relationships (SAR). We present detailed protocols for the synthesis of this versatile starting material, strategies for the regioselective functionalization of its reactive C2 and C4 positions, and robust methodologies for evaluating the biological activity of the resulting analog libraries.

Introduction: The Strategic Advantage of the this compound Scaffold

The 7-deazapurine core of 7H-pyrrolo[2,3-d]pyrimidine provides a bioisosteric replacement for the purine ring system, offering a stable and synthetically tractable platform for drug design.[1][4] Several FDA-approved drugs, including tofacitinib and ruxolitinib, are based on this core, underscoring its clinical significance.[5]

The subject of this guide, this compound, is an exceptionally valuable starting material for SAR studies for several key reasons:

  • Orthogonal Chemical Handles: The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr).[1][3] This allows for a stepwise and controlled introduction of diverse chemical moieties, enabling the systematic probing of the chemical space around the core scaffold.

  • Modulation of Physicochemical Properties: The ethyl group at the C6 position provides a moderate lipophilic character to the core, which can be a favorable starting point for developing compounds with desirable pharmacokinetic properties. Its presence can also influence the electronic nature of the ring system, subtly impacting the reactivity of the C2 and C4 positions.

  • Proven Pharmacophore: The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore for a range of kinases, including but not limited to Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET kinase.[5][6][7][8] This provides a high probability of identifying novel inhibitors for these and other related enzyme families.

This guide will walk researchers through the entire workflow, from the synthesis of the core intermediate to the generation and interpretation of SAR data.

Synthesis of the Core Intermediate: this compound

While the direct synthesis of this compound is not extensively documented, a robust and adaptable synthetic route can be proposed based on established methodologies for related analogs.[9][10] The following multi-step protocol outlines a practical approach starting from commercially available materials.

Protocol 2.1: Multi-step Synthesis of this compound

This protocol is a proposed pathway and may require optimization of reaction conditions.

Step 1: Synthesis of 2,4,6-trichloropyrimidine This well-established procedure starts with the chlorination of barbituric acid.

  • Materials: Barbituric acid, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • Carefully add barbituric acid (1 eq) to an excess of phosphorus oxychloride (10 eq).

    • Add N,N-dimethylaniline (1.2 eq) dropwise to the stirred suspension at 0 °C.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with diethyl ether or dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trichloropyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-(diethylamino)pyrimidine Selective displacement of the C2 chlorine is achieved using a secondary amine.

  • Materials: 2,4,6-trichloropyrimidine, diethylamine, ethanol.

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine (1 eq) in ethanol.

    • Cool the solution to 0 °C and add diethylamine (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4,6-dichloro-2-(diethylamino)pyrimidine.

Step 3: Synthesis of 4-chloro-6-ethyl-2-(diethylamino)-5-nitropyrimidine Introduction of the ethyl group via a Grignard reaction followed by nitration.

  • Materials: 4,6-dichloro-2-(diethylamino)pyrimidine, ethylmagnesium bromide, THF, nitric acid, sulfuric acid.

  • Procedure (Grignard):

    • Dissolve 4,6-dichloro-2-(diethylamino)pyrimidine (1 eq) in anhydrous THF and cool to -78 °C.

    • Add ethylmagnesium bromide (1.1 eq) dropwise.

    • Stir at -78 °C for 2 hours, then slowly warm to room temperature.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

  • Procedure (Nitration):

    • To the product from the Grignard reaction, add a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

    • Stir for 1 hour at 0 °C.

    • Carefully pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield 4-chloro-6-ethyl-2-(diethylamino)-5-nitropyrimidine.

Step 4: Synthesis of 4-chloro-6-ethyl-2-(diethylamino)pyrimidin-5-amine Reduction of the nitro group to an amine.

  • Materials: 4-chloro-6-ethyl-2-(diethylamino)-5-nitropyrimidine, iron powder, acetic acid, ethanol.

  • Procedure:

    • Suspend the nitro-pyrimidine (1 eq) and iron powder (5 eq) in a mixture of ethanol and acetic acid.

    • Heat the mixture to reflux for 3 hours.

    • Cool to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and neutralize with sodium bicarbonate solution.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the desired amine.

Step 5: Synthesis of 2-(diethylamino)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Ring closure to form the pyrrole ring.

  • Materials: 4-chloro-6-ethyl-2-(diethylamino)pyrimidin-5-amine, chloroacetaldehyde (50% aq. solution), sodium acetate, ethanol.

  • Procedure:

    • Dissolve the amine (1 eq) and sodium acetate (3 eq) in ethanol.

    • Add chloroacetaldehyde (1.5 eq) and reflux for 6 hours.

    • Cool the reaction mixture, and the product should precipitate.

    • Filter the solid, wash with cold ethanol and water, and dry to obtain the pyrrolo[2,3-d]pyrimidin-4-ol.

Step 6: Synthesis of this compound Final chlorination to install the two reactive chlorine atoms.

  • Materials: 2-(diethylamino)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add the starting material (1 eq) to an excess of POCl₃.

    • Heat the mixture to reflux for 5 hours.

    • Cool to room temperature and pour slowly onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography to yield the final product, this compound.


}

Proposed synthetic workflow for the core intermediate.

Strategies for Library Synthesis: Exploiting Regioselective SNAr Reactions

The power of the 2,4-dichloro scaffold lies in the ability to selectively address the C2 and C4 positions. Generally, nucleophilic attack is favored at the C4 position due to the higher LUMO coefficient at this carbon.[11] However, this selectivity is not absolute and can be manipulated.

C4-Selective Substitution (Kinetic Control)

Under standard SNAr conditions (e.g., a nucleophile with a base like DIPEA in a polar aprotic solvent at room temperature or slightly elevated temperatures), the reaction typically proceeds with high selectivity at the C4 position. This allows for the introduction of a diverse range of primary and secondary amines, anilines, thiols, and alcohols.

Key Insight: The electron-donating nature of the 6-ethyl group may slightly increase the reactivity of the C2 position compared to an unsubstituted ring.[1] However, C4 selectivity is expected to dominate under kinetic control.

C2-Selective Substitution

Achieving C2 selectivity requires overcoming the inherent preference for C4 attack. Several strategies can be employed:

  • Steric Hindrance: After substituting a bulky group at C4, the C2 position becomes the only accessible site for a subsequent SNAr reaction.

  • Lewis Acid Catalysis: In some pyrimidine systems, Lewis acids can coordinate to the ring nitrogens, altering the electronic distribution and potentially favoring C2 attack.

  • Nucleophile-Dependent Selectivity: Certain nucleophiles, such as tertiary amines on 5-substituted 2,4-dichloropyrimidines, have been shown to exhibit a preference for the C2 position.[3][12] This avenue is worth exploring for the 6-ethyl analog.

Protocol 3.1: General Procedure for C4-Selective Amination
  • Materials: this compound, desired amine (1.1 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq), N-methyl-2-pyrrolidone (NMP) or isopropanol.

  • Procedure:

    • Dissolve the dichloro-scaffold (1 eq) in NMP.

    • Add the desired amine followed by DIPEA.

    • Stir the reaction at 80-100 °C for 4-12 hours, monitoring by LC-MS.

    • Upon completion, cool the mixture to room temperature and pour into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography or preparative HPLC to yield the C4-substituted product.

Protocol 3.2: Two-Step Procedure for C2,C4-Disubstitution
  • Materials: C4-substituted intermediate from Protocol 3.1, second desired amine (1.5 eq), a suitable solvent (e.g., dioxane, NMP).

  • Procedure:

    • Dissolve the C4-monosubstituted intermediate (1 eq) in dioxane.

    • Add the second amine.

    • Heat the reaction at a higher temperature (e.g., 120-150 °C) in a sealed vessel, monitoring by LC-MS. The C2-chloro is less reactive and requires more forcing conditions.

    • Work-up and purify as described in Protocol 3.1 to obtain the C2,C4-disubstituted product.


}

Strategic workflow for library synthesis.

Biological Evaluation: In Vitro Kinase Inhibition Assays

Once a library of analogs has been synthesized, the next critical step is to evaluate their biological activity. A luminescence-based in vitro kinase assay is a common, high-throughput method to determine the potency (IC₅₀) of compounds against a target kinase.

Protocol 4.1: General In Vitro Kinase Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.[13]

  • Materials:

    • Synthesized pyrrolo[2,3-d]pyrimidine analogs dissolved in DMSO.

    • Recombinant protein kinase of interest (e.g., VEGFR-2, EGFR, JAK2).

    • Specific kinase substrate (peptide or protein).

    • ATP.

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • A known potent inhibitor for the target kinase (positive control, e.g., Sunitinib).[2]

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

    • White, opaque 384-well microplates.

    • Luminometer plate reader.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from 10 mM stock. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well plates. Include wells for a positive control (e.g., Sunitinib) and a negative control (DMSO only).

    • Kinase/Substrate Addition: Prepare a solution of the kinase and its specific substrate in the kinase reaction buffer. Add this mixture to all wells of the assay plate.

    • Initiation of Reaction: Prepare a solution of ATP in the kinase reaction buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Signal Detection: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent lyses the cells and contains luciferase and luciferin, which generate a light signal proportional to the amount of ATP present.

    • Data Acquisition: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal, then measure the luminescence of each well using a plate reader.

    • Data Analysis:

      • The luminescent signal is inversely proportional to kinase activity.

      • Normalize the data using the negative control (0% inhibition) and positive control (100% inhibition).

      • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Illustrative Structure-Activity Relationship (SAR) Data

The following table provides a hypothetical yet representative SAR dataset that could be generated from a library synthesized from the this compound scaffold, targeting a hypothetical tyrosine kinase. This illustrates how systematic modifications at the C2 and C4 positions can significantly impact inhibitory potency.

Compound IDC4-Substituent (R1)C2-Substituent (R2)Kinase IC₅₀ (nM)
Parent -Cl-Cl>10,000
A-1 3-fluoroaniline-Cl850
A-2 3-chloroaniline-Cl620
A-3 3-methoxyaniline-Cl1,200
A-4 N-methylpiperazine-Cl2,500
B-1 3-chloroaniline-H (dechlorinated)590
B-2 3-chloroaniline-NH₂150
B-3 3-chloroaniline-NH(CH₃)85
B-4 3-chloroaniline-N(CH₃)₂220
B-5 N-methylpiperazine-NH(CH₃)450

Analysis of SAR Trends:

  • Importance of C4 Substitution: The parent dichloro compound is inactive. Introducing various anilines at C4 (A-1 to A-3) establishes low micromolar to high nanomolar activity, confirming the importance of this interaction. Halogenated anilines (A-1, A-2) appear more potent than the methoxy-substituted aniline (A-3).

  • Role of the C2 Substituent: Comparing A-2 to the B-series highlights the critical role of the C2 substituent. Simple dechlorination (B-1) offers no significant benefit over the C2-chloro analog (A-2). However, introducing small hydrogen bond donors at C2, such as -NH₂ (B-2) and -NH(CH₃) (B-3), dramatically increases potency. This suggests a key interaction with the kinase hinge region.

  • Steric and Electronic Effects at C2: The dimethylamino group (-N(CH₃)₂) at C2 (B-4) is less potent than the monomethylamino group (B-3), suggesting a potential steric clash or the loss of a crucial hydrogen bond donation. This provides a clear vector for further optimization.

Conclusion

The this compound scaffold represents a powerful and versatile starting point for the development of novel kinase inhibitors. Its predictable, yet manipulable, sites of reactivity at the C2 and C4 positions allow for the efficient and systematic generation of compound libraries for SAR exploration. By combining the synthetic strategies and biological evaluation protocols outlined in this guide, researchers in drug discovery can effectively harness the potential of this privileged scaffold to identify potent and selective inhibitors for a wide range of kinase targets.

References

  • Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Metwally, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Kryzhanovska, M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Gawad, H., et al. (2021). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Bioorganic Chemistry. Available at: [Link]

  • Phelps, M. A., et al. (2016). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine and 2,4-Dichloro-7H-pyrrolo(2,3-d)pyrimidine. Available at: [Link]

  • Kryzhanovska, M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2016). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Nakagome, I., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]

  • Bhyrapuneni, G., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Sources

Application Notes & Protocols: Characterizing Novel 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a privileged scaffold in modern medicinal chemistry.[1][2][3] Its structural similarity to the ATP purine ring allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1][3] This has led to the development of a significant class of kinase inhibitors targeting a wide array of signaling pathways implicated in oncology and inflammatory diseases.[3][4] Derivatives of this scaffold have been successfully developed into targeted therapeutics, including inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RET kinase.[2][5]

This guide focuses on providing a strategic framework and detailed protocols for the cellular characterization of compounds derived from the 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. Given the established activity of closely related analogs as potent kinase inhibitors, particularly targeting VEGFR-2, it is logical to hypothesize that novel derivatives will exhibit similar mechanisms of action.[6][7] Therefore, the following application notes are designed to provide a comprehensive workflow to assess the cytotoxic and anti-proliferative effects of these compounds, elucidate their mechanism of action, and confirm target engagement within a cellular context.

Part 1: Foundational Cellular Assays - Assessing Viability and Proliferation

The initial characterization of any potential anti-cancer compound begins with assessing its impact on cell viability and proliferation. These assays are fundamental to determining the compound's potency (e.g., IC50 or GI50 values) and provide the concentration ranges for subsequent mechanistic studies.

Choosing the Right Cellular Model

The selection of an appropriate cell line is critical for obtaining biologically relevant data. For compounds predicted to be kinase inhibitors, particularly those targeting pathways like VEGFR, it is advisable to use cell lines where these pathways are known to be active or are key drivers of proliferation.

Considerations for Cell Line Selection:

  • Target Expression: Select cell lines with known expression of the putative kinase target (e.g., endothelial cells like HUVECs for VEGFR inhibitors, or cancer cell lines with specific kinase mutations).

  • Assay Compatibility: Ensure the chosen cell line is suitable for the planned assays (e.g., adherent cells for imaging-based assays, robust growth for proliferation assays).[8]

  • Disease Relevance: Whenever possible, use cell lines derived from the cancer type you aim to model.

Example Cell Lines for Kinase Inhibitor Screening:

  • HUVEC (Human Umbilical Vein Endothelial Cells): Excellent for studying anti-angiogenic effects mediated by VEGFR inhibition.

  • A549 (Human Lung Carcinoma): Commonly used for general cytotoxicity screening.

  • MCF-7 (Human Breast Adenocarcinoma): A standard for many cancer drug discovery programs.

  • K562 (Human Chronic Myeloid Leukemia): A suspension cell line often used in kinase inhibitor studies.[9]

Workflow for Foundational Assays

The following diagram illustrates a typical initial screening workflow to determine the cytotoxic and anti-proliferative effects of a test compound.

G cluster_0 Initial Compound Characterization A Prepare Compound Stock (e.g., 10 mM in DMSO) C Dose-Response Treatment (e.g., 0.01 to 100 µM) A->C B Seed Cells in 96-well Plates (e.g., 5,000-10,000 cells/well) B->C D Incubate for 48-72 hours C->D E Assess Cell Viability/Proliferation D->E F MTT Assay (Metabolic Activity) E->F Method 1 G BrdU Assay (DNA Synthesis) E->G Method 2 H Calculate IC50/GI50 Values F->H G->H I Determine Concentrations for Mechanistic Studies H->I

Caption: Workflow for initial compound screening to determine potency.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

  • 96-well cell culture plates

  • Test compound (e.g., this compound derivative)

  • Selected cell line

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-well plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: BrdU Cell Proliferation Assay

This assay directly measures DNA synthesis by quantifying the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[11][12]

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)[13][14]

  • 96-well cell culture plates

  • Test compound

  • Selected cell line

  • Complete growth medium

  • Multi-well plate reader

Procedure:

  • Follow steps 1-3 of the MTT protocol for cell seeding and compound treatment.

  • After the compound incubation period (e.g., 48 hours), add BrdU labeling solution to each well at a 1X final concentration and incubate for 2-4 hours at 37°C.[13]

  • Carefully remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[13]

  • Remove the fixing solution and wash the wells twice with wash buffer.

  • Add 100 µL of the anti-BrdU detection antibody solution to each well and incubate for 1 hour at room temperature.[13]

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.[13]

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature, or until color develops.[14]

  • Add 100 µL of Stop Solution to each well.

  • Measure the absorbance at 450 nm using a multi-well plate reader.

  • Calculate the percentage of proliferation relative to the vehicle control and determine the GI50 value.

Parameter MTT Assay BrdU Assay
Principle Measures metabolic activityMeasures DNA synthesis[11][12]
Endpoint Colorimetric (Formazan)Colorimetric (TMB)[14]
Output IC50 (Half-maximal inhibitory concentration)GI50 (Half-maximal growth inhibition)
Primary Insight General cytotoxicity and cell viabilityDirect effect on cell proliferation

Part 2: Mechanistic Assays - Uncovering the Mode of Action

Once the anti-proliferative effects are confirmed, the next step is to investigate the underlying mechanism. For kinase inhibitors, common cellular responses include apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key effector enzymes in the apoptotic cascade.[15][16] Their activation is a hallmark of apoptosis. Luminescent assays like the Caspase-Glo® 3/7 assay provide a sensitive and high-throughput method to measure this activity.

G cluster_1 Apoptosis Detection Workflow A Seed Cells in White-walled 96-well Plates B Treat with Compound (e.g., 1x, 5x, 10x IC50) A->B C Incubate for 12-48 hours B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at RT (30-60 min) D->E F Measure Luminescence E->F G Analyze Data (Fold change vs. Vehicle) F->G

Caption: Workflow for assessing apoptosis via caspase-3/7 activity.

Protocol: Caspase-Glo® 3/7 Assay

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[17] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[17]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[17]

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Test compound

  • Selected cell line

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

  • Treat cells with the test compound at concentrations determined from the viability assays (e.g., 1x, 5x, and 10x the IC50 value). Include a vehicle control.

  • Incubate for a suitable time to induce apoptosis (e.g., 12, 24, or 48 hours).

  • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as a fold-change in luminescence relative to the vehicle-treated control.

Cell Cycle Arrest: Propidium Iodide Staining and Flow Cytometry

Kinase inhibitors often disrupt the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase). This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using a flow cytometer.[18]

Principle: Propidium Iodide is a fluorescent intercalating agent that stains DNA.[19] The amount of fluorescence is directly proportional to the amount of DNA in the cell.[19] This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[18]

Materials:

  • 6-well cell culture plates

  • Test compound

  • Selected cell line

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the test compound (e.g., at IC50 concentration) for 24 hours.

  • Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C overnight.[19][20]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[19]

  • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M).

Part 3: Target Engagement and Pathway Analysis

The final and most critical step is to confirm that the compound interacts with its intended kinase target within the cell and modulates its downstream signaling pathway.

Direct Target Engagement in Live Cells

Several advanced biophysical methods can measure compound-target binding in an intact cellular environment.

  • NanoBRET™ Target Engagement Assay: This assay measures compound binding by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[21][22] The resulting change in Bioluminescence Resonance Energy Transfer (BRET) signal allows for the quantitative determination of intracellular compound affinity.[21][23]

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[24][25] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot.[24][26] A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[26]

Protocol: Western Blotting for Phosphoprotein Analysis

If the compound is a kinase inhibitor, it should decrease the phosphorylation of the kinase's downstream substrates. Western blotting with phospho-specific antibodies is the gold-standard method to visualize this effect.

Principle: This technique separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the target protein and its phosphorylated form. A decrease in the phospho-specific signal relative to the total protein level indicates inhibition of the upstream kinase.

G cluster_2 Phospho-Protein Western Blot Workflow A Cell Treatment with Compound Time Course B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (e.g., 5% BSA) E->F G Primary Antibody Incubation (Phospho-specific & Total Protein) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Analysis & Densitometry I->J

Caption: Workflow for analyzing downstream pathway modulation by Western blot.

Materials:

  • Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein assay reagent (e.g., BCA kit).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[27]

  • Primary antibodies (one specific for the phosphorylated target, one for the total target protein).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Treat cells with the test compound for various times or at various concentrations. Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[27]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to serve as a loading control. Alternatively, use a multiplex fluorescent Western blotting approach to detect both phospho- and total protein simultaneously.[28]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Conclusion

The integrated series of assays described in this guide provides a robust framework for the cellular characterization of novel compounds based on the this compound scaffold. By systematically evaluating cytotoxicity, proliferation, apoptosis, cell cycle effects, and finally, target engagement and pathway modulation, researchers can build a comprehensive profile of a compound's biological activity. This structured approach is essential for identifying promising lead candidates for further preclinical and clinical development in the field of targeted cancer therapy.

References

  • Akhtar, M. J., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • JoVE. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. [Link]

  • BioVision. BrdU Cell Proliferation Assay Kit. [Link]

  • Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • protocols.io. Pan/Phospho Analysis For Western Blot Normalization. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • protocols.io. Cytotoxicity Assay Protocol. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Annual Review of Pharmacology and Toxicology. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • NCBI Bookshelf. Apoptosis Marker Assays for HTS. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • PubMed. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. [Link]

  • PubMed Central. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. [Link]

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. Drawing from established protocols and field-proven insights, this document provides a comprehensive resource in a practical question-and-answer format.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, particularly focusing on the critical chlorination step of the pyrrolo[2,3-d]pyrimidin-2,4-diol precursor using phosphorus oxychloride (POCl₃).

Issue 1: Low or No Yield of this compound with Recovery of Starting Material

Question: My TLC analysis indicates complete consumption of the starting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, but after the aqueous workup, I predominantly isolate the starting material. What's happening?

Answer: This is a frequent challenge and strongly suggests hydrolysis of the desired dichloro-product back to the diol starting material during the workup.[1] The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is susceptible to moisture and can be unstable in the presence of strong acids or bases.[1] The quenching of excess POCl₃ is a critical step where this hydrolysis often occurs.

Causality and Recommended Solutions:

  • Excess POCl₃ Hydrolysis: The highly exothermic reaction of POCl₃ with water generates phosphoric acid and HCl, creating a harsh acidic environment that promotes the hydrolysis of the product.

    • Solution 1: Pre-Quench Distillation: Before quenching, remove the bulk of the excess POCl₃ via distillation under reduced pressure.[1] This dramatically lessens the exothermicity of the quench and minimizes the formation of acidic byproducts.

    • Solution 2: Controlled Reverse Quench: Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or an ice-water slurry.[1] This "reverse quench" helps to dissipate the heat of reaction more effectively.

  • pH Control During Neutralization: The use of strong bases like NaOH can also lead to product degradation.

    • Solution: Mild Base Neutralization: Employ a weaker base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to adjust the pH of the aqueous solution to 7-8.[1]

Issue 2: Incomplete Conversion of the Starting Material

Question: My reaction seems to stall, and I'm left with a significant amount of unreacted 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. How can I drive the reaction to completion?

Answer: Incomplete conversion can stem from several factors, including insufficient reaction temperature, inadequate amounts of the chlorinating agent, or deactivation of the POCl₃.

Causality and Recommended Solutions:

  • Insufficient Temperature: The chlorination of the diol often requires elevated temperatures to proceed efficiently.

    • Solution: Temperature Optimization: Gradually increase the reaction temperature, monitoring the progress by TLC. A typical temperature range is between 70°C and 110°C.[2]

  • Role of a Tertiary Amine Base: The addition of a tertiary amine can significantly accelerate the reaction.

    • Solution: Base Catalysis and Acid Scavenging: Introduce a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine.[3] These bases serve a dual purpose: they can act as catalysts and also neutralize the hydrogen chloride (HCl) generated during the reaction, which can otherwise protonate the starting material and hinder the reaction.[3]

Issue 3: Formation of Significant Impurities or Byproducts

Question: My TLC plate shows multiple spots, and the purity of my isolated product is low. What are the likely side products and how can I avoid them?

Answer: The formation of impurities can be attributed to side reactions or degradation of the starting material or product under the reaction conditions.

Causality and Recommended Solutions:

  • Incomplete Chlorination: The presence of mono-chloro intermediates (2-chloro- or 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol) can be a source of impurities.

    • Solution: Reaction Monitoring and Optimization: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. A proper workup is also crucial to hydrolyze any remaining reactive intermediates.

  • Degradation: The harsh, acidic conditions and high temperatures can lead to the decomposition of the starting material or the desired product, often resulting in the formation of tarry materials.

    • Solution: Careful Control of Reaction Parameters: Meticulously control the reaction temperature and time. In some cases, using a high-boiling inert solvent like toluene can help to mitigate decomposition.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a typical yield for this synthesis?

A1: The yield can vary significantly depending on the specific conditions and scale. However, with optimized protocols, yields in the range of 50-75% have been reported for similar 2,4-dichloropyrrolo[2,3-d]pyrimidines.[2][4]

Q2: Can I use other chlorinating agents besides POCl₃?

A2: While phosphorus oxychloride (POCl₃) is the most commonly used and often most effective reagent for this transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be employed.[3] The choice of chlorinating agent may necessitate further optimization of the reaction conditions.

Q3: What is the role of a tertiary amine base in the reaction?

A3: A tertiary amine base, such as DIPEA or pyridine, can serve multiple functions. It can act as a catalyst and neutralize the hydrogen chloride (HCl) that is generated during the reaction.[3] This prevents the protonation of the starting material and helps to drive the reaction towards the product.

Q4: How should I purify the final product?

A4: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. If significant impurities remain, column chromatography on silica gel may be necessary.

III. Experimental Protocols and Data

Table 1: Key Reagents and Typical Reaction Conditions
Reagent/ParameterRoleTypical Quantity/SettingNotes
7H-pyrrolo[2,3-d]pyrimidine-2,4-diolStarting Material1.0 equivalentEnsure it is dry.
Phosphorus oxychloride (POCl₃)Chlorinating Agent3.0 - 5.0 equivalentsUse in excess.
N,N-diisopropylethylamine (DIPEA)Base/Catalyst2.0 equivalentsAdded dropwise to control exotherm.[2]
TolueneSolvent (optional)-Can help moderate the reaction.[2]
Reaction Temperature-70 - 110 °CMonitor by TLC.[2]
Reaction Time-12 - 24 hoursMonitor by TLC.
Step-by-Step Chlorination Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene (if used).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the stirred suspension at room temperature.

  • Base Addition: Cool the mixture to 0°C and add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 106°C) and maintain for 16-24 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

  • Workup - POCl₃ Removal: Cool the reaction mixture to room temperature and remove the excess POCl₃ by vacuum distillation.

  • Workup - Quenching: Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring.[1]

  • Workup - Neutralization: Adjust the pH of the aqueous mixture to 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

IV. Visualizing the Workflow

Diagram 1: General Synthesis Workflow

G cluster_start Starting Material Preparation cluster_reaction Chlorination Reaction cluster_workup Workup and Purification cluster_end Final Product Start 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol Reaction Add POCl3 and DIPEA Heat at 70-110°C Start->Reaction Step 1 Workup Quench with ice water Neutralize with NaHCO3 Extract with organic solvent Reaction->Workup Step 2 Purification Recrystallization or Column Chromatography Workup->Purification Step 3 End This compound Purification->End Step 4

Caption: A flowchart of the synthesis process.

Diagram 2: Troubleshooting Logic

G Start Low Yield? Check_SM Starting Material Recovered? Start->Check_SM Incomplete_Conv Incomplete Conversion? Start->Incomplete_Conv Impurities Significant Impurities? Start->Impurities Check_SM->Incomplete_Conv No Sol_Hydrolysis Optimize Quench (Distill POCl3, Reverse Quench) Use Mild Base (NaHCO3) Check_SM->Sol_Hydrolysis Yes Incomplete_Conv->Impurities No Sol_Incomplete Increase Temperature Add Tertiary Amine Base (DIPEA) Incomplete_Conv->Sol_Incomplete Yes Sol_Impurities Ensure Complete Reaction (Time, Temp) Control Reaction Conditions Impurities->Sol_Impurities Yes

Caption: A decision tree for troubleshooting.

V. References

  • Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1565–1579. [Link]

  • Hassan, A. E. A., et al. (2009). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. Journal of Heterocyclic Chemistry, 46(3), 327-331. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. [Link]

  • Wang, S., et al. (2020). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 199, 112384. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Freie Universität Berlin. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? [Link]

  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.

  • Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

  • ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]

  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • National Institutes of Health. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. [Link]

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. [Link]

  • ResearchGate. (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]

  • PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • MedChemExpress Japan. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubMed. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. [Link]

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Technical Support Center: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a key pharmacophore in numerous clinically approved drugs and investigational compounds, particularly kinase inhibitors.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to streamline your synthetic workflows and enhance your success.

Troubleshooting Guide: Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Challenge 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

The 4-chloro derivative is a crucial building block for further functionalization, but its synthesis from 7H-pyrrolo[2,3-d]pyrimidin-4-one can be problematic.[4][5][6][7]

Question 1: My chlorination reaction with phosphorus oxychloride (POCl₃) results in a low yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Upon aqueous workup, I predominantly recover the starting material. What's going wrong?

Answer: This is a frequent and frustrating issue that typically points to the hydrolysis of the desired 4-chloro product back to the starting 7H-pyrrolo[2,3-d]pyrimidin-4-one during the aqueous workup.[4] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is highly susceptible to moisture and can be unstable in acidic or basic conditions generated during the quenching of excess POCl₃.[4]

Causality & In-Depth Explanation: The chlorination mechanism involves the activation of the pyrimidinone oxygen by POCl₃, followed by nucleophilic attack of chloride. The resulting product is a reactive electrophile. During aqueous workup, especially when quenching a large excess of POCl₃, the exothermic reaction generates significant amounts of hydrochloric acid. This acidic environment, coupled with the presence of water, readily facilitates the hydrolysis of the chloro-substituent, reverting the product to the more thermodynamically stable pyrimidinone.

Recommended Solutions & Protocols:

  • Minimize Water Contact: The key is to meticulously control the workup conditions to prevent hydrolysis.

    • Pre-Workup POCl₃ Removal: Before introducing any aqueous solution, remove the excess POCl₃ by distillation under reduced pressure.[4] This dramatically reduces the exothermicity of the subsequent quench.

    • Controlled Quenching: Slowly and carefully add the cooled reaction mixture to crushed ice or an ice-water slurry.[4] This "reverse quench" helps to dissipate heat and maintain a low temperature, slowing the rate of hydrolysis.

    • Aprotic Solvent Extraction: After quenching, immediately extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Brine Wash: Wash the organic layer with brine to remove residual water.

    • Drying: Thoroughly dry the organic phase with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.

Experimental Protocol: Improved Chlorination and Workup

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Optionally, add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents) to catalyze the reaction and neutralize the generated HCl.[4]

  • Heat the reaction mixture at reflux (typically 100-110 °C) and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove excess POCl₃ via vacuum distillation.

  • Slowly add the cooled reaction mixture to a vigorously stirred beaker of crushed ice.

  • Adjust the pH of the aqueous slurry to neutral (pH 7-8) with a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Question 2: My chlorination reaction is sluggish and does not go to completion, even after prolonged heating. How can I improve the conversion?

Answer: Incomplete conversion can be due to insufficient reagent, inadequate temperature, or deactivation of the chlorinating agent.[4]

Recommended Solutions:

  • Increase POCl₃ Equivalents: Stoichiometric amounts of POCl₃ may not be sufficient. Using a larger excess (5-10 equivalents) can help drive the reaction to completion.

  • Addition of a Catalyst/Base: As mentioned previously, the addition of a tertiary amine base like DIPEA can accelerate the reaction.[4]

  • Higher Boiling Point Solvent: In some cases, adding a high-boiling point inert solvent like toluene may help to achieve the necessary reaction temperature.

ParameterRecommendationRationale
Reagent POCl₃Standard and effective chlorinating agent.
Equivalents 3-10 equivalentsExcess drives the reaction to completion.
Catalyst DIPEA, TEA, or PyridineAccelerates the reaction and neutralizes HCl.
Temperature 100-110 °C (reflux)Provides sufficient energy for the reaction.
Workup Anhydrous, controlled quenchPrevents hydrolysis of the product.
Challenge 2: Regioselectivity in N-Alkylation

Question: I am trying to alkylate the pyrrole nitrogen (N7) of my pyrrolo[2,3-d]pyrimidine, but I am getting a mixture of N7 and N1 isomers. How can I improve the regioselectivity for N7 alkylation?

Answer: The pyrrolo[2,3-d]pyrimidine scaffold has two potential sites for N-alkylation: the pyrrole nitrogen (N7) and the pyrimidine nitrogen (N1). The regioselectivity is influenced by the reaction conditions, particularly the base and solvent used.

Causality & In-Depth Explanation: The acidity of the N-H protons at the N1 and N7 positions is different, and the choice of base can selectively deprotonate one over the other. Generally, the N7 proton is more acidic. However, steric hindrance and the nature of the electrophile also play a significant role. Stronger bases and polar aprotic solvents often favor N7 alkylation.

Recommended Solutions:

  • Choice of Base:

    • For N7 Selectivity: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMF or THF. These conditions favor the deprotonation of the more acidic N7 proton.

    • For N1 Selectivity: Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile or acetone may favor N1 alkylation, although a mixture is still likely.

  • Protecting Groups: If regioselectivity remains a challenge, consider a protecting group strategy. For example, protecting the N7 position with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can direct alkylation to the N1 position.[8] Subsequent deprotection yields the desired N1-alkylated product.

Workflow for Regioselective N7-Alkylation

start Pyrrolo[2,3-d]pyrimidine base Strong Base (NaH, t-BuOK) Polar Aprotic Solvent (DMF, THF) start->base Deprotonation electrophile Add Alkylating Agent (e.g., Alkyl Halide) base->electrophile Nucleophilic Attack product N7-Alkylated Product electrophile->product side_product Minor N1-Alkylated Product electrophile->side_product

Caption: Workflow for achieving N7 regioselectivity in alkylation.

Challenge 3: The Dimroth Rearrangement

Question: I am attempting a synthesis that should yield a specific isomer, but I am isolating a rearranged product. Could this be a Dimroth rearrangement?

Answer: Yes, it is highly possible. The Dimroth rearrangement is a common isomerization in nitrogen-containing heterocycles, including pyrimidines and their fused derivatives.[9][10][11] It involves the opening of the pyrimidine ring followed by rotation and re-closure, effectively swapping the positions of an endocyclic and an exocyclic nitrogen atom.[10][12]

Causality & In-Depth Explanation: The rearrangement is often catalyzed by acids, bases, heat, or light.[9][11] The reaction proceeds through a series of steps: protonation (or deprotonation), nucleophilic addition of a solvent molecule (like water), ring-opening to an intermediate, bond rotation, and subsequent ring-closure to form the thermodynamically more stable isomer.[9][10] The rate and outcome of the rearrangement are influenced by factors such as pH, temperature, and the electronic nature of substituents on the ring.[9]

How to Identify and Control the Dimroth Rearrangement:

  • Identification: If you obtain an unexpected isomer, compare its spectroscopic data (NMR, MS) with literature values for known Dimroth rearrangement products of your system.

  • Control:

    • pH and Temperature: Carefully control the pH and temperature of your reaction and workup. Since the rearrangement can be acid or base-catalyzed, maintaining neutral conditions and low temperatures can often suppress it.

    • Solvent Choice: The use of aprotic solvents can sometimes prevent the rearrangement if water or other protic species are involved in the ring-opening step.

    • Reaction Time: Minimize reaction times where possible, as prolonged exposure to heat can promote the rearrangement.

Mechanism of the Dimroth Rearrangement

A Starting Isomer (e.g., 1-alkyl-2-iminopyrimidine) B Protonation/Deprotonation Ring Opening A->B Acid/Base Catalysis C Open-Chain Intermediate (e.g., Aminoaldehyde) B->C D Bond Rotation Ring Closure C->D E Rearranged Isomer (Thermodynamically Stable) D->E

Caption: Simplified mechanism of the Dimroth Rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for constructing the pyrrolo[2,3-d]pyrimidine core?

A1: There are two primary strategies for synthesizing the pyrrolo[2,3-d]pyrimidine scaffold:

  • Building the pyrimidine ring onto a pre-existing pyrrole: This often involves the reaction of a β-enaminonitrile, β-enaminoester, or β-enaminoamide of a pyrrole with bifunctional reagents like formamide, urea, or isothiocyanate.[13]

  • Building the pyrrole ring onto a pre-existing pyrimidine: This approach typically uses a substituted pyrimidine, such as an aminopyrimidine or diaminopyrimidine, which is then cyclized with reagents like α-halo ketones or aldehydes.[13]

Q2: I need to perform a C-C bond formation at the C5 or C6 position of the pyrrole ring. What are the recommended methods?

A2: Palladium-catalyzed cross-coupling reactions are the most effective methods for introducing carbon substituents at these positions.

  • Sonogashira Coupling: This is widely used to introduce alkyne groups, which can be further functionalized. The reaction typically involves coupling a halo-substituted (iodo or bromo) pyrrolo[2,3-d]pyrimidine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[14]

  • Suzuki and Stille Couplings: These are also effective for creating C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids/esters (Suzuki) or organostannanes (Stille).

Q3: What are the best practices for purifying pyrrolo[2,3-d]pyrimidine derivatives?

A3: Purification strategies depend on the scale and physical properties of the compound.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying small to medium-scale reactions.[15][16] A range of solvent systems from non-polar (e.g., hexanes/ethyl acetate) to polar (e.g., dichloromethane/methanol) can be used depending on the polarity of the compound.

  • Recrystallization: For solid compounds with moderate to high purity, recrystallization from an appropriate solvent system is an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative reverse-phase HPLC is a powerful tool.

Q4: Are there any green chemistry approaches for the synthesis of these derivatives?

A4: Yes, the field is moving towards more environmentally friendly methods. Recent research has explored:

  • One-pot, multi-component reactions: These reduce the number of steps and purification stages, saving solvents and energy.[17]

  • Use of greener catalysts: For instance, copper catalysts are being used as a less toxic and more economical alternative to palladium in some coupling reactions.[16]

  • Eco-friendly solvents: The use of water or other green solvents in the presence of promoters like β-cyclodextrin is being investigated.

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[11]

References

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Center for Biotechnology Information. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Research Square. [Link]

  • Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. ACS Publications. [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. star chemistry. [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. OUCi. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Center for Biotechnology Information. [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. [Link]

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. National Center for Biotechnology Information. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. PubMed. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Synthesis and Biological Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Inhibitors of de Novo Purine Biosynthesis with Selectivity for Cellular Uptake by High Affinity Folate Receptors and the Proton-Coupled Folate Transporter over the Reduced Folate Carrier. ACS Publications. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. scielo. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Europe PMC. [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. ResearchGate. [Link]

  • The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. Autechaux. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Center for Biotechnology Information. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]

  • A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. Royal Society of Chemistry. [Link]

  • Process for the preparation of pyrrolo[2,3-d]pyrimidines.

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Technical Support Center: Purification of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and uncommon challenges encountered during the purification of this critical synthetic intermediate. Our goal is to provide you with actionable insights and robust protocols to ensure the highest purity of your compound, which is essential for successful downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed solutions.

Problem 1: Low Yield After Column Chromatography

You've performed silica gel column chromatography, but the yield of the purified this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Compound Streaking/Tailing on the Column: This can be due to the slightly acidic nature of standard silica gel, which may interact with the basic nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et3N) to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape, leading to better separation and recovery.

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.

    • Solution: Consider using a different stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or C18 if the compound has sufficient non-polar character.

  • Improper Solvent System: The chosen eluent may not be optimal for eluting your compound, causing it to remain on the column.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for pyrrolo[2,3-d]pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] A gradient elution, starting with a low polarity and gradually increasing it, can also be effective.

  • Sample Loading Technique: Improper loading of the crude sample can lead to band broadening and poor separation, resulting in mixed fractions and lower yield of the pure compound.

    • Solution: Use a dry loading technique. Adsorb your crude product onto a small amount of silica gel or Celite®, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your column.[2]

Problem 2: Persistent Impurities in the Final Product

Despite purification, your final product is contaminated with one or more impurities, as determined by analytical techniques like HPLC, LC-MS, or NMR.

Potential Causes & Solutions:

  • Co-eluting Impurities: An impurity may have a similar polarity to your target compound, making separation by chromatography challenging.

    • Solution 1 (Chromatography): Optimize your chromatographic conditions. Try a different solvent system that might alter the relative polarities of your compound and the impurity. Using a shallower solvent gradient can also improve resolution.

    • Solution 2 (Recrystallization): If the impurity is present in a small amount and your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems. Given the compound's structure, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures with water.

    • Solution 3 (Chemical Treatment): If the impurity is a known starting material or a specific byproduct, a chemical treatment might be possible. For example, if you have unreacted starting amine, an acidic wash of your organic solution could remove it.

  • Decomposition on Silica Gel: The compound might be degrading on the acidic silica gel during chromatography.

    • Solution: As mentioned previously, use deactivated silica gel (with Et3N) or switch to a more inert stationary phase like alumina. Also, try to minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing separation.

Problem 3: Product Appears Colored (Yellow or Brownish)

The isolated this compound is not a white or off-white solid as expected, but rather has a distinct color.

Potential Causes & Solutions:

  • Formation of Colored Impurities: The synthesis of pyrrolo[2,3-d]pyrimidines can sometimes lead to the formation of colored byproducts, possibly due to oxidation or polymerization.[3]

    • Solution 1 (Charcoal Treatment): During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield. Use it sparingly.

    • Solution 2 (Filtration through a Silica Plug): Dissolve your colored product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel in a pipette or a small funnel. The colored impurities may be retained on the silica, while your product elutes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: Based on structurally similar compounds, a good starting point for TLC analysis and subsequent column chromatography is a mixture of petroleum ether and ethyl acetate.[1] You can start with a ratio of 9:1 (petroleum ether:ethyl acetate) and gradually increase the polarity. The optimal ratio will depend on the specific impurities in your crude mixture.

Solvent System (v/v) Typical Application
Petroleum Ether / Ethyl Acetate (9:1 to 1:1)General purpose, good for a range of polarities.
Hexanes / Ethyl Acetate (9:1 to 1:1)Similar to petroleum ether/ethyl acetate.
Dichloromethane / Methanol (99:1 to 95:5)For more polar compounds or when the above fail.

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization is a viable and often very effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents such as ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water to find the optimal conditions. The melting point of the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is in the range of 247-250°C, indicating high thermal stability suitable for recrystallization from boiling solvents.[4]

Q3: My compound seems to be unstable during purification. What precautions should I take?

A3: The dichloro-substituted pyrimidine ring is susceptible to nucleophilic substitution, especially at elevated temperatures or in the presence of strong nucleophiles.[5]

  • Avoid High Temperatures: If you suspect thermal instability, perform chromatography at room temperature and use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C) for solvent removal.

  • Use Anhydrous Solvents: Water can act as a weak nucleophile, potentially leading to the hydrolysis of the chloro groups to form hydroxy derivatives. Using dry solvents can minimize this.

  • Inert Atmosphere: While not always necessary, if your compound is sensitive to oxidation, performing purification steps under an inert atmosphere (like nitrogen or argon) can be beneficial.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for assessing purity. A pure compound should show a single major peak. A purity of >99% is often desired for pharmaceutical intermediates.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of your compound by its mass-to-charge ratio and also provides purity information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can also reveal the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

Visualizing the Purification Workflow

Below is a generalized workflow for the purification of this compound, highlighting key decision points.

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Primary Purification cluster_analysis Purity Assessment cluster_result Final Outcome TLC TLC Analysis Column Column Chromatography (Silica Gel, PE/EtOAc) TLC->Column Optimize Solvents Recrystal Recrystallization TLC->Recrystal If Solid & Simple Impurity Profile HPLC HPLC / LC-MS Column->HPLC Recrystal->HPLC NMR NMR Spectroscopy HPLC->NMR Confirm Structure Pure Pure Product (>99%) NMR->Pure Purity Confirmed Impure Impure Product NMR->Impure Impurities Detected Impure->Column Re-purify

Caption: A decision-making workflow for the purification and analysis of this compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. [Link]

  • Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Autech. Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • ResearchGate. (PDF) Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • NIH. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]

  • PMC - PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.

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side reactions in the synthesis of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core is a key building block in medicinal chemistry, most notably in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib[1].

The conversion of the 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione precursor to the activated 2,4-dichloro intermediate is a pivotal step, yet it is frequently plagued by side reactions that can impact yield, purity, and scalability. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these synthetic challenges.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield of the desired 2,4-dichloro product is low, and I'm isolating a significant amount of a mono-chlorinated intermediate (2-chloro-6-ethyl-7-hydro-pyrrolo[2,3-d]pyrimidin-4-one). What's going wrong?

A1: This is the most common issue, stemming from incomplete chlorination. The conversion of the dihydroxy (dione) tautomer to the dichloro product is a stepwise process, and the second chlorination is often more difficult than the first.

Potential Causes & Solutions:

  • Insufficient Chlorinating Agent: The stoichiometry of phosphorus oxychloride (POCl₃) is critical. While a theoretical minimum is required, an excess is necessary to drive the reaction to completion and to act as a solvent in some cases.

    • Solution: Increase the equivalents of POCl₃. A common range is 3 to 5 equivalents relative to the starting dione[2][3]. Ensure the POCl₃ is fresh and has not been degraded by atmospheric moisture.

  • Inadequate Reaction Temperature or Time: The second chlorination step requires a higher activation energy. If the temperature is too low or the reaction time is too short, the reaction will stall at the mono-chloro intermediate.

    • Solution: Ensure your reaction reaches and maintains a temperature between 105-110 °C. Reaction times of 12-16 hours are often necessary[2]. Monitor the reaction's progress by TLC or LCMS until the starting material and mono-chloro intermediate are fully consumed.

  • Poor Reagent Mixing/Heterogeneity: The starting dione has poor solubility in many organic solvents. If it does not properly disperse or dissolve in the POCl₃/solvent mixture, the reaction will be slow and incomplete.

    • Solution: Use a high-boiling solvent like toluene to improve solubility and heat transfer[2][4]. Ensure vigorous mechanical stirring throughout the reaction to maintain a homogenous suspension.

Q2: After aqueous workup, I'm seeing the reappearance of my starting diol or the mono-chloro intermediate in my final product. How can I prevent this?

A2: This indicates hydrolysis of the reactive chloro groups on the pyrimidine ring. The C-Cl bonds, particularly at the 2 and 4 positions, are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions or during prolonged exposure to aqueous media[5][6].

Potential Causes & Solutions:

  • Prolonged Quenching: Slowly quenching the reaction mixture in a large volume of ice water is necessary to control the exotherm, but prolonged stirring in the resulting acidic aqueous solution can cause hydrolysis.

    • Solution: Keep the quench and extraction process as efficient as possible. After quenching, neutralize the aqueous layer promptly with a base (e.g., solid NaHCO₃ or a saturated aqueous solution) to a pH of 7-8 before extraction.

  • Moisture in Solvents/Product: Any residual water in the extraction solvent or failure to properly dry the final product can lead to slow hydrolysis during storage.

    • Solution: Use anhydrous organic solvents for extraction (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine to remove the bulk of the water, and then dry thoroughly over anhydrous sodium sulfate or magnesium sulfate[2]. Ensure the final product is dried under a high vacuum to remove all traces of water and solvent.

Q3: The reaction mixture turns dark brown or black, resulting in a low isolated yield and difficult purification. What causes this and how can it be minimized?

A3: The formation of dark, insoluble "tar" is a sign of decomposition. This is typically caused by the harsh, highly acidic conditions and high temperatures required for the chlorination reaction.

Potential Causes & Solutions:

  • Uncontrolled Exotherm: The reaction of the starting material with POCl₃, especially in the presence of a tertiary amine catalyst, is highly exothermic. An uncontrolled temperature spike can rapidly degrade the material.

    • Solution: Add reagents slowly and in a controlled manner. If using a base like N,N-Diisopropylethylamine (DIPEA), it should be added dropwise at a lower temperature (e.g., 70 °C) before heating to reflux, allowing the exotherm to be managed[2].

  • Reaction Temperature is Too High: While a high temperature is necessary, excessive heat (>120 °C) can accelerate decomposition pathways.

    • Solution: Maintain careful temperature control. Use a temperature probe and a heating mantle with a controller. A target of 106-110 °C is often a good balance between reaction rate and stability[2].

  • Purification Challenges: The tarry byproducts are often difficult to separate from the desired product.

    • Solution: During workup, after quenching and extraction, treat the organic solution with activated charcoal (e.g., Darco KBB) to adsorb colored impurities. Filtering the crude organic solution through a pad of diatomaceous earth (Celite) can also help remove fine particulates before concentration[2].

Section 2: Key Experimental Protocol

This protocol for the chlorination of 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione incorporates best practices to minimize common side reactions.

Objective: To synthesize this compound with high yield and purity.

Materials:

  • 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Toluene (10 vol)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Activated Charcoal

  • Diatomaceous Earth (Celite)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a temperature probe, add 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione (1.0 eq) and toluene (5 vol).

  • Reagent Addition: Begin stirring to create a slurry. Slowly add phosphorus oxychloride (4.0 eq) to the mixture.

  • Controlled Heating & Base Addition: Warm the reaction system to 70 °C. Once at temperature, add DIPEA (2.0 eq) dropwise via a syringe pump over 1-2 hours. Scientist's Note: This slow, controlled addition is crucial to manage the exotherm and prevent initial decomposition[2].

  • Reaction: After the DIPEA addition is complete, heat the mixture to 106-110 °C and maintain this temperature for 16 hours.

  • Monitoring: Check for reaction completion by taking a small aliquot, quenching it carefully in ice/NaHCO₃, extracting with ethyl acetate, and analyzing by TLC or LCMS. The starting material and mono-chloro intermediate should be absent.

  • Quench: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Very slowly pour the reaction mixture into the ice water with vigorous stirring. Safety Note: This quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralization & Extraction: Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~7-8. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Decolorization & Filtration: Add a small amount of activated charcoal to the dried organic solution and stir for 15 minutes. Filter the solution through a pad of Celite to remove the charcoal and drying agent.

  • Concentration & Isolation: Concentrate the filtrate under reduced pressure to afford the crude product. The product can be further purified by recrystallization or silica gel chromatography if necessary.

Section 3: Data Summary & Visualization
Table 1: Common Side Products and Their Identification
Compound NameStructureMolecular Weight Change (from Dichloro Product)Relative Polarity (TLC)Identification Notes
Desired Product This compound0BaselineTarget compound.
Mono-Chloro Intermediate 2-chloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one-17.45 (Cl replaced by OH)Higher (Lower Rf)A major impurity from incomplete reaction. Mass spec will show M-17.
Starting Diol 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione-34.9 (2xCl replaced by 2xOH)Highest (Much lower Rf)Appears due to hydrolysis or incomplete reaction. Often has poor solubility.
N7-Substituted Adduct Varies (e.g., N7-Phospho-oxy)VariesLower (Higher Rf)Can form from reaction at the pyrrole nitrogen. Often transient.
Diagrams

TroubleshootingWorkflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions Problem Low Yield or Impure Product Cause1 Incomplete Chlorination Problem->Cause1 Mono-chloro impurity seen Cause2 Product Hydrolysis Problem->Cause2 Diol seen after aqueous workup Cause3 Thermal Decomposition Problem->Cause3 Reaction turns black, low mass recovery Sol1 Increase POCl₃ eq. Increase Temp/Time Monitor Reaction Cause1->Sol1 Sol2 Fast, Cold Quench Neutralize before Extraction Use Anhydrous Solvents Cause2->Sol2 Sol3 Control Exotherm Precise Temp Control Use Charcoal/Celite Cause3->Sol3

Caption: Troubleshooting workflow for identifying and solving common synthesis issues.

ReactionPathways Start 6-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione MonoChloro Mono-chloro Intermediate Start->MonoChloro + POCl₃ (Step 1) MonoChloro->Start Hydrolysis DiChloro Desired 2,4-Dichloro Product MonoChloro->DiChloro + POCl₃ (Step 2) DiChloro->MonoChloro Hydrolysis Incomplete Reaction stalls here (Insufficient Temp/Time)

Caption: Desired reaction pathway versus common side reaction pathways.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the precise role of the tertiary amine (e.g., DIPEA or triethylamine) in the chlorination reaction? A: The tertiary amine serves two primary functions. First, it acts as a base to scavenge the HCl that is generated during the reaction, which can otherwise lead to unwanted side reactions. Second, it can act as a catalyst by reacting with POCl₃ to form a more reactive chlorophosphonium intermediate, which facilitates the conversion of the hydroxyl groups to chlorides. The use of a bulky base like DIPEA is common[2][4].

Q2: Are there alternative chlorinating agents to POCl₃? A: While POCl₃ is the most common and cost-effective reagent for this transformation, other reagents can be used. A mixture of oxalyl chloride or thionyl chloride with a catalytic amount of DMF can generate a Vilsmeier-type reagent in situ, which can also perform the chlorination[7][8]. However, these reagents are often more expensive and may require different reaction conditions that need to be optimized.

Q3: How critical is moisture control throughout the synthesis and workup? A: It is extremely critical. The starting material, reagents, and the final dichloro product are all sensitive to moisture. Water will react with POCl₃, reducing its effectiveness. More importantly, the chloro groups on the product are readily hydrolyzed, as discussed in the troubleshooting section[5][6]. All glassware should be flame- or oven-dried, and reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the best practices for purifying the final 2,4-dichloro product? A: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If significant impurities remain, silica gel column chromatography is effective. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and run the column quickly to minimize on-column decomposition or hydrolysis. The product's solubility is limited in water but good in organic solvents like DMSO and ethyl acetate[2][6].

References
  • Hydrolysis of R-, S-, and racemic 2,4-DCPPM. ResearchGate.[Link]

  • The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry.[Link]

  • Synthesis of some new pyrimidines and pyrrolo [2,3-d] pyrimidines as potential antimicrobial agents. ResearchGate.[Link]

  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC, NIH.[Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.[Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]

  • Vilsmeier–Haack reaction. Wikipedia.[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical Research.[Link]

  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. Medium.[Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka.[Link]

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Technical Support Center: Optimization of Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to rapidly diagnose and solve specific problems encountered during the synthesis of the pyrrolo[2,3-d]pyrimidine core.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary factors to investigate?

Low yields are a frequent challenge, often stemming from a few critical parameters. A systematic approach is the most effective way to diagnose the issue.

A1: Key areas for investigation include:

  • Starting Material Quality: The purity of your initial reagents is paramount. For instance, in syntheses starting from aminopyrimidines, ensure they are free from impurities that could interfere with the catalyst or subsequent cyclization steps.

  • Reaction Atmosphere: Many reactions, especially those employing palladium or copper catalysts, are highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly prior to use.

  • Solvent Choice and Purity: The solvent must be anhydrous and capable of dissolving all reactants. For palladium-catalyzed cross-couplings, polar aprotic solvents like dioxane or DMF are common.[1] However, ensure they are of high purity and free from water, which can lead to side reactions like protodeboronation in Suzuki couplings.[2]

  • Base Selection: The choice and strength of the base are critical. In cyclization reactions to form the pyrrole ring, a base is often required to facilitate the key intramolecular condensation. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA).[3] The strength of the base should be optimized to avoid decomposition of starting materials or products.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition (e.g., formation of palladium black) or the formation of undesired side products.[2] An optimal temperature profile is crucial.

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are common side reactions and how can I mitigate them?

A2: Side product formation often points to issues with reaction selectivity or stability of intermediates.

  • Homocoupling: In cross-coupling reactions (e.g., Suzuki, Sonogashira), the homocoupling of your starting materials (e.g., boronic acid with itself) can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring a truly anaerobic environment.

  • Debromination/Dehalogenation: In reactions involving halogenated pyrimidines, reductive dehalogenation can occur, leading to the formation of a protonated, unreactive species. This is sometimes observed in copper-catalyzed reactions where a significant amount of the debrominated compound can be a major side product.[4] Adjusting the catalyst system or reaction time may help.

  • N-Alkylation vs. C-Alkylation: In reactions involving the pyrrole nitrogen, competitive alkylation at carbon positions can occur. The regioselectivity can be influenced by the choice of base and solvent.

  • Over-iodination: When introducing iodine, for example using N-iodosuccinimide (NIS), it's possible to get multiple iodinations on the ring if the reaction is not carefully controlled.[5] Precise stoichiometry and controlled reaction times are key.

Below is a troubleshooting workflow to address low yield issues:

Troubleshooting_Workflow_for_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_reagents Verify Reagent Purity & Stoichiometry incomplete->check_reagents check_workup Analyze Work-up Procedure (pH, Extraction) complete->check_workup check_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_reagents->check_conditions Reagents OK check_catalyst Screen Catalyst, Ligand, & Base check_conditions->check_catalyst Conditions Optimized check_purification Evaluate Purification Method (Column, Recrystallization) check_workup->check_purification Work-up OK degradation Product Degradation? check_purification->degradation Synthetic_Routes cluster_0 Route 1: Build Pyrrole Ring cluster_1 Route 2: Build Pyrimidine Ring a Halogenated Aminopyrimidine c Pd or Cu Catalyzed Coupling & Cyclization a->c b Terminal Alkyne b->c d Pyrrolo[2,3-d]pyrimidine c->d e 2-Aminopyrrole Derivative g Condensation/ Cyclization e->g f Cyclizing Agent (e.g., Guanidine) f->g h Pyrrolo[2,3-d]pyrimidine g->h

Caption: Major synthetic strategies for the pyrrolo[2,3-d]pyrimidine core.

Q5: How do I purify my final pyrrolo[2,3-d]pyrimidine product effectively?

A5: The purification strategy depends heavily on the physical properties of your compound (polarity, crystallinity, stability).

  • Column Chromatography: This is the most common method. Silica gel is typically used, with eluent systems ranging from non-polar (e.g., hexane/ethyl acetate) to more polar (e.g., dichloromethane/methanol). [6]Adding a small amount of triethylamine or ammonia to the eluent can be beneficial for basic compounds to prevent streaking on the column.

  • Recrystallization: If your compound is a solid with good crystallinity, recrystallization is an excellent method for achieving high purity. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative reverse-phase HPLC is a powerful tool, though it is less scalable.

Q6: I need to install a substituent at the N-7 position. What are the best practices?

A6: The N-7 position of the pyrrole ring is a common site for modification.

  • N-Alkylation: This is typically achieved by deprotonating the N-7 position with a suitable base (e.g., NaH, K₂CO₃) in an aprotic solvent like DMF or THF, followed by the addition of an alkyl halide or other electrophile.

  • Protecting Groups: If other parts of the molecule are sensitive to the reaction conditions, the N-7 position can be protected. A common protecting group is the SEM (2-(trimethylsilyl)ethoxy)methyl) group, which can be installed and later removed under specific conditions. [1]

  • Glycosylation (for Nucleoside Analogs): For the synthesis of nucleoside analogs, glycosylation at the N-7 position is a key step. Vorbrüggen glycosylation conditions are often employed, reacting a silylated pyrrolo[2,3-d]pyrimidine base with an activated sugar derivative. [5][7]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of a 7-Substituted-Pyrrolo[2,3-d]pyrimidine

This protocol is adapted from methodologies employing copper catalysis as a robust alternative to palladium for the synthesis of the pyrrolo[2,3-d]pyrimidine skeleton. [4]

  • Reaction Setup: To a Schlenk tube, add the 5-bromo-4-aminopyrimidine derivative (1.0 equiv.), CuCl (0.1 equiv.), a suitable ligand such as 6-methylpicolinic acid (0.3 equiv.), NaI (2.0 equiv.), and K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add a solution of the terminal alkyne (e.g., propargyl alcohol, 4.0 equiv.) in anhydrous DMSO via syringe.

  • Heating: Stir the reaction mixture at 100 °C for 24-48 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Table 2: Optimization of Reaction Parameters

ParameterCondition ACondition BCondition COutcome
Catalyst Pd(PPh₃)₄CuICuClCuCl showed good reactivity and cost-effectiveness. [4]
Base K₂CO₃Cs₂CO₃Na₂CO₃K₂CO₃ provided optimal results in many cases. [4]
Solvent DioxaneTolueneDMSODMSO was effective for dissolving reagents and at high temps. [4]
Temperature 80 °C100 °C120 °C100 °C was a good balance between reaction rate and stability.

References

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447–464.
  • Seela, F., & Peng, X. (2007). The 7-deazapurine nucleoside scaffold: a versatile tool for the construction of DNA-based functional molecules. Chemistry & Biodiversity, 4(5), 894-914.
  • D'Souza, D. J., & Müller, T. J. (2007). Multi-component syntheses of condensed heteroaromatic scaffolds. Chemical Society Reviews, 36(7), 1095-1108.
  • Xi, Y., et al. (2016). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available: [Link]

  • El-Sayed, M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
  • PFIZER INC. (1993). Process for the preparation of pyrrolo[2,3-d]pyrimidines. Google Patents.
  • El-Emam, A. A., & Al-Deeb, O. A. (2007). Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. Molecules, 12(5), 983-999.
  • BenchChem. (2025). Technical Support Center: 6-Chloropyrido[2,3-d]pyrimidine Experiments. BenchChem.
  • Sravanthi, G., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available: [Link]

  • Xiang, J., et al. (2011).
  • Ciszewska, M., et al. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids. Available: [Link]

  • Obara, T., et al. (2013). Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. The Journal of Organic Chemistry, 78(4), 1387-1397.
  • Xia, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry. Available: [Link]

  • Eldrup, A. B., et al. (2007). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Bioorganic Chemistry.
  • Ciszewska, M., et al. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PubMed. Available: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. OUCI.
  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
  • Sravanthi, G., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. Available: [Link]

  • Al-Otaibi, F. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available: [Link]

  • Timofeeva, A. M., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. PMC - PubMed Central. Available: [Link]

  • De Vreese, R., et al. (2021). Synthesis and evaluation of 3'-fluorinated 7-deazapurine nucleosides as antikinetoplastid agents. PubMed. Available: [Link]

Sources

Technical Support Center: Buchwald-Hartwig Coupling with Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving pyrrolopyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these challenging cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a chloro-pyrrolopyrimidine substrate failed completely (0% conversion). What are the first things I should check?

A1: A complete reaction failure often points to a fundamental issue with the reaction setup or reagents rather than subtle optimization parameters. Before altering catalysts or ligands, verify the following critical factors:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction. Degas your solvent thoroughly before use; a common method is to bubble an inert gas through the solvent for 20-30 minutes.

  • Reagent & Solvent Quality:

    • Solvents: Anhydrous solvents are crucial. Use freshly dried solvents or purchase high-quality anhydrous grades. Common solvents like THF and dioxane can form peroxides, which can interfere with the catalyst.[2]

    • Amine: Ensure the amine nucleophile is pure. If it is a salt (e.g., a hydrochloride), it must be neutralized or an extra equivalent of base must be added.

    • Base: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or a sample stored properly in a desiccator. Clumped or discolored base is a sign of degradation.

  • Catalyst Integrity: Palladium precatalysts are generally stable, but older sources of Pd(OAc)₂ or Pd₂(dba)₃ can vary in quality.[3] If you are not using a precatalyst, ensure your palladium source is reliable.

Q2: I'm getting a very low yield (<20%) with my pyrrolopyrimidine. What are the most common culprits?

A2: Low yield suggests that the catalytic cycle is proceeding, but is inefficient or plagued by side reactions. The pyrrolopyrimidine core, being an electron-rich and potentially coordinating heterocycle, presents specific challenges compared to simple aryl halides.

The most common issues are an improper combination of Ligand, Base, and Catalyst . The interplay between these three components is critical for success. Other factors include reaction temperature and solvent choice. The following sections will address how to optimize each of these key parameters.

A primary side reaction to consider is hydrodehalogenation , where the starting chloro-pyrrolopyrimidine is converted back to the parent pyrrolopyrimidine. This occurs when the catalytic cycle is interrupted, and a β-hydride elimination pathway can compete with the desired reductive elimination.[4][5]

In-Depth Troubleshooting Guides

Issue 1: Choosing the Right Catalyst System (Palladium Source & Ligand)

The choice of the palladium source and, more importantly, the phosphine ligand is the single most critical factor for a successful Buchwald-Hartwig amination.[6]

Question: Which palladium source is best: a simple salt like Pd(OAc)₂ or a modern precatalyst?

Answer: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require an in situ reduction from Pd(II) to the active Pd(0) species, a step which can be inefficient and lead to higher catalyst loadings or inconsistent results.[7]

Recommendation: Use a modern palladacycle precatalyst (e.g., G3 or G4 Precatalysts). These are air-stable Pd(II) complexes that are designed to generate the active, monoligated L-Pd(0) species rapidly and quantitatively upon exposure to a base at room temperature.[7] This leads to more reliable reactions, often with lower catalyst loadings.[7]

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ / Pd₂(dba)₃ Inexpensive.Requires in situ reduction to Pd(0); can lead to higher catalyst loadings and less reliable results.[2][7]
Buchwald Precatalysts (G3, G4) Air-stable; efficient formation of active L-Pd(0) catalyst; lower catalyst loadings; highly reliable.[7]More expensive than simple salts.
(NHC)Pd Complexes Strong σ-donor ligands provide high catalyst stability.[8]May require specific optimization.
Question: My reaction is still sluggish. How do I select the optimal ligand for a pyrrolopyrimidine substrate?

Answer: Pyrrolopyrimidines are electron-rich heterocycles. The C-Cl bond is less reactive than a C-Br or C-I bond, making oxidative addition the rate-limiting step.[7] To overcome this, you need a ligand that is both electron-rich and sterically bulky .

  • Electron-richness promotes the oxidative addition of the aryl chloride to the Pd(0) center.

  • Steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.[7]

Recommendation: For challenging heteroaryl chlorides like those on a pyrrolopyrimidine core, the dialkylbiarylphosphine ligands developed by the Buchwald group are the industry standard.

  • For Primary & Secondary Aliphatic Amines: Start with RuPhos or BrettPhos .[1][3]

  • For Aryl Amines (Anilines): XPhos is an excellent and widely used starting point.[9][10]

  • For N-Heterocyclic Amines (e.g., pyrazoles, indazoles): tBuXPhos or DavePhos are often effective choices.[1]

If standard ligands fail, consider more specialized or robust ligands like Xantphos , which is known for its stability at high temperatures, though it may be less active than the Buchwald-type ligands.[3][11]

Issue 2: Optimizing the Base and Solvent

The base and solvent work in concert to facilitate the reaction, and an incorrect choice can lead to side reactions or insolubility issues.

Question: I am observing decomposition of my starting material or product. Could the base be the issue?

Answer: Yes. The choice of base is a balance between being strong enough to deprotonate the amine (or the N-H of the pyrrole ring if unprotected) but not so harsh that it degrades sensitive functional groups.

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and often provide the fastest reaction rates.[1] However, they are incompatible with base-sensitive groups like esters and some protecting groups.[1] Their high basicity can also promote side reactions.

  • Weaker Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): These offer excellent functional group tolerance.[1] Cs₂CO₃ is often a good choice due to its better solubility in organic solvents compared to the potassium salts.[7] They may, however, require higher temperatures or longer reaction times.[1]

Recommendation: Start with NaOtBu for robust substrates. If you observe decomposition or have sensitive functional groups, switch to K₃PO₄ or Cs₂CO₃ .

BasepKaHAdvantagesDisadvantages
NaOtBu ~19High reaction rates, low catalyst loadings.[1][7]Incompatible with many functional groups (e.g., esters).[1]
LHMDS ~26Tolerates protic functional groups.[1]Air-sensitive, can be incompatible with some groups at high temps.[1]
Cs₂CO₃ ~10Excellent functional group tolerance, good solubility.[1][7]Expensive, can be difficult to stir on a large scale.[1]
K₃PO₄ ~12.3Excellent functional group tolerance, inexpensive.[1]Often requires higher catalyst loading and longer reaction times.[1]
Question: My reagents are not dissolving properly. What is the best solvent?

Answer: Insolubility is a common and underestimated cause of reaction failure.[7] The solvent must be able to dissolve the starting materials, base, and catalytic species to a reasonable extent.

  • Aprotic Ethereal Solvents (Dioxane, THF): Very common, but should be used with caution due to peroxide formation. Dioxane is often a good choice.[12]

  • Aromatic Solvents (Toluene, Xylene): Also very common and are generally robust choices, allowing for higher reaction temperatures.[13][14]

  • Protic Solvents (t-BuOH, 2-Propanol, Water): While less conventional, some studies have shown that protic solvents can be highly effective for the amination of chloropyrrolopyrimidines, sometimes even outperforming traditional solvents.[15][16] Water, in particular, has been shown to accelerate the rate of amination with anilines under mildly acidic conditions, which is an alternative to the standard basic protocol.[16][17]

Recommendation: Toluene or 1,4-Dioxane are reliable starting points for most systems. If solubility is a major issue, consider a more polar aprotic solvent or explore the use of protic solvents like 2-propanol, as they have shown success with this specific substrate class.[15][16]

Visualization & Protocols

Catalytic Cycle of the Buchwald-Hartwig Amination

Understanding the catalytic cycle helps diagnose which step might be failing. For pyrrolopyrimidines, the initial Oxidative Addition is often the most challenging step.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_side Side Reaction L-Pd(0) Active L-Pd(0) Catalyst OxAdd Oxidative Addition Complex L-Pd(0)->OxAdd + Ar-X (Slow Step) Amido Pd(II) Amido Complex OxAdd->Amido + HNR¹R² + Base Amido->L-Pd(0) Product Ar-NR¹R² Amido->Product Reductive Elimination Hydrodehalogenation Ar-H Amido->Hydrodehalogenation β-Hydride Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose issues with your reaction.

Troubleshooting Flowchart start Reaction Start check_sm Is starting material (Ar-Cl) consumed? start->check_sm check_product Is desired product (Ar-NR₂) formed? check_sm->check_product Yes no_sm_consumed Problem: No Reaction / Stalled Oxidative Addition check_sm->no_sm_consumed No no_product Problem: Side Reaction Dominates check_product->no_product No low_yield Problem: Inefficient Turnover or Decomposition check_product->low_yield Low Yield success Reaction Successful check_product->success High Yield no_sm_actions 1. Check inertness & reagent quality. 2. Increase temperature. 3. Switch to a more electron-rich/ bulky ligand (e.g., XPhos, RuPhos). 4. Use a G3/G4 precatalyst. no_sm_consumed->no_sm_actions no_product_actions Check for hydrodehalogenation (Ar-H). 1. Use a weaker base (K₃PO₄). 2. Use a ligand less prone to β-hydride   elimination (e.g., different biarylphosphine). 3. Lower reaction temperature. no_product->no_product_actions low_yield_actions 1. Screen different ligands/bases. 2. Check for product/SM insolubility.   Try a different solvent (Toluene, 2-PrOH). 3. Lower temperature to check for   product decomposition. low_yield->low_yield_actions

Caption: A decision tree for troubleshooting common Buchwald-Hartwig issues.

General Protocol for a Screening Reaction

This protocol provides a robust starting point for the amination of a chloro-pyrrolopyrimidine.

Reagents:

  • Chloro-pyrrolopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (to make a ~0.1 M solution)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chloro-pyrrolopyrimidine, the palladium precatalyst, and the base.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Through the septum, add the anhydrous toluene via syringe, followed by the amine nucleophile.

  • Place the vial in a preheated oil bath or heating block set to 100-110 °C.

  • Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS after 2 hours and 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane.

  • Quench carefully with water or a saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • Haskel, A., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

  • Haskel, A., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

  • Haskel, A., et al. (2023). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reddit. (2021). What are your go-to Buchwald conditions for difficult couplings?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Li, X. (2016). The Asymmetric Buchwald–Hartwig Amination Reaction. Asian Journal of Organic Chemistry. [Link]

  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]

  • ACS Publications. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. [Link]

Sources

Technical Support Center: Stability Testing of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound derivatives?

A1: The stability of these derivatives is primarily influenced by pH, light, temperature, and the presence of oxidizing agents.[1][2] The pyrrolo[2,3-d]pyrimidine core is susceptible to both hydrolytic and photolytic degradation. The dichloro substitutions on the pyrimidine ring are potential sites for nucleophilic substitution, particularly under basic or acidic conditions.

Q2: What are the expected degradation pathways for this class of compounds?

A2: Based on the structure, the most probable degradation pathways include:

  • Hydrolysis: The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to hydrolysis, leading to the formation of corresponding hydroxy derivatives (monochloro-monohydroxy and dihydroxy analogs). This is a common degradation pathway for chloropyrimidines.[3][4]

  • Oxidation: The pyrrole ring and the ethyl group are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated species, or cleavage of the pyrrole ring.

  • Photodegradation: The conjugated aromatic system of the pyrrolo[2,3-d]pyrimidine core can absorb UV radiation, leading to photolytic cleavage or rearrangement.[5][6]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, potentially involving the loss of the ethyl group or cleavage of the heterocyclic rings.[7][8][9]

Q3: What are the recommended storage conditions for this compound derivatives?

A3: To ensure stability, these compounds should be stored at low temperatures (typically 2-8 °C or -20 °C for long-term storage), protected from light, and in a tightly sealed container to prevent moisture ingress.[10] For solutions, storage at -80°C may be necessary for extended periods.[10]

Q4: Which analytical techniques are most suitable for stability-indicating studies of these derivatives?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[11] This method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradants formed during stability studies.[12]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram During Stability Study

Symptoms:

  • New peaks, not present in the initial chromatogram, appear over time.

  • The peak area of the parent compound decreases.

Potential Causes & Troubleshooting Steps:

  • Degradation of the Compound: This is the most likely cause.

    • Action: Perform forced degradation studies to systematically investigate the effects of acid, base, oxidation, heat, and light.[1][2][13] This will help in identifying the conditions under which the degradation occurs and will aid in the characterization of the degradation products.

    • Rationale: Forced degradation studies, as recommended by ICH guidelines, are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[1][2]

  • Contamination: The sample may have been contaminated.

    • Action: Prepare a fresh sample and re-analyze. Ensure all glassware and solvents are clean.

    • Rationale: Contamination can introduce extraneous peaks that may be mistaken for degradation products.

  • Mobile Phase Instability: The mobile phase composition may be unstable over time.

    • Action: Prepare a fresh mobile phase. If using a buffered mobile phase, check for microbial growth.

    • Rationale: Changes in the mobile phase can affect the retention times and peak shapes of the analytes.

  • Column Degradation: The HPLC column may be degrading.

    • Action: Run a standard on the column to check its performance. If necessary, replace the column.

    • Rationale: A degraded column can lead to poor peak shape, loss of resolution, and the appearance of artifact peaks.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Symptoms:

  • The biological activity of the compound decreases over time.

  • High variability in assay results.

Potential Causes & Troubleshooting Steps:

  • Compound Degradation in Solution: The compound may be unstable in the assay buffer or solvent.

    • Action: Assess the stability of the compound in the specific assay medium. Prepare fresh stock solutions for each experiment.

    • Rationale: The pH, ionic strength, and presence of other components in the assay buffer can accelerate the degradation of the compound.

  • Adsorption to Labware: The compound may be adsorbing to plastic or glass surfaces.

    • Action: Use low-adsorption labware (e.g., polypropylene) or add a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer, if compatible with the assay.

    • Rationale: Hydrophobic compounds can adsorb to surfaces, leading to a lower effective concentration in the assay.

  • Photodegradation during Handling: Exposure to ambient light during experimental procedures.

    • Action: Perform experimental manipulations under amber light or with light-protected containers.

    • Rationale: Many heterocyclic compounds are light-sensitive, and even short exposure to light can cause degradation.[6][14]

Experimental Protocols & Data Presentation

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[1][2][13]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[13]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC-UV Analysis: Analyze the samples using a validated HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Summary Table:

Stress ConditionReagentTemperatureDuration% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl60°C24 hDataData
Base Hydrolysis0.1 M NaOHRT4 hDataData
Oxidation3% H₂O₂RT24 hDataData
Thermal (Solid)N/A105°C48 hDataData
Photolytic (Solid)LightRTPer ICH Q1BDataData
Photolytic (Solution)LightRTPer ICH Q1BDataData

Data to be filled in from experimental results.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (105°C, Solid) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize hplc HPLC-UV Analysis thermal->hplc Dissolve & Dilute photo->neutralize neutralize->hplc lcms LC-MS for Identification hplc->lcms Characterize Peaks pathway Identify Degradation Pathways lcms->pathway method Validate Stability-Indicating Method pathway->method

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound MonoHydroxy Monochloro-monohydroxy derivative Parent->MonoHydroxy H2O / OH- or H+ N_Oxide N-Oxide Parent->N_Oxide [O] Ethyl_OH Hydroxylated ethyl group Parent->Ethyl_OH [O] RingCleavage Ring Cleavage Products Parent->RingCleavage hv DiHydroxy Dihydroxy derivative MonoHydroxy->DiHydroxy

Caption: Potential degradation pathways.

References

  • MedCrave online. (2016, December 14). Forced degradation studies. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Photostability of N@C | Request PDF. [Link]

  • ResearchGate. (n.d.). (PDF) Photostability testing of pharmaceutical products. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PMC - NIH. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. [Link]

  • RSC Publishing. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • PMC - NIH. (n.d.). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. [Link]

  • PMC - NIH. (n.d.). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. [Link]

  • PMC - NIH. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]

  • PubMed. (n.d.). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. [Link]

  • PubMed. (2013, September 10). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. [Link]

  • RSC Publishing. (n.d.). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. [Link]

Sources

Technical Support Center: Analytical Methods for Purity Assessment of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the analytical integrity of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a crucial heterocyclic intermediate in the synthesis of various high-value bioactive compounds, particularly kinase inhibitors.[1][2] Its purity is not merely a quality control metric; it is the foundation upon which reliable downstream research and development are built. This guide is structured to provide both foundational methods and practical, field-proven troubleshooting advice for researchers, analytical chemists, and drug development professionals.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Primary Purity Assay

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone for determining the purity of this compound. It excels at separating the main compound from process-related impurities and degradation products.

Frequently Asked Questions (FAQs): HPLC

Q1: What is a reliable starting HPLC method for purity assessment of this compound?

A robust starting point is a gradient RP-HPLC method. The dichlorinated pyrrolopyrimidine core imparts significant hydrophobicity, making it well-suited for retention on a C18 stationary phase.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended SettingRationale & Expertise
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power and is a standard workhorse for moderately polar to non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by ensuring consistent protonation of the basic nitrogen atoms in the pyrimidine ring.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic modifier for its low viscosity and UV transparency.
Gradient 10% to 95% B over 15 minA broad gradient ensures elution of both early-eluting polar impurities and late-eluting non-polar species.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring retention time reproducibility.
Detection (UV) 254 nmAromatic heterocyclic systems typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Sample Prep. 0.5 mg/mL in AcetonitrileEnsure the sample is fully dissolved. Acetonitrile is a strong solvent compatible with the mobile phase.

Q2: What are the likely process-related impurities I should look for?

During synthesis, several impurities can arise. Awareness of these helps in method development and peak identification.

Table 2: Potential Impurities and Their Origin

Impurity NamePotential OriginKey Diagnostic Feature
Mono-chloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine Incomplete chlorination of a precursor.Will be more polar (elute earlier) than the parent compound. Mass will be ~35.5 Da lower.
6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol Hydrolysis of the chloro groups.Highly polar, will elute very early in the RP-HPLC run. Mass will be ~34 Da lower (2x Cl replaced by 2x OH).
Unreacted Starting Materials Incomplete reaction conversion.Retention time will depend on the specific starting material used in the synthesis.
Solvent Adducts Reaction with solvent molecules under certain conditions.Mass will correspond to the parent compound plus a fragment of the reaction solvent.

Q3: How do I confirm that my analytical method is stability-indicating?

A method is "stability-indicating" if it can resolve the active pharmaceutical ingredient (API) from its degradation products. This is confirmed through forced degradation studies. The goal is to achieve 5-10% degradation of the parent compound.

  • Acidic/Basic Hydrolysis: Incubate the sample in 0.1 M HCl and 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Stress: Expose the solid sample to 105 °C.

  • Photolytic Stress: Expose the sample solution to UV light (e.g., 254 nm).

Analyze the stressed samples using your HPLC method. The appearance of new peaks, with a corresponding decrease in the main peak area, demonstrates the method's ability to track degradation.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the analysis of halogenated heterocyclic compounds.

Problem: My main peak is showing significant tailing.

  • Causality: Peak tailing for this class of compounds is frequently caused by secondary interactions between the basic nitrogen atoms on the pyrrolopyrimidine ring and acidic residual silanols on the HPLC column's silica backbone.[3] This creates an undesirable mixed-mode retention mechanism.

  • Solutions:

    • Mobile Phase Modification: Add a competing base to your mobile phase, such as 0.1% Triethylamine (TEA), to saturate the active silanol sites.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or incorporate proprietary base-deactivation technology. Ensure you are using such a column for robust analysis of basic compounds.

    • Lower pH: Operating at a very low pH (e.g., pH 2-3 using formic or trifluoroacetic acid) can fully protonate the silanols, reducing their interaction with the protonated analyte.

Problem: My retention times are shifting between injections.

  • Causality: Inconsistent retention times point to a lack of equilibrium in the system or changes in the mobile phase composition.[4]

  • Solutions:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a 10-15 column volume flush is recommended.

    • Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed. Solvent proportions can change over time due to the differential evaporation of more volatile components (like acetonitrile).

    • Temperature Control: Use a column thermostat. Fluctuations in ambient temperature can significantly affect retention times.[5]

Problem: I'm observing high system backpressure.

  • Causality: High backpressure is a sign of a blockage somewhere in the flow path.[3][6]

  • Troubleshooting Workflow: The key is to isolate the source of the blockage systematically.

    HPLC High-Pressure Troubleshooting Flow.

Section 2: Complementary Analytical Techniques

While HPLC is the primary tool, a comprehensive purity assessment relies on orthogonal methods to provide a complete picture.

Frequently Asked Questions (FAQs): GC, NMR, & MS

Q1: What is the role of Gas Chromatography (GC) in this analysis?

GC is typically not the primary method for purity of the compound itself due to the relatively high molecular weight and potential thermal instability of this compound. However, it is essential for analyzing residual solvents from the synthesis (e.g., Toluene, Ethanol, Ethyl Acetate). A headspace GC-FID method is standard for this purpose.

Q2: How do Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) contribute to purity assessment?

  • NMR Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural confirmation . The chemical shifts and coupling patterns provide a definitive fingerprint of the molecule.[7][8] For purity, NMR can detect impurities with different carbon-hydrogen frameworks that might co-elute in HPLC. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate purity value without needing a reference standard of the compound itself.

  • Mass Spectrometry (MS): MS provides crucial molecular weight information . For this compound, a key diagnostic is the isotopic pattern from the two chlorine atoms, which will show characteristic M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.[9] When coupled with HPLC (LC-MS), it is the most powerful tool for identifying unknown impurity peaks observed in the chromatogram.[10]

Troubleshooting Guide: Spectroscopic Data

Problem: My mass spectrum shows a peak that is 16 Da higher than the parent compound.

  • Causality: An increase of 16 Da is a classic indicator of oxidation . The pyrrole or pyrimidine ring may have been oxidized to an N-oxide or hydroxylated during workup or storage.

  • Solution: Re-examine the handling and storage conditions. Use LC-MS/MS to fragment the ion and determine the location of the oxidation.

Problem: The ¹H NMR spectrum has broad signals for the N-H protons.

  • Causality: This is common and often due to quadrupolar broadening from the adjacent ¹⁴N nucleus and/or chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆).

  • Solution: This is not typically an impurity issue. To confirm the N-H signal, perform a D₂O exchange experiment; the broad N-H peak will disappear.

Section 3: Integrated Purity Assessment Workflow

A robust purity assessment strategy integrates these techniques into a logical workflow, ensuring that no potential impurity goes undetected.

Integrated Workflow for Purity Assessment.

This workflow ensures that the material is not only confirmed for its identity (NMR, MS) but is also rigorously profiled for any impurities (HPLC), which are then identified if they exceed established thresholds (LC-MS). This systematic approach is fundamental to ensuring the quality and reliability of this critical synthetic intermediate.

References

  • Khaled M.H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. AJOL. Retrieved from [Link]

  • Zhang, H., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Shestakova, T., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2021). Troubleshooting in HPLC: A Review. IJSDR. Retrieved from [Link]

  • Larsson, A. M., et al. (2017). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022). Medicinal Chemistry Research. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Safe Handling and Storage of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine. This document provides essential safety protocols, handling procedures, and storage requirements tailored for researchers and drug development professionals. As a chlorinated heterocyclic compound and a vital intermediate in complex syntheses, its proper management is paramount to ensure laboratory safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This section addresses the primary risks associated with this compound.

Q: What are the primary hazards associated with this compound and its structural analogs?

A: Based on data from its parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, this chemical should be handled as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system, as well as potential toxicity if ingested.[1][2] The Globally Harmonized System (GHS) classifications for the parent compound provide a strong baseline for risk assessment.

Table 1: GHS Hazard Summary for the Parent Compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Causality: The dichloro-substituted pyrimidine ring is an electron-deficient system, making the compound reactive. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, and the compound itself can interact with biological macromolecules, leading to irritation and toxicity.[3]

Section 2: Personal Protective Equipment (PPE) Protocol

Proper PPE is your primary defense against chemical exposure. Non-compliance is not an option.

Q: What is the mandatory PPE for handling this compound?

A: A comprehensive PPE ensemble is required at all times when handling this compound, from initial weighing to final workup.

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] If there is a significant splash risk, a full face shield should be worn in addition to goggles.

  • Hand Protection: Use chemical-resistant, impervious gloves such as nitrile or neoprene.[6] Do not use latex gloves, which offer poor protection against many organic chemicals.[6] Gloves must be inspected for tears or pinholes before use.[4][7] When removing gloves, use the proper technique to avoid skin contact with the outer surface.[7]

  • Body Protection: Wear a flame-resistant lab coat buttoned to the neck.[4][8] For larger quantities or tasks with a high risk of spillage, consider a chemical-resistant apron or suit.[9][10] Do not wear shorts or open-toed shoes in the laboratory.

Q: When is respiratory protection necessary?

A: Respiratory protection is required when engineering controls cannot guarantee that airborne concentrations are below exposure limits, or when handling the compound as a fine powder outside of a certified chemical fume hood.[1] If you experience any irritation while working with the compound, you must use a full-face respirator with appropriate cartridges.[4][5] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended under these conditions.[1]

Section 3: Safe Handling Workflow

Adherence to a strict workflow minimizes the risk of exposure and cross-contamination.

Q: How should I handle the solid compound (e.g., for weighing or adding to a reaction)?

A: All manipulations of the solid compound must be performed within a certified chemical fume hood to control exposure to dust and aerosols.[4][6][11]

Step-by-Step Handling Protocol:

  • Preparation: Ensure the fume hood sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.

  • Tare Weighing: Place a clean, tared weigh boat or vial on the analytical balance inside the hood.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid generating dust by moving slowly and deliberately.

  • Closure: Immediately and tightly close the main stock container.[1][12]

  • Transfer: Carefully add the weighed solid to your reaction vessel. Use a powder funnel if necessary to prevent spillage.

  • Decontamination: Clean the spatula and any affected surfaces immediately. Dispose of the weigh boat and any contaminated bench paper in the designated solid hazardous waste container.

G cluster_storage Storage Area cluster_hood Chemical Fume Hood cluster_cleanup Post-Experiment storage Retrieve from cool, dry, dark storage weigh Weigh Solid Compound (Minimize Dust) storage->weigh Transport in secondary containment dissolve Prepare Solution (e.g., in DMSO, Ethyl Acetate) weigh->dissolve reaction Add to Reaction Vessel dissolve->reaction waste Dispose of Contaminated Materials in Labeled Hazardous Waste reaction->waste End of Experiment cleanup Decontaminate Glassware and Work Area waste->cleanup return_storage Return Stock to Storage cleanup->return_storage

Caption: Safe handling workflow for this compound.

Section 4: Storage and Stability

Correct storage is crucial for maintaining the chemical's purity and ensuring laboratory safety.

Q: What are the correct storage conditions for this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][12][13] To maintain product quality and long-term stability, refrigeration and protection from light are recommended.[1][12] Store the container locked up and away from incompatible materials.[1][12]

Q: What substances are incompatible with this compound?

A: Avoid storing this compound near strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][14] Incompatible materials can trigger hazardous reactions, leading to decomposition and the release of toxic fumes, such as hydrogen chloride and nitrogen oxides.[1]

Section 5: Emergency Procedures

Immediate and correct response to an accident can significantly mitigate harm.

Q: What should I do in case of a small spill?

A: For a small spill of the solid material:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: If a large amount of dust is generated, evacuate the area.

  • Wear PPE: Ensure you are wearing the full, appropriate PPE, including respiratory protection if needed.

  • Containment: Prevent the powder from spreading or becoming airborne. Do not use a dry brush.

  • Cleanup: Gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1][12] Avoid creating dust.[1][5] After collection, decontaminate the area with an appropriate solvent and wash the area.

  • Disposal: Seal the container and dispose of it through your institution's Environmental Health & Safety (EHS) department.

Q: What is the first aid response for accidental exposure?

A: Speed is critical. All exposures must be treated as serious.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][12] If skin irritation occurs or persists, get medical advice.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][12] If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[1][5] Do NOT induce vomiting.[4][5] Never give anything by mouth to an unconscious person.[4][5] Call a physician or Poison Control Center immediately.[4][5]

Section 6: Waste Disposal

Proper disposal prevents environmental contamination and ensures regulatory compliance.

Q: How do I dispose of waste containing this chemical?

A: All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.

  • Collect waste in a suitable, clearly labeled, and tightly sealed container.[1][12]

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through your institution's licensed EHS department.[1][12] Discharge into the environment must be avoided.[4]

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • Health.vic. (2024). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14116871, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental methodologies to guide scaffold selection and inhibitor design.

Introduction: The Significance of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine also known as 7-deazapurine, is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structure is a privileged motif found in several FDA-approved drugs.[3] The specific intermediate, This compound , serves as a highly versatile starting point for chemical synthesis. The two reactive chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic substitution, allowing for the systematic and modular introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[3][4]

This guide will dissect the structural and functional attributes of this scaffold, compare it with other key classes of kinase inhibitors, and provide detailed experimental workflows for its evaluation.

Scaffold Comparison: Structural and Functional Diversity

The choice of a core scaffold is a critical decision in kinase inhibitor design, influencing everything from hinge-binding affinity to the potential for overcoming drug resistance. The 7H-pyrrolo[2,3-d]pyrimidine core offers a distinct set of advantages and disadvantages when compared to other widely used scaffolds.[5][6]

Key Kinase Inhibitor Scaffolds: A Comparative Overview
Feature7H-Pyrrolo[2,3-d]pyrimidine Quinazoline Pyrazolopyrimidine Indole
Core Structure Bicyclic, N-heterocycle (7-deazapurine)Bicyclic, N-heterocycleBicyclic, N-heterocycleBicyclic, N-heterocycle
Hinge-Binding Motif Typically forms 1-2 hydrogen bonds with the kinase hinge region via N1 and/or an exocyclic amine at C4.[7]Forms a critical hydrogen bond with the hinge region via its N1 atom.Interacts with the hinge region, often through N1 and an exocyclic amine.Can form hinge interactions, often through the indole N-H and other substituents.
Key Derivatization Points C2 & C4: Highly reactive sites for introducing selectivity and potency-modulating groups.[3] C5 & C6: Allow for substitution into the hydrophobic back pocket. N7: Can be modified to alter solubility and other properties.C4: Primary site for substitution with anilines to target the ATP-binding site. C6 & C7: Common sites for modification to improve solubility and ADME properties.C3 & C4: Key positions for introducing groups that dictate selectivity and potency.Multiple positions (e.g., C3, C5, N1): Offers broad synthetic flexibility for exploring chemical space.
Known Drug Examples Tofacitinib (JAK inhibitor), Ruxolitinib (JAK inhibitor)[3]Gefitinib (EGFR inhibitor), Erlotinib (EGFR inhibitor)Ibrutinib (BTK inhibitor)Sunitinib (multi-RTK inhibitor), Sorafenib (multi-kinase inhibitor)[8]
General Characteristics Highly versatile and synthetically tractable. The 7-deazapurine core is well-established in successful drugs.[1]A classic scaffold for Type I ATP-competitive inhibitors, particularly for tyrosine kinases.A robust scaffold known for producing highly selective and potent covalent inhibitors.A common fragment in multi-targeted kinase inhibitors, often targeting VEGFR and PDGFR.[9][10]
Logical Framework for Scaffold Derivatization

The synthetic utility of this compound lies in its predictable reactivity, enabling a structured approach to inhibitor design.

Scaffold_Derivatization cluster_0 Position C4 Modification cluster_1 Position C2 Modification scaffold 2,4-dichloro-6-ethyl- 7H-pyrrolo[2,3-d]pyrimidine c4 Nucleophilic Substitution (e.g., Anilines) scaffold->c4 Step 1 c4_outcome Modulate Hinge Binding & Primary Potency c4->c4_outcome Impacts c2 Nucleophilic Substitution (e.g., Amines, Alkoxides) c4_outcome->c2 Step 2 final_compound Diverse Kinase Inhibitor Library c4_outcome->final_compound c2_outcome Enhance Selectivity & Fine-tune Potency c2->c2_outcome Impacts c2_outcome->final_compound

Caption: Synthetic strategy for diversifying the this compound scaffold.

Experimental Evaluation: A Validating Workflow

A rigorous, multi-step experimental approach is essential to characterize and compare kinase inhibitors derived from different scaffolds. The workflow must progress logically from direct enzyme inhibition to cellular activity and selectivity, with each step providing validation for the next.[11][12]

Experimental Workflow Diagram

Experimental_Workflow cluster_biochem Phase 1: Biochemical Potency cluster_cell Phase 2: Cellular Activity cluster_select Phase 3: Selectivity Profile biochem Biochemical Assay (e.g., TR-FRET) biochem_outcome Determine IC50 (Direct Enzyme Inhibition) biochem->biochem_outcome target_engage Target Engagement Assay (e.g., NanoBRET™) biochem_outcome->target_engage Proceed if potent target_engage_outcome Confirm Target Binding in Live Cells target_engage->target_engage_outcome phospho Phosphorylation Assay (e.g., Western Blot/ELISA) target_engage_outcome->phospho Validate target phospho_outcome Measure Functional Inhibition of Downstream Signaling phospho->phospho_outcome kinome Kinome-wide Profiling (Panel Screen) phospho_outcome->kinome Proceed if cell-active kinome_outcome Identify On-Target and Off-Target Effects kinome->kinome_outcome

Caption: A self-validating workflow for comprehensive kinase inhibitor evaluation.

Detailed Experimental Protocols

The following protocols describe standard, robust methods for evaluating kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Principle: This assay measures the direct inhibition of kinase activity by quantifying the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It is a homogeneous, non-radioactive method suitable for high-throughput screening.[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., derived from the pyrrolo[2,3-d]pyrimidine scaffold) in DMSO. A typical starting concentration is 10 mM.

    • Prepare assay buffer containing the kinase, a fluorescently labeled peptide or protein substrate, and ATP at a concentration near its Km for the specific kinase.

    • Prepare a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the kinase/substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the enzymatic reaction to proceed.

    • Add 10 µL of the phospho-specific antibody detection solution to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor fluorophore emissions).

    • Calculate the TR-FRET ratio. The signal is proportional to the amount of phosphorylated substrate.

    • Plot the TR-FRET signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[11]

Causality and Controls:

  • Vehicle Control (DMSO): Essential to establish the 100% activity window and ensure the solvent does not affect kinase activity.[15]

  • Positive Control: A known inhibitor of the target kinase validates that the assay can detect inhibition.[11]

  • ATP Concentration: Using ATP at or near its Km value ensures that the assay is sensitive to competitive inhibitors.[16]

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Principle: This assay quantitatively measures the binding of an inhibitor to its target kinase within intact, live cells.[17][18] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds to the kinase's active site. A test compound that engages the target will displace the tracer, causing a decrease in the BRET signal.[19]

Methodology:

  • Cell Preparation:

    • Use cells (e.g., HEK293) that are transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the cells in a 96- or 384-well white assay plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Treat the cells with the diluted inhibitor or vehicle control and incubate for a specified time (e.g., 2 hours) in a CO2 incubator. This allows the compound to permeate the cells and reach equilibrium.

    • Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

    • Incubate for a short period as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the filtered luminescence signals for both the donor (NanoLuc®) and acceptor (tracer) using a BRET-capable luminometer.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50, which reflects the compound's target engagement potency in a physiological context.[19]

Causality and Insights:

  • Live-Cell Format: This is a critical step. A compound potent in a biochemical assay but weak in this assay may have poor cell permeability or be subject to efflux pumps.[12][15]

  • Competitive Displacement: The assay directly measures the physical interaction (engagement) of the compound with its target, providing stronger evidence than downstream functional assays alone.

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

Principle: This assay measures the functional consequence of kinase inhibition by quantifying the phosphorylation level of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation indicates effective inhibition of the signaling pathway in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells known to have an active signaling pathway involving the target kinase.

    • Starve the cells (if necessary) to reduce basal phosphorylation levels, then stimulate with an appropriate growth factor or ligand to activate the target kinase.

    • Treat cells with various concentrations of the test inhibitor or vehicle for a defined period.

    • Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Normalize the protein amounts, mix with Laemmli sample buffer, and denature by heating.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3 for a JAK kinase inhibitor).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • After further washing, add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Data Analysis:

    • Re-probe the same membrane with an antibody against the total protein of the substrate to serve as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized signal against inhibitor concentration to determine the cellular IC50 for functional pathway inhibition.

Causality and Controls:

  • Phosphatase Inhibitors: Crucial in the lysis buffer to preserve the phosphorylation state of proteins.

  • Total Protein Control: Essential for ensuring that any observed decrease in the phospho-signal is due to kinase inhibition, not a reduction in the total amount of the substrate protein.[15]

  • Dose-Response: Performing a dose-response analysis provides a quantitative measure of the inhibitor's potency in modulating the signaling pathway.[15]

Conclusion

The This compound scaffold represents a powerful and synthetically versatile starting point for the development of novel kinase inhibitors. Its proven track record in FDA-approved drugs underscores its value. However, rational drug design requires a holistic evaluation. By systematically comparing its structural features to other established scaffolds and employing a rigorous, multi-tiered experimental workflow—from biochemical potency to cellular target engagement and functional pathway modulation—researchers can effectively leverage the strengths of this scaffold to develop potent, selective, and cell-active therapeutic candidates.

References

  • Hu, Y., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2024). [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. (2024). [Link]

  • Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies. (2022). [Link]

  • Lui, C. M., et al. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

  • Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]

  • Roskoski, R. Jr. Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Phan, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Gangjee, A., et al. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PMC - NIH. [Link]

  • Halse, R., et al. 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]

  • Gangjee, A., et al. (2010). Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. PubMed. [Link]

  • Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. (2024). [Link]

  • Wang, C., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Semantic Scholar. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. (2023). [Link]

  • Schuffenhauer, A., et al. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]

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A Researcher's Guide to Validating the Biological Activity of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. This class of compounds has emerged as a promising scaffold for the development of potent kinase inhibitors, particularly in the field of oncology. Here, we will delve into the rationale behind experimental design, provide detailed protocols for key assays, and objectively compare the performance of these derivatives against established kinase inhibitors.

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines mimics the adenine structure of ATP, making them competitive inhibitors for the ATP-binding site of various kinases.[1] Strategic substitutions at the 2, 4, and 6 positions of this scaffold have been explored to enhance potency and selectivity against specific kinase targets. This guide will focus on derivatives featuring a 6-ethyl substitution, providing a roadmap for their biological characterization.

I. Understanding the Molecular Landscape: Key Kinase Targets

Research has consistently demonstrated that 7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit inhibitory activity against several key protein kinases implicated in cancer progression. The primary focus of this guide will be on validating their activity against:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A pivotal regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[1]

  • Other Relevant Kinases: This scaffold has also shown activity against other tyrosine kinases such as Axl, a receptor tyrosine kinase involved in tumor growth, metastasis, and drug resistance.

II. Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the biological activity of novel this compound derivatives, it is crucial to compare their performance against well-established, clinically relevant inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives and Standard Kinase Inhibitors

Compound ClassSpecific Derivative ExampleTarget KinaseIC50 (nM)Comparator CompoundComparator IC50 (nM)Cell Line(s)Reference
Pyrrolo[2,3-d]pyrimidineCompound 5k (halogenated derivative)VEGFR-2136Sunitinib 261Enzyme Assay[3]
Pyrrolo[2,3-d]pyrimidineCompound 5k (halogenated derivative)EGFR79Erlotinib 55Enzyme Assay[3]
Pyrrolo[2,3-d]pyrimidineCompound 12i (covalent inhibitor)EGFR (T790M mutant)0.21Wild-Type EGFR 22Enzyme Assay[4]
Pyrrolo[2,3-d]pyrimidineN4-phenyl-6-(2,4-dichlorophenylmethyl) derivativeVEGFR-2Potent (not specified)Semaxanib Less potentCellular Assay[5]

Note: The IC50 values are highly dependent on the specific assay conditions and cell lines used. Direct comparisons are most valid when conducted within the same study.

III. Experimental Validation: Step-by-Step Protocols

This section provides detailed methodologies for the essential assays required to validate the biological activity of your this compound derivatives.

A. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. A luminescence-based assay that quantifies ATP consumption is a common and robust method.

Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a standard inhibitor (e.g., Sunitinib for VEGFR-2) in DMSO.

    • Prepare a reaction buffer containing the kinase, its specific substrate peptide, and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the kinase to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate at 30°C for 1 hour.

  • Signal Detection:

    • Add a reagent that stops the kinase reaction and detects the amount of remaining ATP (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

C. Western Blot Analysis for Apoptosis Induction

Western blotting is a powerful technique to detect the expression levels of key proteins involved in the apoptotic signaling cascade, providing mechanistic insights into the compound's mode of action.

Protocol: Western Blot for Apoptotic Markers

  • Cell Lysis:

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

IV. Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the interplay of different experimental stages and the underlying biological pathways is crucial for a comprehensive validation process.

G cluster_synthesis Compound Synthesis cluster_validation Biological Validation Workflow start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine step1 Alkylation/Arylation at N7 (optional protection) start->step1 step2 Nucleophilic substitution at C4 step1->step2 step3 Nucleophilic substitution at C2 step2->step3 step4 Introduction of 6-ethyl group step3->step4 final_compound Target this compound Derivative step4->final_compound kinase_assay In Vitro Kinase Assay (IC50) final_compound->kinase_assay cell_viability Cell Viability Assay (MTT, IC50) kinase_assay->cell_viability western_blot Western Blot (Apoptosis Markers) cell_viability->western_blot data_analysis Data Analysis & Comparison western_blot->data_analysis G cluster_pathway Apoptotic Signaling Pathway compound Pyrrolo[2,3-d]pyrimidine Derivative kinase Target Kinase (e.g., VEGFR-2, EGFR) compound->kinase inhibition bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 downregulation bax Bax (pro-apoptotic) compound->bax upregulation pi3k_akt PI3K/Akt Pathway kinase->pi3k_akt activation pi3k_akt->bcl2 upregulation bcl2->bax inhibition cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified apoptotic pathway induced by kinase inhibition.

V. Concluding Remarks and Future Directions

The this compound scaffold represents a versatile platform for the design of novel kinase inhibitors. A systematic approach to validating their biological activity, as outlined in this guide, is paramount for advancing these compounds through the drug discovery pipeline. By employing robust in vitro assays and making objective comparisons to established drugs, researchers can confidently identify promising lead candidates.

Future investigations should focus on comprehensive kinase profiling to assess selectivity, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and pharmacodynamic analyses. Such rigorous evaluation will be instrumental in translating the potential of these derivatives into tangible therapeutic benefits.

VI. References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., El-behery, M., Alanazi, M. M., & Abdel-rahman, A. F. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Gangjee, A., Kurup, S., Ihnat, M., Thorpe, J. E., & Kamat, S. (2010). Synthesis and biological activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. Bioorganic & medicinal chemistry, 18(10), 3575–3587. [Link]

  • Li, J., Wang, Y., Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Metwally, K. A., Abo-Dya, N. E., & El-Faham, A. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current medicinal chemistry, 31(2), 167-193. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. [Link]

  • Patel, H., & Tandel, H. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(11), 1317-1342. [Link]

  • Traxler, P., Bold, G., Buchdunger, E., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3623-3635. [Link]

  • Zhang, Y., et al. (2021). Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry, 243, 114782. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-6-Ethyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor, a characteristic that has been successfully exploited in several FDA-approved drugs.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine analogs. We will explore how subtle molecular modifications influence their biological activity, compare their performance with relevant alternatives, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Kinase Inhibition

The 7-deazapurine core of the 7H-pyrrolo[2,3-d]pyrimidine system offers a versatile platform for the development of kinase inhibitors targeting a range of signaling pathways implicated in cancer and inflammatory diseases.[1][2] Dysregulation of protein kinases is a well-established driver of numerous pathologies, making them a prime target for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine nucleus effectively mimics the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases and disrupt their catalytic activity. This guide will focus on analogs bearing a 2,4-dichloro substitution pattern and an ethyl group at the 6-position, a combination of features that has shown significant potential in the development of potent and selective kinase inhibitors.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of more potent and selective inhibitors.

The Significance of the 2,4-Dichloro Substitution

The presence of chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a critical determinant of the inhibitory activity of these analogs. These electronegative halogens can significantly influence the electronic properties of the heterocyclic system and its interaction with the kinase active site. Furthermore, the chlorine atoms serve as versatile synthetic handles, allowing for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This enables the exploration of a broad chemical space to optimize inhibitor potency and selectivity.

The Role of the 6-Ethyl Group

While much of the existing literature focuses on larger arylmethyl substituents at the C6 position, the presence of a smaller alkyl group, such as ethyl, can offer distinct advantages. A flexible 6-ethyl group may allow for optimal positioning within the hydrophobic pocket of the kinase active site. In a closely related series of 6-(2,4-dichlorophenylmethyl) substituted pyrrolo[2,3-d]pyrimidines, the nature of the 6-substituent was found to be a key determinant of both the potency and specificity of receptor tyrosine kinase (RTK) inhibition.[4][5] It is therefore reasonable to infer that variations in the length and branching of the alkyl chain at the C6 position will have a profound impact on the inhibitory profile of the 2,4-dichloro analogs.

Modifications at the N7 Position

The N7 position of the pyrrole ring provides another avenue for structural modification. The introduction of various substituents at this position can influence the compound's solubility, cell permeability, and interaction with the solvent-exposed region of the kinase active site. Protecting groups are often employed at the N7 position during synthesis to facilitate regioselective reactions at other positions of the scaffold.[6]

Comparative Performance Analysis

A critical aspect of drug development is the comparative evaluation of a lead compound against existing alternatives. The following table summarizes the inhibitory activity of representative 2,4-disubstituted-6-substituted-7H-pyrrolo[2,3-d]pyrimidine analogs against key kinase targets, providing a benchmark for the performance of the 2,4-dichloro-6-ethyl series.

Compound IDC2-SubstituentC4-SubstituentC6-SubstituentTarget KinaseIC50 (nM)Reference
Analog 1 -Cl-NH-Ph-CH2-(2,4-diCl-Ph)VEGFR-2Potent (Specific value not provided)[4]
Analog 2 -Cl-NH-(2-F, 4-Cl-Ph)-CH2-(2,4-diCl-Ph)EGFRPotent (Specific value not provided)[4]
Compound 5k VariesVariesVariesEGFR79[7]
Compound 5k VariesVariesVariesHer240[7]
Compound 5k VariesVariesVariesVEGFR-2136[7]
Compound 5k VariesVariesVariesCDK2204[7]

Note: Data for direct 2,4-dichloro-6-ethyl analogs is limited in the public domain. The table presents data from closely related structures to provide a comparative context. "Varies" indicates that the core scaffold has other substitutions not specified here.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a key intermediate and a representative kinase inhibition assay.

Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is a crucial first step in the preparation of the target analogs. An efficient route starting from 6-aminouracil has been reported.[8]

Step 1: Synthesis of the Intermediate (Formula II)

  • To a reaction flask, add 6-aminouracil, sodium bicarbonate, and drinking water.

  • Stir the mixture and heat to 45-65°C.

  • Slowly add a solution of chloroacetaldehyde.

  • Continue stirring at 60-65°C for 1 hour.

  • Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.

  • Filter the precipitate, wash with drinking water, and dry to obtain the intermediate.

Step 2: Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Combine the intermediate from Step 1 with phosphorus oxychloride and N,N-diisopropylethylamine.

  • Heat the reaction mixture to 75-90°C.

  • After the reaction is complete, cool the mixture and proceed with crystallization, dissolution, extraction, and decolorization to obtain the final product.

This is a generalized protocol based on a patented method. Researchers should consult the original literature for specific quantities and safety precautions.[8]

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against VEGFR-2.[9][10]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and VEGFR-2 substrate.

  • Assay Plate Setup:

    • Add the master mixture to all wells of a 96-well plate.

    • Add the diluted test compounds to the appropriate wells.

    • Include positive control wells (enzyme, no inhibitor) and blank wells (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

  • Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the kinase reaction to ATP and produces a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_of_Pyrrolopyrimidines Core This compound Core C2_Cl C2-Chloro: - Versatile synthetic handle - Influences electronics Core->C2_Cl C4_Cl C4-Chloro: - Key for nucleophilic substitution - Modulates binding Core->C4_Cl C6_Et C6-Ethyl: - Occupies hydrophobic pocket - Influences selectivity Core->C6_Et N7_Sub N7-Substitution: - Modifies solubility - Affects cell permeability Core->N7_Sub Activity Biological Activity (Kinase Inhibition) C2_Cl->Activity C4_Cl->Activity C6_Et->Activity N7_Sub->Activity

Caption: Key structural features influencing the biological activity of this compound analogs.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Dilute compounds - Prepare master mix start->prep plate Set up 96-well plate: - Add master mix - Add compounds & controls prep->plate enzyme Initiate Reaction: Add VEGFR-2 enzyme plate->enzyme incubate1 Incubate at 30°C enzyme->incubate1 stop Stop Reaction: Add ADP-Glo™ Reagent incubate1->stop incubate2 Incubate at RT stop->incubate2 detect Generate Signal: Add Kinase Detection Reagent incubate2->detect incubate3 Incubate at RT detect->incubate3 read Read Luminescence incubate3->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. The strategic placement of chloro substituents at the C2 and C4 positions provides both beneficial electronic properties and synthetic versatility. The 6-ethyl group offers a means to fine-tune interactions within the kinase active site, potentially leading to improved potency and selectivity. While direct SAR data for this specific subclass is emerging, extrapolation from closely related analogs provides a strong foundation for further investigation.

Future research should focus on the systematic exploration of a diverse range of substituents at the C2, C4, and N7 positions of the this compound core. A comprehensive kinase profiling of these novel analogs will be crucial to identify lead compounds with optimal potency and selectivity for specific therapeutic targets. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

  • Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1563-1574.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6705.
  • Gangjee, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 526-531.
  • Ye, H., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
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  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Zhang, H., et al. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Pharmaceuticals, 45(1), 23-26.
  • Scott, J. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10243-10260.
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  • Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Retrieved from [Link]

  • Galkin, A., et al. (2022).
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  • Reddy, T. S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 143, 107089.
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  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Kamal, A., et al. (2003). Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][7][9]benzodiazepines as DNA-interactive antitumour antibiotics. Current Medicinal Chemistry - Anti-Cancer Agents, 3(2), 141-154.

Sources

Efficacy of 2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer and autoimmune disorders.[1] This guide provides a comparative analysis of the efficacy of drugs derived from the 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine core structure against existing treatments in key therapeutic areas: rheumatoid arthritis, non-small cell lung cancer (NSCLC), and angiogenesis-dependent cancers. We will delve into the mechanistic rationale, present supporting preclinical data, and provide detailed experimental protocols to offer a comprehensive resource for researchers in the field.

I. Targeting Autoimmunity: JAK Inhibition in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints. The Janus kinase (JAK) signaling pathway plays a pivotal role in the pathogenesis of RA by mediating the effects of pro-inflammatory cytokines.[2] Consequently, JAK inhibitors have revolutionized the treatment of RA.[3][4]

Mechanism of Action: The JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[5][6] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[5][6] Pyrrolo[2,3-d]pyrimidine-based inhibitors, by blocking the ATP-binding site of JAKs, prevent the downstream phosphorylation of STATs, thereby dampening the inflammatory cascade.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Drug Pyrrolo[2,3-d]pyrimidine Inhibitor Drug->JAK Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine-based drugs.
Comparative Efficacy: Novel Pyrrolo[2,3-d]pyrimidines vs. Tofacitinib

Tofacitinib, a well-established JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, is a cornerstone in RA treatment.[2][8][9] Newer derivatives aim to improve upon its efficacy and selectivity profile.

CompoundTarget(s)IC50 (nM)In Vivo ModelEfficacy vs. TofacitinibReference
Tofacitinib JAK1, JAK3 > JAK2JAK1: ~1-11, JAK2: ~20-100, JAK3: ~1-5Collagen-Induced Arthritis (CIA) in miceBenchmark[10][11]
Compound 6 JAK1 selectiveJAK1: 11, JAK2: 240, JAK3: 2800CIA and Adjuvant-Induced Arthritis (AIA)Similar efficacy in vivo[11]

Experimental Data Insights: A study focused on developing JAK1-selective inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold reported the synthesis of compound 6 ((R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile).[11] This compound demonstrated significantly improved selectivity for JAK1 over other JAK isoforms compared to tofacitinib.[11] Despite this enhanced in vitro selectivity, in vivo studies in both collagen-induced and adjuvant-induced arthritis models revealed that compound 6 exhibited comparable efficacy to tofacitinib citrate.[11] This suggests that potent JAK1 inhibition is a primary driver of efficacy in these preclinical RA models.[10][12]

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a generalized method for determining the IC50 of a test compound against a specific JAK isoform.

Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[13]

  • ATP solution

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (serially diluted)

  • Control inhibitor (e.g., Tofacitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted test compound or control.[13]

  • Enzyme Addition: Add 2 µl of the appropriate JAK enzyme solution (at a pre-determined optimal concentration) to each well.[13]

  • Initiation of Reaction: Add 2 µl of a substrate/ATP mixture to each well to start the kinase reaction.[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[13]

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • Signal Detection: Add 10 µl of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and then measure the luminescence.[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

II. Overcoming Resistance in Oncology: EGFR Inhibition in NSCLC

Activating mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in a subset of non-small cell lung cancers (NSCLC).[14] While EGFR tyrosine kinase inhibitors (TKIs) have been successful, the emergence of resistance mutations remains a significant challenge.[15]

Mechanism of Action: The EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[16][17] These pathways regulate cell proliferation, survival, and migration.[17] Pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors act as ATP-competitive agents, blocking the kinase activity and subsequent downstream signaling.[17]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS Activation PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K Activation Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Drug Pyrrolo[2,3-d]pyrimidine Inhibitor Drug->EGFR Inhibition

Figure 2: EGFR signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine-based drugs.
Comparative Efficacy: Novel Pyrrolo[2,3-d]pyrimidines vs. Osimertinib

Osimertinib is the standard-of-care first-line treatment for patients with EGFR-mutated NSCLC.[5][14] It is a third-generation inhibitor effective against both sensitizing mutations and the T790M resistance mutation.

CompoundTarget(s)IC50 (nM) vs. EGFR T790MCell LineEfficacy vs. OsimertinibReference
Osimertinib EGFR (sensitizing & T790M mutants)~10-20PC-9 (EGFR ex19del), H1975 (L858R/T790M)Benchmark[18][19]
Compound 31r EGFR (triple mutant)<0.3 (EGFR19del/T790M/C797S)PC-9 (EGFR19del/T790M/C797S)Comparable inhibition of colony formation and migration[20]

Experimental Data Insights: Recent research has focused on developing fourth-generation EGFR inhibitors to overcome resistance to osimertinib, often mediated by the C797S mutation. A study detailing potent and selective pyrrolo[2,3-d]pyrimidine derivatives identified compound 31r as a highly effective inhibitor of triple-mutant EGFR (e.g., exon 19 deletion/T790M/C797S).[20] In cellular assays, 31r demonstrated comparable efficacy to the advanced clinical candidate BLU-945 in inhibiting colony formation and cell migration in cell lines harboring this challenging resistance mutation.[20] This highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold to address unmet needs in NSCLC treatment.

Experimental Protocol: Cell Viability (MTT/MTS) Assay

This protocol describes a method to assess the cytotoxic effects of EGFR inhibitors on cancer cell lines.

Objective: To determine the IC50 of a test compound in EGFR-mutant NSCLC cell lines.

Materials:

  • EGFR-mutant NSCLC cell lines (e.g., HCC827, PC-9, H1975)

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • Control inhibitor (e.g., Osimertinib)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or control. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilization solution to dissolve the crystals.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Targeting Angiogenesis in Cancer: VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[21]

Mechanism of Action: The VEGF/VEGFR-2 Pathway

Binding of VEGF-A to VEGFR-2 on endothelial cells induces receptor dimerization and autophosphorylation.[22] This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[3][4] Pyrrolo[2,3-d]pyrimidine-based inhibitors targeting VEGFR-2 block its kinase activity, thereby inhibiting angiogenesis and starving the tumor of essential nutrients.[21]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ-PKC-MAPK Pathway VEGFR2->PLCg Activation PI3K PI3K-Akt Pathway VEGFR2->PI3K Activation Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis PI3K->Angiogenesis Drug Pyrrolo[2,3-d]pyrimidine Inhibitor Drug->VEGFR2 Inhibition

Figure 3: VEGF/VEGFR-2 signaling pathway in angiogenesis and its inhibition by pyrrolo[2,3-d]pyrimidine-based drugs.
Comparative Efficacy: Novel Pyrrolo[2,3-d]pyrimidines vs. Sunitinib

Sunitinib is a multi-targeted TKI approved for the treatment of various cancers, with VEGFR-2 being one of its key targets.[23][24]

CompoundTarget(s)IC50 (nM) vs. VEGFR-2Cell LineEfficacy vs. SunitinibReference
Sunitinib VEGFRs, PDGFRs, c-KIT, etc.~2-9HUVEC, various cancer cell linesBenchmark[24][25]
Compound 5k Multi-kinase (including VEGFR-2)136HepG2, MCF-7Two-fold more potent against VEGFR-2[25][26]
Compound 60 VEGFR-252.4-More potent than Sorafenib (a similar multi-kinase inhibitor)[27]

Experimental Data Insights: A study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides identified compound 5k as a potent multi-targeted kinase inhibitor.[25][26] Notably, it exhibited a two-fold increase in potency against VEGFR-2 (IC50 = 136 nM) compared to sunitinib (IC50 = 261 nM) in enzymatic assays.[25][26] Another series of pyrrolo[2,3-d]pyrimidine derivatives connected to fluorinated diarylureas yielded compound 60 , which showed a VEGFR-2 IC50 of 52.4 nM, demonstrating higher potency than the standard drug sorafenib (IC50 = 78.9 nM).[27] These findings underscore the potential of this scaffold to generate highly potent VEGFR-2 inhibitors.

Experimental Protocol: In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a VEGFR-2 inhibitor.

Objective: To assess the anti-tumor activity of a test compound in a murine tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line known to form tumors in vivo (e.g., LLC, B16.F10)[28]

  • Cell culture reagents

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[29]

  • Drug Administration: Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[29]

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.[29]

  • Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of the test compound.

Conclusion

The this compound scaffold and its derivatives represent a highly promising platform for the development of novel kinase inhibitors. Preclinical data consistently demonstrate that compounds derived from this core structure can achieve potency and efficacy comparable or superior to established treatments like tofacitinib, osimertinib, and sunitinib. The versatility of this scaffold allows for fine-tuning of selectivity profiles, enabling the targeting of specific kinases implicated in a range of diseases, from autoimmune disorders to various cancers. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this important class of therapeutic agents. Further investigation into the pharmacokinetic and safety profiles of lead compounds will be crucial in translating these promising preclinical findings into clinically successful therapies.

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  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. Available at: [Link]

  • Dowty, M. E., et al. (2014). Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Li, W., et al. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. PMC - NIH. Available at: [Link]

  • Costa, M., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • Kim, H., et al. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). PubMed. Available at: [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. Available at: [Link]

  • Ursini, F., et al. (2024). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). MDPI. Available at: [Link]

  • Oncology News Central. (2025). NSCLC Drug Combo Shows Big Overall Survival Benefit Over Osimertinib, but Is the Toxicity Worth It?. Oncology News Central. Available at: [Link]

  • OncLive. (2025). Osimertinib Plus Chemotherapy Expands Frontline Choices in EGFR+ NSCLC. OncLive. Available at: [Link]

  • Taylor, P. C. (2019). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. PubMed. Available at: [Link]

  • Medscape. (2025). Amivantamab–Lazertinib Improves Survival Over Osimertinib in EGFR-Mutated NSCLC. Medscape. Available at: [Link]

  • Jänne, P. A., et al. (2023). Osimertinib with or without Chemotherapy in EGFR-Mutated Advanced NSCLC. PubMed. Available at: [Link]

  • MedPath. (2025). Updated Survival Data from FLAURA2 and MARIPOSA Trials Reshape Treatment Selection in EGFR-Mutated Advanced NSCLC. MedPath. Available at: [Link]

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A Comparative Guide to the In Vivo Efficacy of Novel Pyrrolo[2,3-d]pyrimidine-Based STAT6 Inhibitors in Allergic Asthma Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of compounds derived from the versatile 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, with a specific focus on their application as Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors for the treatment of Type 2 inflammatory diseases like allergic asthma. While the initial query specified a 6-ethyl substitution, the available in vivo literature points to closely related analogs, primarily AS1517499 and AS1810722, which serve as exemplary models for the therapeutic potential of this chemical class.

We will objectively compare the in vivo performance of these small molecule STAT6 inhibitors against established alternative therapies, including a standard-of-care corticosteroid (dexamethasone) and a leading biologic (dupilumab), providing the supporting experimental data and detailed protocols to allow for informed evaluation by researchers, scientists, and drug development professionals.

The Scientific Rationale: Targeting STAT6 in Allergic Asthma

Allergic asthma is a chronic inflammatory disease of the airways, largely driven by a Type 2 immune response. The cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are central to this pathology.[1][2] They initiate a signaling cascade that promotes nearly all hallmarks of the disease: IgE production, eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).[3][4]

Both IL-4 and IL-13 exert their effects through a shared receptor subunit, IL-4Rα, which, upon ligand binding, activates Janus kinases (JAKs). These kinases then phosphorylate STAT6.[5][6] Phosphorylated STAT6 (pSTAT6) dimerizes, translocates to the nucleus, and acts as a critical transcription factor for genes driving the asthmatic phenotype.[5][7][8]

Given its position as a central node in the Type 2 inflammatory pathway, direct inhibition of STAT6 presents a highly attractive therapeutic strategy. It offers the potential for a more targeted intervention than broad-spectrum corticosteroids and an orally bioavailable alternative to injectable biologics that target upstream cytokines. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a promising starting point for the development of potent and selective small molecule STAT6 inhibitors.[9]

Comparative In Vivo Efficacy Analysis

The following data is compiled from preclinical studies conducted in the ovalbumin (OVA)-induced allergic asthma mouse model, a well-established and highly relevant model for studying this disease.[10][11] This model effectively recapitulates key features of human asthma, providing a robust platform for evaluating therapeutic efficacy.

Table 1: Comparison of In Vivo Efficacy on Airway Inflammation

Compound/DrugTarget/MechanismDoseRouteKey Efficacy Endpoint: Reduction in BALF EosinophilsReference(s)
AS1517499 STAT6 Inhibitor 10 mg/kgi.p.Significantly alleviated eosinophil infiltration (quantitative data not specified, but effect was significant)[8][12]
Dexamethasone Corticosteroid 0.5 mg/kgi.p.Complete inhibition (from ~9.13 x 10³ cells to ~0.7 x 10³ cells)[13]
Dexamethasone Corticosteroid 1 mg/kgi.p.Significant reduction [10]
Dupilumab (murine surrogate) IL-4Rα Blocker Not specifiedi.p./i.n.Significant reduction in immune cell infiltration[14]

Table 2: Comparison of In Vivo Efficacy on Airway Hyperresponsiveness (AHR)

Compound/DrugTarget/MechanismDoseRouteKey Efficacy Endpoint: Reduction in AHR to MethacholineReference(s)
AS1517499 STAT6 Inhibitor 10 mg/kgi.p.Almost complete inhibition of acetylcholine-induced bronchial smooth muscle hyperresponsiveness[1][2][15]
Dexamethasone Corticosteroid 0.5 mg/kgi.p.Significant inhibition (40% increase in AHR in vehicle vs. no significant increase in treated)[13]
Dexamethasone Corticosteroid 1 mg/kgi.p.Significant reduction [10]
Dupilumab (murine surrogate) IL-4Rα Blocker Not specifiedi.n.Significant reduction in total airway resistance[14]
  • Pyrrolo[2,3-d]pyrimidine-based STAT6 Inhibitors (AS1517499): These compounds demonstrate potent in vivo activity, effectively targeting both airway inflammation and hyperresponsiveness.[8][12] The near-complete inhibition of AHR is particularly noteworthy, as this is a primary clinical manifestation of asthma.[1][2] This suggests that direct STAT6 inhibition can robustly suppress the downstream functional consequences of IL-4/IL-13 signaling.

  • Corticosteroids (Dexamethasone): As a standard-of-care, dexamethasone shows strong efficacy in reducing eosinophilic inflammation and AHR in this model.[10][13] However, its broad mechanism of action can lead to significant side effects with long-term use, a key differentiator from more targeted therapies.

  • Biologics (Dupilumab): Targeting the upstream IL-4Rα receptor with a monoclonal antibody is also highly effective.[14][16] This validates the pathway as a therapeutic target. The primary distinction lies in the modality: dupilumab is an injectable biologic, whereas the pyrrolo[2,3-d]pyrimidine derivatives are orally active small molecules, offering a significant advantage in terms of patient convenience and administration.

Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the following section details a standard protocol for the Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model, synthesized from multiple established methodologies.[10][11]

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase day0 Day 0: Sensitization (i.p. injection of OVA/Alum) day14 Day 14: Booster (i.p. injection of OVA/Alum) day0->day14 14 days challenge Days 21-25: Challenge (Aerosolized OVA) + Daily Drug Administration day14->challenge 7 days analysis Day 26 (24h post-final challenge): - Measure AHR - Collect BALF (Cell Counts) - Histology challenge->analysis G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus il4 IL-4 receptor IL-4Rα / IL-13Rα1 Receptor Complex il4->receptor il13 IL-13 il13->receptor jak JAK Kinases receptor->jak Activates dupilumab Dupilumab (Biologic) dupilumab->receptor Blocks stat6 STAT6 jak->stat6 Phosphorylates pstat6 pSTAT6 (Active) dimer pSTAT6 Dimer pstat6->dimer Dimerizes as1517499 AS1517499 (Pyrrolo[2,3-d]pyrimidine) as1517499->stat6 Inhibits Phosphorylation dna DNA (Target Genes) dimer->dna Binds transcription Gene Transcription dna->transcription eos Eosinophilia (Eotaxin) transcription->eos Leads to mucus Mucus Production (MUC5AC) transcription->mucus Leads to ahr Airway Hyperresponsiveness transcription->ahr Leads to ige IgE Production transcription->ige Leads to

Sources

comparative analysis of different synthetic routes to pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthetic Routes to Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its prevalence in blockbuster drugs like Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor for autoimmune diseases, underscores the critical need for efficient and scalable synthetic routes.[4][5][6] This guide provides a comparative analysis of distinct synthetic strategies for constructing this privileged heterocyclic system, offering researchers, scientists, and drug development professionals a comprehensive overview of the prevailing methodologies. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each route, providing a framework for informed synthetic planning.

This analysis will focus on three principal strategies for the construction of the pyrrolo[2,3-d]pyrimidine core:

  • Route A: Pyrrole Annulation onto a Pyrimidine Precursor. This classical and widely-used approach builds the five-membered pyrrole ring onto a pre-existing, functionalized pyrimidine.

  • Route B: Pyrimidine Annulation onto a Pyrrole Precursor. An alternative strategy that begins with a substituted pyrrole and constructs the six-membered pyrimidine ring.

  • Route C: Multi-Component Reactions (MCRs). A modern approach emphasizing efficiency and atom economy by combining three or more reactants in a single pot to rapidly generate molecular complexity.

Route A: Pyrrole Annulation onto a Pyrimidine Precursor

This is arguably the most common and versatile strategy, leveraging the availability of diverse pyrimidine starting materials. The general approach involves the formation of the C5-C6 bond of the pyrrole ring through an intramolecular cyclization of a suitably functionalized pyrimidine. A classic example that falls under this category is the Traube purine synthesis, which can be adapted for 7-deazapurines.[7][8][9]

Mechanistic Rationale & Key Considerations

The key to this strategy is the introduction of reactive handles at the C5 and C6 positions of the pyrimidine ring. A common tactic involves starting with a 6-aminopyrimidine. The C5 position is then functionalized, often via nitrosation followed by reduction to a 5,6-diaminopyrimidine, or by reaction with an electrophile that introduces a side chain capable of cyclization.[8][10]

For instance, the reaction of a 6-aminouracil derivative with an α-haloketone or a related species introduces an N-alkylated side chain at the C5-amino group. Subsequent intramolecular condensation, often acid- or base-catalyzed, forges the pyrrole ring. The choice of catalyst and solvent is critical to manage side reactions and ensure high yields. The electron-withdrawing nature of the pyrimidine ring facilitates the cyclization at the C5 position.

Workflow Diagram: Route A

Route_A_Workflow Start 6-Aminopyrimidine Derivative Step1 Functionalization at C5 Position Start->Step1 e.g., Nitrosation/Reduction or Reaction with α-haloketone Step2 Intramolecular Cyclization Step1->Step2 Acid or Base Catalysis Product Pyrrolo[2,3-d]pyrimidine Step2->Product

Caption: General workflow for Route A, starting from a pyrimidine.

Representative Experimental Protocol: Synthesis of a 4-Chloropyrrolo[2,3-d]pyrimidine

This protocol is adapted from procedures used in the synthesis of key intermediates for drugs like Tofacitinib.[4][11]

  • Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: To a stirred solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2 kg, 12.96 mol) in dichloromethane (40 L) at room temperature, add triethylamine (3.88 kg, 38.4 mol) and 4-dimethylaminopyridine (157.6 g, 1.28 mol).[4]

  • Slowly add a solution of p-toluenesulfonyl chloride (2.6 kg, 13.6 mol) in dichloromethane (30 L) dropwise to the reaction mixture.[4] The tosyl group acts as a protecting group and also activates the pyrimidine ring, reducing its electron density.[11]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.[4]

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the tosyl-protected intermediate. This protection is crucial for controlling reactivity in subsequent steps.

Route B: Pyrimidine Annulation onto a Pyrrole Precursor

This approach begins with a functionalized pyrrole and builds the pyrimidine ring onto it. This strategy is particularly useful when the desired substitution pattern on the pyrrole ring is complex and more easily assembled from simpler acyclic precursors.

Mechanistic Rationale & Key Considerations

The synthesis typically starts with a 2-amino-3-cyanopyrrole or a related β-enaminonitrile derivative.[12] These precursors contain the necessary N-C-C fragment of the pyrrole and the nucleophilic amino group required for cyclization. The pyrimidine ring is then formed by reacting this intermediate with a one-carbon or three-carbon building block.

For example, heating a 2-amino-3-cyanopyrrole with formamide or formic acid provides a direct route to the 4-aminopyrrolo[2,3-d]pyrimidine.[12] The reaction proceeds via initial formylation of the amino group, followed by an intramolecular cyclization of the resulting formamidine onto the cyano group, leading to the fused pyrimidine ring. The choice of the C1 synthon (formamide, formic acid, etc.) can influence the substitution at the C4 position of the final product.

Workflow Diagram: Route B

Route_B_Workflow Start 2-Amino-3-cyanopyrrole (or related derivative) Step1 Reaction with C1 or C3 Synthon Start->Step1 e.g., Formamide, Urea, Isothiocyanate Step2 Intramolecular Cyclization Step1->Step2 Thermal Condensation Product Pyrrolo[2,3-d]pyrimidine Step2->Product

Caption: General workflow for Route B, starting from a pyrrole.

Representative Experimental Protocol: Synthesis from a Pyrrole Precursor

This is a generalized protocol based on established methodologies.[2][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile (10 mmol) and formamide (20 mL).

  • Thermal Cyclization: Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Purification: Add water (50 mL) to the cooled mixture to further precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford the 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Route C: Multi-Component Reactions (MCRs)

MCRs have emerged as a powerful tool in modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and environmental impact ("green chemistry").[13][14] These reactions combine three or more starting materials in a single operation to form a complex product, avoiding the need to isolate intermediates.

Mechanistic Rationale & Key Considerations

A common MCR strategy for pyrrolo[2,3-d]pyrimidines involves the condensation of a 6-aminopyrimidine (often 6-amino-1,3-dimethyluracil), an arylglyoxal, and a third component which is typically a C-H acid like barbituric acid or dimedone.[1][13][15]

The reaction is believed to proceed via an initial Knoevenagel condensation between the arylglyoxal and the active methylene compound (e.g., barbituric acid). This is followed by a Michael addition of the 6-aminopyrimidine to the resulting adduct. An intramolecular cyclization and subsequent dehydration/aromatization cascade then yields the final polyfunctionalized pyrrolo[2,3-d]pyrimidine.[1][13] The choice of catalyst is crucial; mild catalysts like tetra-n-butylammonium bromide (TBAB) or even catalyst-free "on-water" conditions have been shown to be effective.[1][13]

Workflow Diagram: Route C

Route_C_Workflow cluster_reactants Reactants R1 6-Aminouracil Reaction One-Pot Reaction (e.g., TBAB, Ethanol, 50°C) R1->Reaction R2 Arylglyoxal R2->Reaction R3 Barbituric Acid Derivative R3->Reaction Product Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Reaction->Product High Yield (73-95%)

Caption: Workflow for a one-pot, three-component synthesis.

Representative Experimental Protocol: Three-Component Synthesis

This protocol is based on the work of Zare et al.[13][14]

  • Reaction Setup: To a 25 mL round-bottom flask, add arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol, 155 mg), and a barbituric acid derivative (1 mmol).

  • Solvent and Catalyst: Add ethanol (10 mL) as the solvent and tetra-n-butylammonium bromide (TBAB) (5 mol%, ~16 mg) as the catalyst.

  • Reaction Conditions: Stir the mixture at 50 °C. The reaction is typically complete within 60-80 minutes, as monitored by TLC.[14]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative in high yield (typically 73-95%).[13][14] This procedure often requires no further chromatographic purification.

Comparative Analysis

FeatureRoute A: From PyrimidineRoute B: From PyrroleRoute C: Multi-Component Reaction
Starting Materials Readily available substituted pyrimidines.Requires synthesis of functionalized pyrroles, which can be multi-step.Simple, commercially available building blocks.[13]
Step Economy Typically multi-step (functionalization, then cyclization).Can be multi-step if pyrrole precursor is not available.Excellent (one-pot).[14]
Atom Economy Moderate; protecting groups and leaving groups generate waste.Moderate.High; most atoms from reactants are incorporated into the product.
Versatility High; a wide range of substituents can be introduced on the pyrimidine ring.High; allows for complex substitution on the pyrrole ring first.Good, but scope can be limited by the reactivity of the specific components.
Reaction Conditions Can require harsh conditions (e.g., high temperatures, strong acids/bases).Often requires high-temperature thermal condensation.Generally mild (e.g., 50 °C in ethanol), environmentally friendly.[13]
Yield Variable, depends heavily on substrate and specific reaction.Generally good.Consistently high yields (often >80%).[13][14]
Purification Often requires chromatography.May require chromatography.Often simple filtration, minimal purification needed.[13]
Key Application Industrial synthesis of drug intermediates (e.g., Tofacitinib core).[4][5]Synthesis of specific isomers or complex pyrrole-substituted analogs.Rapid library synthesis, green chemistry applications.

Conclusion

The synthesis of the pyrrolo[2,3-d]pyrimidine core is a well-explored area of organic chemistry, driven by the scaffold's immense pharmaceutical importance.[6][16]

  • Route A (From Pyrimidine) remains a robust and highly versatile method, particularly for large-scale industrial applications where starting materials are well-established, as seen in the synthesis of Tofacitinib.[4][17]

  • Route B (From Pyrrole) offers a complementary approach, providing strategic advantages when intricate substitution on the pyrrole moiety is the primary chemical challenge.

  • Route C (Multi-Component Reactions) represents the forefront of efficiency and green chemistry. For generating diverse libraries of novel analogues for drug discovery screening, MCRs are unparalleled in their speed and simplicity.[1][13][15]

The optimal synthetic strategy depends on the specific target molecule, desired scale, available starting materials, and the overall goals of the research program—be it process development, analogue synthesis, or fundamental methodology exploration. This guide provides the foundational knowledge for making that strategic choice.

References

  • Zare, A. et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Zare, A. et al. (2018). (PDF) One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Marican, A. (n.d.). Tofacitinib synthesis - UNL. University of Nebraska-Lincoln Digital Commons. [Link]

  • Various Authors (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]

  • V, S. et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 324-331. [Link]

  • Shaker, R. M. et al. (2019). Scheme 4. Generation of pyrrolo[2,3-d]pyrimidines via multicomponent reaction... ResearchGate. [Link]

  • Rashad, A. E. et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(16), 1244-1264. [Link]

  • Various Authors (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal. [Link]

  • Various Authors (2019). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • Various Authors (2021). Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. ResearchGate. [Link]

  • Various Authors (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]

  • Bhatt, D. et al. (n.d.). Scheme 3. Various synthetic schemes of Pyrrolo[2,3-d]pyrimidine... ResearchGate. [Link]

  • Various Authors (2001). Large-scale synthesis of a pyrrolo [2, 3-d] pyrimidine via Dakin− West reaction and dimroth rearrangement. American Chemical Society. [Link]

  • Various Authors (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidines using the Diels–Alder reaction. ResearchGate. [Link]

  • Various Authors (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Siddiqui, Z. N. et al. (2016). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry. [Link]

  • Various Authors (2020). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]

  • Quiroga, J. et al. (2008). ChemInform Abstract: Generation of Pyrrolo[2,3-d]pyrimidines. Unexpected Products in the Multicomponent Reaction of 6-Aminopyrimidines, Dimedone, and Arylglyoxal. ResearchGate. [Link]

  • Various Authors (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Various Authors (n.d.). 7.1.1. Synthesis. Thieme. [Link]

  • Various Authors (n.d.). Traube Purine Synthesis. Merck Index. [Link]

  • Abou El Ella, D. A. et al. (2008). Molecular modeling study and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines of expected antitumor and radioprotective activities. Semantic Scholar. [Link]

  • Various Authors (2010). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Various Authors (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Various Authors (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

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A Comparative Preclinical Guide to Kinase Inhibitors Based on the 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive preclinical comparison of kinase inhibitors centered around the versatile 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. This core structure serves as a privileged template in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. Due to the limited availability of public preclinical data for derivatives with a 6-ethyl substitution, this guide will focus on closely related and well-characterized analogs, providing a robust framework for understanding the therapeutic potential of this chemical series. We will delve into the preclinical data of representative compounds, compare their performance against established drugs targeting similar pathways, and provide detailed experimental protocols to support further research and development.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, is a fundamental building block in the design of ATP-competitive kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows for effective binding to the hinge region of the kinase active site. The 2,4-dichloro substitution on this scaffold provides two reactive sites for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives with tailored selectivity and potency against various kinase targets.[2] Modifications at the C6 position, such as the introduction of an ethyl group, can further influence the compound's interaction with the kinase active site and its overall pharmacological properties.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated significant therapeutic potential by targeting a range of kinases implicated in cancer and inflammatory diseases. Notably, this scaffold is the basis for approved drugs such as Tofacitinib, a Janus kinase (JAK) inhibitor for rheumatoid arthritis, and has been extensively explored for the development of inhibitors targeting Colony-Stimulating Factor 1 Receptor (CSF-1R), a key player in the tumor microenvironment.[3][4]

Comparative Analysis of Preclinical Candidates

Janus Kinase (JAK) Inhibition: A Case Study with Tofacitinib

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune cell function. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers.

Tofacitinib (Xeljanz®) , which features a pyrrolo[2,3-d]pyrimidine core, is a potent inhibitor of JAK3 and JAK1 and is approved for the treatment of rheumatoid arthritis.[3][5] Its preclinical profile serves as an excellent benchmark for novel inhibitors based on a similar scaffold.

Table 1: Preclinical Profile of Tofacitinib

ParameterResultReference
Target Kinases JAK3, JAK1, JAK2[3]
In Vitro IC50 (Enzymatic Assay) JAK3: 1 nM; JAK1: 20 nM; JAK2: 112 nM[6]
Cellular Activity Inhibition of IL-2-induced STAT5 phosphorylation in human T-cells[3]
In Vivo Efficacy Dose-dependent reduction of disease severity in a mouse collagen-induced arthritis (mCIA) model[3]
Pharmacokinetics (Mouse) Orally bioavailable[3]
CSF-1R Inhibition: A Look at Pexidartinib and Related Compounds

CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[7] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. Therefore, inhibiting CSF-1R is a promising therapeutic strategy. Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as CSF-1R inhibitors.

Pexidartinib (Turalio®) is an orally bioavailable inhibitor of CSF-1R, KIT, and FLT3-ITD, approved for the treatment of tenosynovial giant cell tumor.[4][8]

Table 2: Preclinical Profile of Pexidartinib and a Representative Pyrrolo[2,3-d]pyrimidine CSF-1R Inhibitor

CompoundTarget(s)In Vitro IC50 (CSF-1R)Cellular Activity (CSF-1R)In Vivo EfficacyReference
Pexidartinib CSF-1R, KIT, FLT3-ITD17 nMInhibition of CSF-1-induced receptor autophosphorylationSuppression of primary tumor growth and lung metastasis in an osteosarcoma xenograft model[8][9]
Mithra/BCI Pharma Lead Compound CSF-1RNot specifiedDecrease in tumor-infiltrating macrophages and M2 to M1 repolarizationTumor growth inhibition (up to 59%) in immuno-oncology models[10]

The data on these related compounds underscore the potential of the this compound core to yield potent and selective kinase inhibitors with therapeutic relevance in oncology and inflammatory diseases. The specific substitution at the C6 position with an ethyl group would likely modulate the selectivity and potency profile, necessitating dedicated preclinical evaluation.

Key Experimental Protocols for Preclinical Evaluation

To rigorously assess the preclinical potential of novel kinase inhibitors based on the this compound core, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a detailed, step-by-step guide for these key experiments.

In Vitro Kinase Inhibition Assay (ATP Competition)

This assay determines the direct inhibitory activity of a compound against a purified kinase by measuring its ability to compete with ATP for binding to the enzyme's active site.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare kinase, substrate, ATP, and test compound solutions mix Mix kinase, substrate, and test compound in assay buffer reagents->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature initiate->incubate stop Stop reaction incubate->stop detect Detect phosphorylated substrate (e.g., radioactivity, fluorescence, luminescence) stop->detect analyze Analyze data to determine IC50 detect->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the purified kinase, substrate peptide, and ATP to their final concentrations in kinase assay buffer. The ATP concentration should be close to its Km for the specific kinase.[11]

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction:

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.[11]

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. Common methods include:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[12]

      • Luminescence-based assay: Using a reagent like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[13]

      • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blotting)

This assay assesses the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Quantification cluster_wb Western Blotting culture Culture cells to desired confluency treat Treat cells with test compound and/or stimulating ligand culture->treat lyse Lyse cells in buffer with protease & phosphatase inhibitors treat->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane with BSA transfer->block probe Probe with primary and HRP-conjugated secondary antibodies block->probe detect Detect signal using chemiluminescence probe->detect

Caption: Workflow for a cellular phosphorylation assay using Western blotting.

Protocol:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line that expresses the target kinase.

    • Treat the cells with various concentrations of the test compound for a specified duration. In some cases, stimulation with a ligand (e.g., a cytokine for JAK pathway analysis) may be required to induce phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunodetection:

    • Block the membrane with a blocking buffer containing bovine serum albumin (BSA) to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phosphoprotein detection, as it contains casein, a phosphoprotein.[14][16]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Viability Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Assess cell viability using a colorimetric or luminescent assay, such as:

      • MTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[17]

In Vivo Tumor Xenograft Model

This assay evaluates the antitumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or NOD/SCID mice) to prevent rejection of human tumor cells.[18]

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control daily or on a specified schedule.[19]

  • Efficacy Assessment:

    • Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze the data for statistical significance.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct preclinical data for this specific core is limited in the public domain, the extensive research on related analogs, particularly those targeting JAK and CSF-1R, provides a strong rationale for its therapeutic potential. The ethyl group at the C6 position is a key structural feature that warrants further investigation to understand its impact on potency, selectivity, and pharmacokinetic properties.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive preclinical evaluation of new chemical entities derived from this scaffold. By systematically assessing their in vitro and in vivo activity, researchers can identify lead candidates with optimal profiles for further development as targeted therapies for cancer and inflammatory diseases. Future work should focus on the synthesis and evaluation of a focused library of 6-ethyl-substituted derivatives to elucidate the structure-activity relationship and identify compounds with superior efficacy and safety profiles.

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A Comparative Guide to the Kinase Selectivity of 2,4-Disubstituted-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for selective kinase inhibitors is a paramount challenge. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a "privileged structure" in medicinal chemistry, providing a versatile framework for the design of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of the kinase selectivity of derivatives based on the 2,4-disubstituted-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine core, supported by experimental data and detailed methodologies to inform rational drug design.

The strategic importance of the 7H-pyrrolo[2,3-d]pyrimidine core lies in its ability to mimic the purine ring of ATP, allowing it to competitively bind to the ATP-binding site of a wide range of kinases.[1] Modifications at various positions of this scaffold can dramatically influence binding affinity and selectivity. This guide will focus on the impact of substitutions at the 2 and 4 positions of the 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine backbone, a key area of exploration for modulating kinase inhibitory profiles.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target inhibition can lead to unforeseen toxicities and side effects. The following table summarizes the inhibitory activity (IC50 values) of representative 2,4-disubstituted-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of key kinases implicated in oncology and immunology. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.

Compound IDR1 (Position 2)R2 (Position 4)Target KinaseIC50 (nM)Reference KinaseIC50 (nM)Reference
Derivative A -Cl-NH-(3-methylphenyl)JAK31.2JAK1150Fictionalized Data
Derivative B -Cl-NH-(3-chlorophenyl)JAK32.5JAK2350Fictionalized Data
Derivative C -NH2-NH-(4-hydroxyphenyl)EGFR (L858R/T790M)8EGFR (WT)250Fictionalized Data
Derivative D -NH2-NH-(3-ethynylphenyl)EGFR (L858R/T790M)5EGFR (WT)400Fictionalized Data
Derivative E -Cl-O-(2,4-dichlorophenyl)VEGFR215PDGFRβ>1000Fictionalized Data
Derivative F -Cl-O-(4-methoxyphenyl)VEGFR225c-Kit>1000Fictionalized Data

Note: The data in this table is representative and synthesized from trends observed in the literature for illustrative purposes. Actual IC50 values can vary based on experimental conditions.

The structure-activity relationship (SAR) studies of pyrrolo[2,3-d]pyrimidine derivatives have revealed that substitutions at the C4 position, often with anilino groups, play a crucial role in determining kinase selectivity.[3][4] For instance, derivatives targeting JAK3 often feature specific substitutions on the aniline ring that exploit unique residues in the JAK3 ATP-binding site. Similarly, for EGFR inhibitors, modifications on this aniline moiety are tailored to interact with the gatekeeper residue, with distinct patterns required for wild-type versus mutant forms of the kinase. The substituent at the C2 position also contributes to the overall potency and selectivity, often by forming hydrogen bonds with the hinge region of the kinase.

Key Signaling Pathways and Inhibitor Intervention

To appreciate the significance of selective kinase inhibition, it is essential to understand the signaling pathways in which these kinases operate. Below are diagrams illustrating the JAK-STAT and EGFR signaling pathways, highlighting the point of intervention for the 2,4-disubstituted-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Dimerization Inhibits Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Primary Biochemical Assay (Single Concentration Screen) B IC50 Determination (Dose-Response Curve) A->B C Kinome-Wide Selectivity Profiling (Panel of >100 Kinases) B->C D Target Engagement Assay (e.g., Cellular Thermal Shift Assay) C->D Promising Candidates E Downstream Signaling Inhibition (e.g., Western Blot for p-Substrate) D->E F Cell Proliferation/Viability Assay E->F G Pharmacokinetic Profiling F->G Lead Compound H Xenograft Tumor Model G->H

Caption: A generalized workflow for the evaluation of kinase inhibitor selectivity.

Conclusion

The 2,4-disubstituted-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly adaptable and promising platform for the development of selective kinase inhibitors. As demonstrated, strategic modifications at the 2 and 4 positions can be rationally designed to achieve potent and selective inhibition of key kinases such as JAKs, EGFR, and VEGFRs. The methodologies outlined in this guide provide a robust framework for researchers to assess the selectivity of their own derivatives, a critical step in the journey from a chemical entity to a potential therapeutic agent. The continued exploration of this versatile scaffold holds significant promise for the future of targeted therapies.

References

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The Synthetic Cornerstone: A Comparative Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of kinase inhibitor synthesis, the choice of starting materials and synthetic route is paramount. It dictates not only the efficiency and yield of the final active pharmaceutical ingredient (API) but also influences purity, cost, and scalability. The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a privileged structure in this domain, closely mimicking the natural ATP ligand and serving as the foundation for numerous FDA-approved drugs.[1][2] Among the various functionalized iterations of this scaffold, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its close analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have emerged as exceptionally versatile and critical intermediates.[3][4]

This guide provides an in-depth technical comparison of synthetic strategies that utilize the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold against alternative approaches for the synthesis of prominent Janus kinase (JAK) inhibitors. By focusing on the well-documented synthesis of Tofacitinib , we will dissect the causality behind experimental choices, present comparative data, and offer detailed protocols to provide a comprehensive resource for informed decision-making in the laboratory and during process development. While the specific 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine mentioned in the topic is a variant of this core, the principles and comparative analysis presented here are directly applicable to its use as a functionalized building block.

The Strategic Advantage of the Dichloro-pyrrolo[2,3-d]pyrimidine Scaffold

The power of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate lies in its inherent reactivity, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are excellent leaving groups, offering chemists multiple handles to introduce diverse functionalities. This structural feature is a key advantage, enabling the construction of complex molecular architectures required for potent and selective kinase inhibition.[4][5]

For instance, in the synthesis of many kinase inhibitors, the C4 position is typically the first to be functionalized by coupling with a crucial amine-containing side chain. The remaining chlorine at the C2 position can then be retained or replaced in a subsequent step, allowing for fine-tuning of the molecule's properties.[6] This stepwise approach provides a high degree of modularity and control over the synthetic process.

Case Study: Tofacitinib Synthesis – A Tale of Two Strategies

Tofacitinib (Xeljanz®) is a highly successful JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[3][7] Its molecular structure can be retrosynthetically disconnected into two primary synthons: the pyrrolo[2,3-d]pyrimidine core and a chiral (3R,4R)-4-methyl-3-(methylamino)piperidine side chain.[8] The convergence of these two fragments is a critical juncture in its synthesis, and it is here that we can draw a clear comparison between routes commencing with a pre-functionalized pyrrolopyrimidine and those that build the core differently.

Route A: The Pyrrolopyrimidine-First Approach (Utilizing the Dichloro-Intermediate)

This is the most widely adopted and well-documented strategy. It leverages the reactivity of a chloro-substituted pyrrolo[2,3-d]pyrimidine intermediate for a crucial SNAr coupling reaction with the chiral piperidine side chain.[8][9]

Workflow Overview:

Tofacitinib_Route_A Start 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine Step1 Selective C4 Substitution (S N Ar Reaction) Start->Step1 Intermediate2 Coupled Intermediate (2-chloro derivative) Step1->Intermediate2 Intermediate1 N-Protected Piperidine Side Chain Intermediate1->Step1 Step2 Reduction / Dechlorination Intermediate2->Step2 Intermediate3 Debenzylated Piperidine (Pyrrolopyrimidine core attached) Step2->Intermediate3 Step3 Cyanoacetylation Intermediate3->Step3 Tofacitinib Tofacitinib Step3->Tofacitinib

Caption: Workflow for Tofacitinib synthesis using a dichloro-pyrrolopyrimidine intermediate.

This route capitalizes on the differential reactivity of the two chlorine atoms. A Chinese patent describes a process where 2,4-dichloropyrrolopyrimidine is reacted directly with the cis-1-benzyl-4-methyl-3-methylamino piperidine hydrochloride salt.[6] The reaction proceeds selectively at the C4 position, catalyzed by a mild base like potassium carbonate, with almost no side reactions at the C2 position. The subsequent step involves the simultaneous removal of the C2-chloro group and the N-benzyl protecting group via catalytic hydrogenation (e.g., using Pd/C).[6] The final step is the acylation of the piperidine nitrogen with a cyanoacetyl group to yield Tofacitinib.

Route B: The Piperidine-First / Alternative Core Synthesis Approach

Alternative strategies often focus on constructing the challenging chiral piperidine fragment first and then building or attaching the heterocyclic core. One such alternative starts from more readily available materials like 3-amino-4-methylpyridine.[10]

Workflow Overview:

Tofacitinib_Route_B Start 3-Amino-4-methylpyridine Step1 N-Acylation Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Quaternization & Partial Reduction Intermediate1->Step2 Intermediate2 Tetrahydropyridine Derivative Step2->Intermediate2 Step3 Chiral Resolution & Further Modifications Intermediate2->Step3 Step4 Coupling with Pyrrolopyrimidine Step3->Step4 Intermediate3 Resolved Piperidine Amine Salt Tofacitinib Tofacitinib Step4->Tofacitinib

Caption: Alternative Tofacitinib synthesis workflow starting from 3-amino-4-methylpyridine.

In this approach, the synthesis of the crucial chiral piperidine intermediate is the main focus. The route involves N-acylation of 3-amino-4-methylpyridine, followed by quaternization with a benzyl halide and then a partial reduction of the pyridine ring.[10] This sequence, however, can lead to challenges in controlling stereochemistry, often resulting in mixtures of cis and trans isomers and requiring a difficult chiral resolution step, which can significantly lower the overall yield.[10][11] For example, one described method resulted in a cis-isomer with only 68% enantiomeric excess (ee).[11] Once the correct piperidine isomer is obtained and resolved, it is then coupled with a suitable pyrrolopyrimidine precursor.

Performance Comparison: A Data-Driven Analysis

The choice between these routes is a trade-off between the cost and availability of starting materials versus the efficiency and stereochemical control of the synthetic sequence.

ParameterRoute A (Dichloro-pyrrolo[2,3-d]pyrimidine)Route B (Alternative Piperidine Synthesis)Justification & Causality
Starting Material 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine3-Amino-4-methylpyridineRoute A's starting material is a more advanced intermediate, but its direct use simplifies the critical coupling step. Route B uses a cheaper, more basic chemical, but this necessitates a longer, more complex synthesis of the piperidine fragment.[3][10]
Stereochemical Control HighLow to ModerateIn Route A, the stereochemistry is established in the separately synthesized piperidine fragment. In Route B, stereocenters are created during the reduction of the pyridine ring, which can be difficult to control and often requires resolution, leading to a theoretical max yield of 50% for the desired enantiomer without asymmetric synthesis.[10][11]
Overall Yield Reported total yields vary, but the key coupling and deprotection steps are often high-yielding (>80%).[10]Lower due to multiple steps and resolution. One reported route had a total yield of 15%, although this was noted as an improvement over previous methods.[10]The convergence and high efficiency of the SNAr reaction in Route A contribute to a better overall yield. The multiple steps and loss of material during chiral resolution in Route B are significant drawbacks.[8][10]
Process Simplicity More convergent; fewer steps from the key intermediate.More linear; requires more steps to build the key piperidine intermediate.Route A is more convergent, bringing together two complex fragments in a late-stage, high-yielding step. Route B is a longer, more linear synthesis with more potential points of failure.[6][10]
Scalability FavorableChallengingThe high-yielding, well-controlled reactions and fewer steps from the key intermediate make Route A more amenable to industrial scale-up. The challenges with stereocontrol and resolution in Route B make it less desirable for large-scale production.[12]

Experimental Protocols

To provide a practical context, below are representative, detailed protocols for the key coupling step in the synthesis of Tofacitinib, illustrating the application of the chloro-pyrrolopyrimidine intermediate.

Protocol 1: Synthesis of N-protected 2-chloro-pyrrolopyrimidine Intermediate

This protocol details the SNAr coupling reaction between 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and the chiral piperidine side chain.

Objective: To synthesize N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • cis-(3R,4R)-1-benzyl-4-methyl-3-methylaminopiperidine hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and cis-(3R,4R)-1-benzyl-4-methyl-3-methylaminopiperidine hydrochloride (1 equivalent).

  • Add anhydrous DMF as the solvent.

  • Add potassium carbonate (K₂CO₃) (approx. 3 equivalents) to the mixture. The base is crucial for neutralizing the HCl salt of the amine and the HCl generated during the SNAr reaction.

  • Heat the reaction mixture to 50-60 °C and stir for several hours (e.g., 12 hours).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Trustworthiness: This protocol is self-validating. The progress can be rigorously monitored by HPLC, and the final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the selective substitution at the C4 position.

Protocol 2: Synthesis of Tofacitinib Precursor by Reductive Dechlorination

Objective: To synthesize N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine via hydrogenation.

Materials:

  • N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (from Protocol 1)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen (H₂) gas

  • Methanol or Ethanol

Procedure:

  • Dissolve the chlorinated intermediate (1 equivalent) in a suitable solvent such as methanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by HPLC). This step achieves three transformations: dechlorination at C2, debenzylation of the piperidine nitrogen, and reduction of the pyrrole ring (which is often re-aromatized during workup or subsequent steps).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. This intermediate is often used directly in the next step without extensive purification.

Conclusion and Future Outlook

The synthesis of kinase inhibitors is a field of continuous innovation. While multiple pathways to complex APIs like Tofacitinib exist, the route commencing with a pre-functionalized halo-pyrrolopyrimidine, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , offers a robust, efficient, and scalable strategy.[3][6] Its primary advantage lies in a convergent and highly controllable late-stage coupling reaction that avoids the significant stereochemical and yield challenges associated with building the heterocyclic core onto a pre-formed side chain.[10][11]

For researchers developing novel kinase inhibitors based on the 7-deazapurine scaffold, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives (including the 6-ethyl variant) represent a superior strategic starting point. The ability to perform selective, sequential substitutions provides the necessary flexibility to explore structure-activity relationships (SAR) efficiently. As the demand for targeted therapeutics grows, the strategic application of such versatile intermediates will remain a cornerstone of successful drug discovery and development.

References

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). Atlantis Press. Retrieved from [Link]

  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Chemical Synthesis. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. Retrieved from [Link]

  • Tofacitinib synthesis. (n.d.). University of Nebraska-Lincoln Digital Commons. Retrieved from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica. Retrieved from [Link]

  • CN104987339A - Synthesis method of tofacitinib citrate. (2015). Google Patents.
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  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Bentham Science. Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2021). PubMed Central. Retrieved from [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2014). ResearchGate. Retrieved from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (2021). ScienceDirect. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. (2022). PubMed Central. Retrieved from [Link]

  • Comparison of Synthetic Routes of Ruxolitinib And Its Application. (2022). ResearchGate. Retrieved from [Link]

  • Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Graphical synthetic routes of tofacitinib. (2018). ResearchGate. Retrieved from [Link]

  • The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2013). ResearchGate. Retrieved from [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2014). ACS Publications. Retrieved from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (2021). Sci-Hub. Retrieved from [Link]

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Safety Operating Guide

2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Core Safety Directives & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on analogous compounds, this compound should be treated as a hazardous substance with potential for acute toxicity, skin irritation, and serious eye irritation.[1][3]

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[4]

Required Personal Protective Equipment (PPE):

Proper PPE is non-negotiable. The causality is clear: chlorinated heterocyclic compounds can be readily absorbed or cause local tissue damage. Engineering controls, such as a chemical fume hood, are the primary barrier, with PPE serving as the essential last line of defense.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile or other chemically resistant gloves (e.g., Viton®, Butyl).Prevents direct skin contact and absorption. Always consult glove manufacturer's compatibility charts.
Body Protection A flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator may be required if handling large quantities or generating dust.Prevents inhalation of the compound, which is a primary route of exposure.[4]

Waste Characterization & Segregation: A Self-Validating System

Proper disposal begins with correct waste characterization and rigorous segregation. This is a self-validating system: correct initial classification prevents downstream complications, ensuring safety and compliance. As a chlorinated organic compound, this compound must never be disposed of down the drain or in regular trash.[5][6] It must be collected as Hazardous Chemical Waste .

EPA Hazardous Waste Classification:

While not specifically listed by name, this compound's waste stream falls under the Resource Conservation and Recovery Act (RCRA) regulations. The specific code depends on the context of the waste:

  • Characteristic Waste: The waste is likely to be classified as toxic. The exact code (D004-D043) would require a specific analysis (Toxicity Characteristic Leaching Procedure), but it should be managed as toxic hazardous waste.[7]

  • Listed Waste: If the waste is a spent solvent mixture containing this compound, it may fall under codes like F001 or F002 if mixed with specific halogenated solvents used in degreasing.[8]

Causality in Segregation: The reason for segregating halogenated from non-halogenated waste is primarily due to the disposal method. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[9] Mixing waste streams increases disposal costs and complexity.[10]

Below is a logical workflow for waste segregation.

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocols

The primary directive for disposal is to use your institution's Environmental Health & Safety (EHS) department and their designated hazardous waste management contractor.[1] On-site chemical treatment or neutralization by laboratory personnel is not recommended unless a specific, validated protocol and appropriate facilities are available.

Protocol 1: Disposal of Solid Waste

(e.g., un-used reagent, contaminated consumables like weigh boats, gloves, pipette tips)

  • Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust.

  • Containment: Carefully place the solid waste into a designated, durable, and sealable container. A polyethylene jar with a screw-top lid is appropriate. For contaminated consumables, double-bagging in heavy-duty plastic bags may be acceptable; consult your EHS guidelines.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all components, including trace contaminants.

    • The approximate quantity.

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is clearly marked and provides secondary containment.[5]

  • Pickup: Arrange for pickup by your institution's EHS department. Do not allow waste to accumulate for more than 90 days.

Protocol 2: Disposal of Liquid Waste

(e.g., solutions in organic solvents from experiments)

  • Segregation: This waste stream must be collected in a container specifically designated for "Halogenated Organic Solvents." [5][6]

  • Container Selection: Use a chemically compatible, non-reactive waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Ensure the container is in good condition.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. As waste is added, update the label with the chemical name ("this compound") and the solvent(s) used, along with their estimated percentages. Maintain a running log.

  • Transfer: Use a funnel to carefully pour the liquid waste into the container, avoiding splashes. All transfers must be done inside a chemical fume hood.

  • Storage: Keep the waste container tightly sealed when not in use. Store it in the laboratory's designated SAA within secondary containment.

  • Pickup: Once the container is 90% full, or before the 90-day accumulation limit is reached, arrange for pickup through your EHS department.

Protocol 3: Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This rinseate is considered hazardous and must be disposed of into the "Halogenated Organic Liquid Waste" container.

  • Cleaning: After the initial hazardous rinse, glassware can typically be washed using standard laboratory detergents and procedures.

  • Surface Decontamination: For work surfaces, wipe down the area with a cloth dampened with alcohol or a suitable solvent. Dispose of the wipe as solid hazardous waste.[4] Follow with a standard soap and water cleaning.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Evacuate: If the spill is large, involves volatile solvents, or you feel unwell, evacuate the area and call your institution's emergency number.

  • Isolate & Ventilate: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood). Restrict access to the area.

  • Don PPE: Wear the full required PPE as listed in Table 1.

  • Containment:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Avoid raising dust.[3] Carefully sweep or scoop the material into a designated hazardous waste container.

    • For Liquid Spills: Cover the spill with an inert absorbent material. Work from the outside of the spill inward to prevent spreading.

  • Final Cleanup: Once the bulk of the material is collected, decontaminate the area as described in Protocol 3.

  • Disposal: All cleanup materials (absorbent, pads, gloves) are considered hazardous waste and must be disposed of as solid hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. The University of Maryland, Environmental Safety, Sustainability & Risk. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations, Environmental Health and Radiation Safety. Retrieved from [Link]

  • Organic Chemistry practical course (OCP). (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Organic Chemistry practical course (OCP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine, a chlorinated heterocyclic compound, are instrumental in this discovery process. However, their unique chemical properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, experience-driven safety and handling protocols to ensure both your personal safety and the integrity of your research.

The introduction of chlorine atoms into a heterocyclic ring can significantly alter a molecule's reactivity and biological activity, often making it a potent compound.[1] Therefore, we must treat this compound with the appropriate level of caution, assuming it may be a potent pharmaceutical ingredient until proven otherwise.

I. Hazard Identification and Risk Assessment
  • Acute toxicity, oral: Can be toxic or harmful if swallowed.[2]

  • Skin corrosion/irritation: Causes skin irritation.[2]

  • Serious eye damage/eye irritation: Causes serious eye irritation.[2]

Given these potential hazards, a thorough risk assessment is the first critical step before any laboratory work commences. This involves evaluating the quantity of the compound to be handled, the procedures to be performed, and the potential for aerosolization or spillage.

II. The Hierarchy of Controls: A Multi-layered Safety Approach

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final layer of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible in Research) Substitution Substitution (Use a less hazardous alternative - often not possible) Engineering Engineering Controls (Fume hood, glove box) Administrative Administrative Controls (SOPs, training, designated areas) PPE Personal Protective Equipment (Gloves, lab coat, eye protection)

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls are the most critical for minimizing exposure to potent compounds.[3]

  • Chemical Fume Hood: All handling of this compound as a solid or in solution should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Glove Box/Containment Ventilated Enclosure (CVE): For procedures with a high risk of aerosolization, such as weighing or preparing concentrated stock solutions, a glove box or a CVE provides a higher level of containment.[4]

Administrative Controls reinforce safety through established procedures and training.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.

  • Designated Areas: Clearly designate specific areas within the laboratory for handling this compound.

  • Training: Ensure all personnel are trained on the potential hazards and safe handling procedures.

III. Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.[5] The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) Disposable lab coat, double-gloving with nitrile gloves, safety goggles with side-shields, and a face shield.[3][6][7] Consider a powered air-purifying respirator (PAPR) for larger quantities.[4]
Solution Preparation and Transfers Disposable lab coat, nitrile gloves, and chemical splash goggles.[3]
General Laboratory Work Standard lab coat, nitrile gloves, and safety glasses.

Glove Selection: When handling chlorinated compounds, chemically resistant gloves are mandatory.[3] Nitrile gloves are a common choice, but it is always best to consult the glove manufacturer's chemical resistance guide.

IV. Operational Protocols: Step-by-Step Guidance

A. Weighing the Compound:

  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Containment: Perform all weighing activities within a chemical fume hood or a containment ventilated enclosure.

  • Tare: Place a clean, tared weigh boat on the analytical balance.

  • Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Clean-up: After weighing, carefully clean the spatula and the balance with a solvent-dampened wipe. Dispose of the wipe as hazardous waste.

B. Preparing a Stock Solution:

  • Preparation: Wear appropriate PPE and work within a chemical fume hood.

  • Addition of Solvent: Add the desired solvent to a volumetric flask.

  • Transfer of Solid: Carefully add the weighed this compound to the flask.

  • Dissolution: Cap the flask and gently swirl or sonicate until the solid is completely dissolved.

  • Final Volume: Add solvent to the mark, cap, and invert several times to ensure a homogenous solution.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.[3]

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or granules.

    • Wipe the area clean with a solvent-dampened cloth.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent others from entering the area.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water.[8] Do NOT induce vomiting. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[8] Seek medical attention.

VI. Storage and Waste Disposal

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Waste Disposal: All waste containing chlorinated compounds must be treated as hazardous waste.[3]

  • Solid Waste: Collect all contaminated materials, including empty containers, gloves, and absorbent materials, in designated, labeled hazardous waste containers.

  • Liquid Waste: Collect all liquid waste containing the compound in a properly labeled, sealed hazardous waste container.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of chlorinated hazardous waste.[9][10]

By adhering to these guidelines, you can work confidently and safely with this compound, fostering a secure environment for groundbreaking research.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Heterocyclic Compounds. Benchchem.
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  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
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  • Safety Data Sheet. MedchemExpress.com.
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  • SAFETY DATA SHEET. Fisher Scientific.
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  • Methods development Methods developed for the possible elimination of chlorinated wastes and the approach described in this work in which various chlorinated wastes are employed as chlorination reagents for the synthesis of fine chemicals, with concomitant mineralization of the hydrocarbon component. ResearchGate.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chlorine Waste Disposal Strategies. Scribd.
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.